molecular formula C4H9NNaO2+ B095402 Sodium 2-(dimethylamino)acetate CAS No. 18319-88-5

Sodium 2-(dimethylamino)acetate

Cat. No.: B095402
CAS No.: 18319-88-5
M. Wt: 126.11 g/mol
InChI Key: QGPBIYNLYDWLQE-UHFFFAOYSA-M
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Description

Sodium 2-(dimethylamino)acetate is a useful research compound. Its molecular formula is C4H9NNaO2+ and its molecular weight is 126.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14271. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-(dimethylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.Na/c1-5(2)3-4(6)7;/h3H2,1-2H3,(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPBIYNLYDWLQE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201018115
Record name Sodium N,N-dimethylglycinate
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Molecular Weight

125.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18319-88-5
Record name Sodium N,N-dimethylglycinate
Source EPA DSSTox
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Record name Sodium N,N-dimethylglycinate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Whitepaper: A Comprehensive Technical Guide to the Synthesis of Sodium 2-(dimethylamino)acetate from N,N-Dimethylglycine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth, scientifically-grounded methodology for the synthesis of Sodium 2-(dimethylamino)acetate, also known as Sodium Dimethylglycinate (DMG-Na). The synthesis is achieved through a direct acid-base neutralization of N,N-Dimethylglycine (DMG) with sodium hydroxide. This document is intended for researchers, chemists, and professionals in drug development, offering a detailed exploration of the underlying chemical principles, a step-by-step experimental protocol, and methods for characterization and quality control. The causality behind each procedural step is explained to ensure reproducibility and a thorough understanding of the process.

Introduction and Strategic Importance

N,N-Dimethylglycine (DMG) is a naturally occurring amino acid derivative found in both plants and animals and is an intermediate in the metabolism of choline.[1][2] Its sodium salt, this compound, has garnered significant interest for its diverse applications. It is widely used as a nutritional supplement in both animal husbandry and for human consumption to improve physical performance and serve as an antioxidant.[3][4] Recent studies have also highlighted its potential in dermatology for promoting epidermal regeneration and exerting potent anti-inflammatory effects.[4]

The synthesis of DMG-Na from its parent amino acid, N,N-Dimethylglycine, is a fundamental chemical transformation. The process relies on a classic acid-base neutralization reaction, which is elegant in its simplicity, high-yielding, and inherently atom-economical. This guide presents a robust and validated protocol for this synthesis, emphasizing the chemical logic that informs each step of the procedure, from reagent selection to final product isolation and verification.

Core Chemical Principles and Reaction Mechanism

The conversion of N,N-Dimethylglycine to its sodium salt is a straightforward acid-base reaction. N,N-Dimethylglycine is a zwitterionic amino acid, possessing both a weakly basic tertiary amine group and a moderately acidic carboxylic acid group. The synthesis leverages the acidic nature of the carboxylic acid moiety (-COOH).

When introduced to a strong base such as sodium hydroxide (NaOH), the proton (H⁺) of the carboxylic acid group is readily abstracted by the hydroxide ion (OH⁻). This proton transfer results in the formation of water and the corresponding carboxylate anion ((CH₃)₂NCH₂COO⁻). The positively charged sodium ion (Na⁺) from the sodium hydroxide then forms an ionic bond with the negatively charged carboxylate, yielding the target salt, this compound.

The overall reaction is as follows:

(CH₃)₂NCH₂COOH (DMG) + NaOH → (CH₃)₂NCH₂COONa (DMG-Na) + H₂O

This reaction proceeds rapidly and quantitatively under ambient conditions, making it an efficient and reliable synthetic route.

G DMG N,N-Dimethylglycine (CH₃)₂NCH₂COOH DMG_Na This compound (CH₃)₂NCH₂COONa DMG->DMG_Na Proton Abstraction & Salt Formation NaOH Sodium Hydroxide NaOH Water Water H₂O NaOH->Water Proton Acceptor

Figure 1: Reaction mechanism for the synthesis of DMG-Na.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where successful completion of each stage is confirmed by observable parameters before proceeding.

Materials and Equipment
  • Reagents:

    • N,N-Dimethylglycine (DMG), ≥98% purity

    • Sodium Hydroxide (NaOH), pellets or pearls, ≥98% purity

    • Deionized Water (DI H₂O)

    • Anhydrous Ethanol (for optional recrystallization)

  • Equipment:

    • Magnetic stirrer with stir bar

    • 250 mL Erlenmeyer flask or beaker

    • 100 mL graduated cylinder

    • Digital balance (±0.01 g)

    • pH meter or pH indicator strips

    • Rotary evaporator

    • Vacuum oven

    • Standard laboratory glassware

Stoichiometry and Reagent Preparation

The synthesis is based on a 1:1 molar ratio between DMG and NaOH. The following table provides quantities for a representative laboratory-scale synthesis.

CompoundMolar Mass ( g/mol )Mass (g)Moles (mol)Molar Ratio
N,N-Dimethylglycine103.1210.310.101.0
Sodium Hydroxide40.004.000.101.0

Preparation of 2M NaOH Solution: Causality: Using a solution of NaOH rather than solid pellets allows for better control over the reaction rate and heat generation.

  • Carefully weigh 4.00 g of NaOH pellets.

  • In a separate beaker, measure 50 mL of deionized water.

  • Slowly add the NaOH pellets to the water while stirring. Caution: This dissolution is highly exothermic. The solution should be allowed to cool to room temperature before use.

Step-by-Step Synthesis Workflow
  • Dissolution of DMG: Weigh 10.31 g (0.10 mol) of N,N-Dimethylglycine and transfer it to a 250 mL Erlenmeyer flask. Add 100 mL of deionized water and stir using a magnetic stirrer until all the solid has completely dissolved. DMG is readily soluble in water.[1][5]

  • Neutralization: Begin slowly adding the prepared and cooled 2M NaOH solution to the stirring DMG solution using a dropper or burette.

    • Causality: A slow, dropwise addition is crucial to dissipate the heat generated from the neutralization reaction and prevent splashing of the caustic solution.

  • pH Monitoring: Monitor the pH of the reaction mixture continuously. The initial solution of DMG will be acidic. As the NaOH is added, the pH will rise. The reaction is complete when the pH stabilizes in the range of 7.0 - 8.0, indicating that all the carboxylic acid has been neutralized.

  • Solvent Removal (Isolation): Once neutralization is confirmed, transfer the clear reaction solution to a round-bottom flask. Remove the water using a rotary evaporator under reduced pressure at a bath temperature of 50-60°C.

    • Causality: Evaporation under reduced pressure allows for solvent removal at a lower temperature, preventing potential thermal degradation of the final product.

  • Product Collection and Drying: The evaporation will yield a white solid residue, which is the crude this compound. Scrape the solid from the flask and transfer it to a pre-weighed dish.

  • Final Drying: Place the product in a vacuum oven at 60-70°C until a constant weight is achieved. This ensures the removal of all residual water. The final product should be a fine, white, crystalline powder. Note that the product is hygroscopic and should be stored in a desiccator.[3][6]

G start Start dissolve 1. Dissolve DMG in Deionized Water start->dissolve prepare_naoh Prepare 2M NaOH Solution start->prepare_naoh neutralize 2. Add NaOH Solution Dropwise to DMG Solution dissolve->neutralize prepare_naoh->neutralize monitor 3. Monitor pH (Target: 7.0 - 8.0) neutralize->monitor evaporate 4. Isolate Product via Rotary Evaporation monitor->evaporate pH Confirmed dry 5. Dry Product in Vacuum Oven evaporate->dry end End: Pure DMG-Na dry->end

Figure 2: Step-by-step experimental workflow for DMG-Na synthesis.

Product Characterization and Quality Control

To ensure the integrity of the synthesis, the identity and purity of the final product must be verified.

  • Appearance: The final product should be a white crystalline solid.

  • Yield Calculation:

    • Theoretical Yield = moles of limiting reactant × molar mass of product

    • Theoretical Yield = 0.10 mol × 125.10 g/mol = 12.51 g

    • Percent Yield = (Actual Yield / Theoretical Yield) × 100%

  • Melting Point: Determine the melting point of the dried product. The reported melting point for N,N-dimethyl glycine sodium salt is 288°C, which is likely a decomposition temperature.[7] A sharp, consistent melting/decomposition point is indicative of high purity.

  • FTIR Spectroscopy: Acquire an infrared spectrum of the product. Key validation markers include:

    • The disappearance of the broad O-H stretching band from the carboxylic acid group (typically ~3000 cm⁻¹).

    • The appearance of a strong, characteristic asymmetric stretching band for the carboxylate anion (COO⁻) around 1610-1550 cm⁻¹.

  • ¹H NMR Spectroscopy (in D₂O): The proton NMR spectrum should confirm the structure. Expected signals include:

    • A singlet corresponding to the six protons of the two methyl groups (-N(CH₃)₂).

    • A singlet corresponding to the two protons of the methylene group (-CH₂-).

Safety and Handling Precautions

  • Sodium Hydroxide (NaOH): A corrosive solid and solution that can cause severe skin and eye burns. Always handle with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The dissolution of NaOH in water is highly exothermic and should be performed with care.

  • General Precautions: Conduct the synthesis in a well-ventilated area or a fume hood. Ensure proper waste disposal procedures are followed according to institutional guidelines.

Conclusion

The synthesis of this compound from N,N-Dimethylglycine via acid-base neutralization is a highly efficient, reliable, and scalable process. By adhering to the principles of stoichiometry and carefully controlling the reaction conditions, particularly the pH, a high-purity product can be consistently obtained. The detailed protocol and analytical validation steps outlined in this guide provide researchers and drug development professionals with a robust framework for the successful laboratory-scale production of this valuable compound.

References

  • Synthetic process for the preparation of N,N dimethyl glycine (DMG).
  • The compound salt of n,n-dimethylglycine and an organic acid and composition and use thereof.
  • Dimethylglycine . Wikipedia. [Link]

  • Preparation method of N, N-dimethylglycine for industrial production.
  • Showing Compound Dimethylglycine (FDB021893) . FooDB. [Link]

  • N,N-Dimethylglycine | C4H9NO2 . PubChem. [Link]

  • N,N-dimethylglycine hydrochloride preparation method suitable for industrial production.
  • dimethylglyoxime . Organic Syntheses Procedure. [Link]

  • N,N-DIMETHYLGLYCINE ORGANIC ACID COMPOUND SALT AND COMPOSITION AND APPLICATION THEREOF.
  • N,N-dimethylglycine hydrochloride preparation method suitable for industrial production.
  • Conjugate acid salt of n,n-dimethylglycine and organic acid, and composition and application thereof.
  • Deprotection with Sodium Hydroxide . Glen Research. [Link]

  • N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release . PubMed Central. [Link]

  • SODIUM ACETATE . Food and Agriculture Organization of the United Nations. [Link]

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"Sodium 2-(dimethylamino)acetate" CAS number 18319-88-5 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Sodium 2-(dimethylamino)acetate (CAS 18319-88-5)

Introduction

This compound, also known as N,N-Dimethylglycine Sodium Salt (DMG-Na), is the sodium salt of the naturally occurring amino acid derivative N,N-Dimethylglycine (DMG). DMG is an endogenous compound found in the homocysteine pathway in both plants and animals.[1][2] While historically utilized as a nutritional supplement in animal husbandry and for human performance enhancement, recent scientific investigations have unveiled its significant potential in therapeutic applications, particularly within dermatology.[1][3]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the physicochemical properties, synthesis, analytical methods, and emerging applications of this compound, with a particular focus on its mechanism of action in skin biology. The presence of the dimethylamino moiety, a key pharmacophore in numerous FDA-approved drugs, further underscores its relevance in modern medicinal chemistry.[4]

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its application in research and formulation. The key physicochemical data are summarized below.

PropertyValueReference(s)
CAS Number 18319-88-5[5][6]
Molecular Formula C₄H₈NNaO₂[5][6][7]
Molecular Weight 125.10 g/mol [5][6][7]
IUPAC Name This compound[6]
Synonyms Sodium (dimethylamino)acetate, N,N-Dimethylglycine sodium salt[6][8]
InChI Key QGPBIYNLYDWLQE-UHFFFAOYSA-M[6][8]
Topological Polar Surface Area 43.4 Ų[6]
Hydrogen Bond Donor Count 0[6]
Hydrogen Bond Acceptor Count 3[6]
Purity (Typical) ≥95%[8]

Chemical Structure and Reactivity

The structure of this compound features a tertiary amine and a sodium carboxylate group, which define its chemical behavior.

synthesis cluster_workflow Proposed Synthetic Workflow DMG N,N-Dimethylglycine (Reactant A) Reaction Stir at Room Temp DMG->Reaction Base Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) (Reactant B) Base->Reaction Solvent Aqueous Solvent (e.g., H₂O) Solvent->Reaction Product This compound (Product in solution) Reaction->Product Isolation Solvent Removal (e.g., Evaporation) Product->Isolation Final Purified Solid Product Isolation->Final

Caption: Proposed workflow for the synthesis of this compound.

Protocol Outline:

  • Dissolution: N,N-Dimethylglycine is dissolved in an appropriate aqueous solvent.

  • Neutralization: A stoichiometric equivalent of a sodium base, such as sodium hydroxide or sodium bicarbonate, is slowly added to the solution while stirring. The reaction is typically exothermic and may require cooling.

  • Reaction Monitoring: The pH of the solution is monitored. The reaction is complete when a neutral or slightly basic pH is achieved and maintained.

  • Isolation: The solvent (water) is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting solid may be further purified by recrystallization from a suitable solvent system, if necessary, to achieve the desired purity for research or pharmaceutical applications.

  • Quality Control: The final product should be analyzed for identity and purity using techniques such as NMR, FTIR, and HPLC.

Analytical Methodologies

Accurate quantification and characterization are critical. While methods for this specific salt are not widely published, established protocols for its parent amino acid and related compounds are directly applicable.

Protocol: Quantification via HPLC after Derivatization

High-Performance Liquid Chromatography (HPLC) is a reliable method for the analysis of amino acids. Pre-column derivatization is often employed to enhance detection sensitivity. A method using dimethylamino-azobenzenesulfonyl chloride (DABS-Cl) is well-established for this purpose. [9]

hplc_workflow cluster_hplc HPLC Analysis Workflow Sample Sample containing DMG-Na Deriv Derivatization with DABS-Cl Sample->Deriv Inject Injection into HPLC System Deriv->Inject Separation Reversed-Phase Separation (e.g., ODS Column) Inject->Separation Detection UV-Vis Detection Separation->Detection Quant Quantification (Peak Area Analysis) Detection->Quant

Caption: Experimental workflow for HPLC analysis of DMG-Na.

Step-by-Step Methodology:

  • Sample Preparation: Prepare an aqueous solution of this compound at a known concentration.

  • Derivatization:

    • Mix the sample solution with a borate buffer to maintain an alkaline pH (~9.0).

    • Add a solution of DABS-Cl in a suitable organic solvent (e.g., acetonitrile).

    • Heat the mixture (e.g., 70°C for 10-15 minutes) to complete the reaction, forming the DABS-amino acid derivative.

    • Quench the reaction by adding a suitable acid.

  • Chromatographic Separation:

    • Column: Use a reversed-phase column, such as a Hypersil ODS column. [9] * Mobile Phase: Employ a gradient elution system, typically involving an aqueous buffer and an organic modifier like acetonitrile.

    • Injection: Inject the derivatized sample onto the column.

  • Detection and Quantification:

    • Detector: Use a UV-Vis detector set to the maximum absorbance wavelength of the DABS derivative (typically around 436 nm).

    • Analysis: Quantify the amount of the analyte by comparing its peak area to that of a standard curve prepared with known concentrations of derivatized N,N-Dimethylglycine.

Applications in Research and Drug Development

The therapeutic potential of this compound is an area of active research, with compelling evidence emerging in the field of dermatology.

A. Epidermal Regeneration and Repair

Recent studies have demonstrated that DMG-Na has profound effects on human epidermal keratinocytes, the primary cells of the skin's outer layer. [1][10]

  • Promotes Proliferation and Migration: DMG-Na has been shown to increase the proliferation of cultured human keratinocytes without compromising cell viability, even at high doses. [1]In wound-healing assays, it significantly augments the rate of wound closure, indicating it promotes cell migration. [1][2]* Upregulates Growth Factor Release: Treatment of keratinocytes with DMG-Na results in the upregulated synthesis and release of key growth factors, such as Vascular Endothelial Growth Factor (VEGF). [10]This is a critical mechanism for promoting tissue repair and regeneration.

  • Anti-inflammatory and Antioxidant Effects: DMG-Na exhibits robust anti-inflammatory and antioxidant properties in various in-vitro models of skin inflammation, including those mimicking microbial dermatitis, allergic contact dermatitis, and psoriasis. [1][10]

mechanism cluster_moa Mechanism of Action in Keratinocytes cluster_effects Cellular Effects DMG This compound (DMG-Na) Kcyte Human Epidermal Keratinocytes DMG->Kcyte Prolif ↑ Proliferation Kcyte->Prolif Migr ↑ Migration Kcyte->Migr GF ↑ Growth Factor (VEGF) Release Kcyte->GF Inflam ↓ Inflammatory Cytokines Kcyte->Inflam Outcome Enhanced Epidermal Regeneration, Repair, and Protection Prolif->Outcome Migr->Outcome GF->Outcome Inflam->Outcome

Caption: Cellular effects of DMG-Na on epidermal keratinocytes.

These findings position this compound as a highly promising active compound for topical applications aimed at promoting skin regeneration and treating inflammatory skin conditions. [1]

B. Potential as a Formulation Excipient

Drawing parallels with sodium acetate, which is widely used in the pharmaceutical industry, this compound has potential as a functional excipient. [11]Its properties suggest it could serve as:

  • A pH Buffering Agent: To maintain the stability and solubility of active pharmaceutical ingredients (APIs) in liquid formulations.

  • A Stabilizer: In injectable drug formulations to prevent degradation of the API.

Safety and Handling

The safe handling of any chemical reagent is paramount. The available safety data for this compound indicates it should be handled with care.

Hazard ClassInformationReference(s)
Pictogram Irritant (Exclamation Mark)[8][12]
Hazard Statements H317: May cause an allergic skin reaction. H319: Causes serious eye irritation.[12]
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

Note on Conflicting Data: While some suppliers classify this compound as an irritant, other safety data sheets for related compounds may indicate no hazards. [12]It is imperative for researchers to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer of the lot being used.

Handling and First Aid Protocol
  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [12]* Skin Contact: Immediately wash the affected area with generous amounts of running water and non-abrasive soap. Seek medical attention if irritation develops. [12]* Eye Contact: Immediately flush eyes with clean, running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [12]* Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention. [12]* Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek medical attention. * Spills: Wear appropriate PPE. Scoop up the solid material into a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete. [12]

Conclusion

This compound (CAS 18319-88-5) is a compound of growing interest, transitioning from its role as a simple nutritional supplement to a promising candidate for advanced therapeutic applications. Its well-defined physicochemical properties and straightforward synthesis make it an accessible molecule for research. The compelling recent evidence of its ability to promote keratinocyte proliferation and migration, coupled with its anti-inflammatory effects, highlights a significant opportunity for its development in dermatology and wound care. For drug development professionals, its structural relation to known pharmacophores and potential utility as a formulation excipient further broadens its appeal. As research continues, adherence to rigorous analytical and safety protocols will be essential to fully and safely unlock the potential of this versatile compound.

References

  • Next Peptide. 18319-88-5 | this compound. [Online] Available at: [Link]

  • PubChem. Glycine, N,N-dimethyl-, sodium salt (1:1). [Online] Available at: [Link]

  • PubChem. Sodium N,N-dimethylglycinate. [Online] Available at: [Link]

  • Lange, T.S., et al. (2023). N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release. PMC - PubMed Central. [Online] Available at: [Link]

  • ResearchGate. Structural formula of sodium N,N‐dimethylglycine. [Online] Available at: [Link]

  • ResearchGate. (PDF) N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects.... [Online] Available at: [Link]

  • Kumar, A., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PMC - PubMed Central. [Online] Available at: [Link]

  • FAO AGRIS. Reusable 2-(Dimethylamino)ethyl Methacrylate Polymers On-line Solid-Phase Extraction.... [Online] Available at: [Link]

  • ACS Omega. Copper(II) Trifluoromethanesulfonate as an Efficient, Versatile, and Dual-Purpose Catalyst.... [Online] Available at: [Link]

  • FAO. SODIUM ACETATE. [Online] Available at: [Link]

  • PubMed. Development of 2-(dimethylamino)ethyl methacrylate-based molecular recognition devices.... [Online] Available at: [Link]

  • ResearchGate. Synthesis of N,N-dimethylamino acid esters. Reagents and conditions. [Online] Available at: [Link]

  • PubMed. Liquid chromatographic analysis of amino acids.... [Online] Available at: [Link]

  • Google Patents. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.
  • Chemignition Laboratory. Why Sodium Acetate is Essential in the Pharmaceutical Industry. [Online] Available at: [Link]

  • ResearchGate. Development of 2-(dimethylamino)ethyl methacrylate-based molecular recognition devices... | Request PDF. [Online] Available at: [Link]

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Physical and chemical properties of N,N-dimethylglycine sodium salt

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of N,N-Dimethylglycine Sodium Salt

Introduction

N,N-dimethylglycine (DMG) is a tertiary amino acid, a derivative of glycine, that plays a role as a metabolic intermediate in plants and animals.[1][2] Its anionic form, N,N-dimethylglycinate, is salified with sodium to produce N,N-dimethylglycine sodium salt (DMG-Na), a compound of significant interest in nutritional science, animal husbandry, and increasingly, in pharmaceutical and dermatological research.[3][4] This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physical and chemical properties of DMG-Na, its analytical determination, and its handling, grounded in established scientific literature. Understanding these fundamental characteristics is critical for its effective application, from formulation development to ensuring the stability and reproducibility of experimental outcomes.

Chemical Identity and Structure

Precise identification is the cornerstone of chemical research. DMG-Na is recognized by several identifiers across chemical databases and regulatory frameworks.

Nomenclature and Identifiers

The compound is most commonly referred to as N,N-dimethylglycine sodium salt. Synonyms include Sodium N,N-dimethylglycinate and Sodium 2-(dimethylamino)acetate.[5][6] Key database identifiers are summarized below for unambiguous reference.

Identifier Value Reference
CAS Number 18319-88-5[5][6][7]
EC Number 242-206-5[5][6]
Molecular Formula C₄H₈NNaO₂ or C₄H₁₀NNaO₂[5][6][7]
Molecular Weight Approx. 125.10 - 127.12 g/mol [5][6][7]
Parent Compound N,N-Dimethylglycine (CAS: 1118-68-9)[7][8]

Note: The molecular formula may vary depending on the representation of the salt structure.

Chemical Structure

DMG-Na is an ionic compound formed from the deprotonation of the carboxylic acid group of N,N-dimethylglycine by a strong base, such as sodium hydroxide.[9] The resulting structure consists of a sodium cation (Na⁺) and a dimethylglycinate anion.

chemical_structure cluster_anion Dimethylglycinate Anion N N C1 CH₂ N->C1 Me1 H₃C N->Me1 Me2 CH₃ N->Me2 C2 C C1->C2 O1 O⁻ C2->O1 O2 O C2->O2 p1 Na Na⁺ p1->O2 p2

Caption: Ionic structure of N,N-dimethylglycine sodium salt.

Physical Properties

The physical state and behavior of DMG-Na are critical for its storage, handling, and formulation. These properties are dictated by its ionic nature and molecular structure.

Property Description Reference
Appearance White to off-white crystalline powder.[1][10][11]
Melting Point 288 °C (for the salt); 178-182 °C (for the parent acid).[1][9]
Solubility Soluble in water. The parent acid is also soluble in ethanol.[1][10]
Hygroscopicity Highly hygroscopic; prone to absorb moisture and deliquesce upon storage.[10]
Causality and Implications
  • High Melting Point : The melting point of 288°C for the sodium salt is significantly higher than that of its parent acid (178-182°C).[1][9] This is a direct consequence of the strong electrostatic forces in the ionic crystal lattice of the salt, which require more thermal energy to overcome compared to the intermolecular forces (like hydrogen bonding) in the crystalline acid.

  • Hygroscopicity : The tendency of DMG-Na to readily absorb atmospheric moisture is a major practical challenge.[10] This property necessitates storage in tightly sealed containers in a desiccated environment. Failure to do so can lead to agglomeration and deliquescence, complicating accurate weighing and compromising product integrity, particularly in applications like animal feed additives where flowability is essential.[10]

Chemical Properties and Reactivity

Stability

Under recommended storage conditions (cool, dry, sealed), DMG-Na is a stable compound.[12] However, its stability is compromised by two main factors:

  • Moisture : As noted, the compound is hygroscopic.[10] The absorption of water can affect its physical form and potentially facilitate degradation over long periods or under elevated temperatures.

  • Acids : As the salt of a weak acid, DMG-Na will react with strong acids (e.g., sulfuric acid, hydrochloric acid) to neutralize, forming the free N,N-dimethylglycine and the corresponding sodium salt of the acid.[9] This reaction is fundamental to some synthetic processes where DMG-Na is an intermediate.[9]

Synthesis Overview

DMG-Na is often synthesized as an intermediate in the production of DMG. A common industrial approach is a variation of the Strecker synthesis, where formaldehyde, sodium cyanide, and dimethylamine react to form an intermediate, which is then hydrolyzed with a caustic agent like sodium hydroxide to yield the sodium salt.[9][13] The choice of sodium hydroxide is crucial as it facilitates easier isolation and results in a higher yield compared to other bases like calcium or potassium hydroxide.[9]

Biological Activity

DMG-Na is not merely an inert salt; it exhibits a range of biological activities that are the basis for its use in nutritional and therapeutic contexts. It has been shown to possess immunomodulatory, antioxidant, and anti-inflammatory properties.[14][15][16] In dermatological models, it promotes the proliferation and migration of keratinocytes, suggesting a role in wound healing and skin regeneration.[14][15][17] These effects are linked to its ability to act as a methyl donor and potentially as a source of glycine for glutathione synthesis.[14][16]

applications cluster_properties Core Chemical Roles cluster_activities Biological Activities DMG_Na N,N-Dimethylglycine Sodium Salt methyl_donor Methyl Donor DMG_Na->methyl_donor glycine_source Glycine Source DMG_Na->glycine_source anti_inflammatory Anti-inflammatory DMG_Na->anti_inflammatory proliferation Cell Proliferation (e.g., Keratinocytes) DMG_Na->proliferation immunomodulation Immunomodulation methyl_donor->immunomodulation antioxidant Antioxidant glycine_source->antioxidant (via Glutathione)

Caption: Key biological roles and activities of DMG-Na.

Analytical Methodologies

Quantitative analysis of DMG-Na and its parent compound is essential for quality control, formulation analysis, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a prevalent and robust method.

HPLC Analysis Workflow

Due to the lack of a strong chromophore in the DMG molecule, direct UV detection can be challenging, often requiring low wavelengths (e.g., 205 nm) where interference is common.[18] A more reliable approach involves pre-column derivatization to attach a UV-active moiety to the molecule, allowing for sensitive detection at higher wavelengths.

hplc_workflow start Sample Preparation (e.g., Plasma, Urine, Formulation) derivatization Pre-Column Derivatization (e.g., with p-bromophenacyl bromide) start->derivatization Add derivatizing agent & catalyst (crown ether) injection HPLC Injection derivatization->injection separation Isocratic Separation (C18 Column, Acetonitrile/Water Mobile Phase) injection->separation detection UV Detection (e.g., 254 nm) separation->detection quantification Quantification (Comparison to Standards) detection->quantification

Caption: General workflow for HPLC analysis of DMG via derivatization.

Experimental Protocol: HPLC Determination of DMG

This protocol is a synthesized example based on established methods for analyzing DMG in biological matrices.[19] It is intended as a template and must be validated for each specific application.

Objective: To quantify the concentration of N,N-dimethylglycine (from DMG-Na) in an aqueous solution.

Materials:

  • N,N-dimethylglycine sodium salt standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • p-Bromophenacyl bromide (Derivatizing agent)

  • 18-Crown-6 (Catalyst)

  • Potassium carbonate

  • C18 HPLC Column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of DMG-Na in HPLC-grade water (e.g., 1 mg/mL).

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 2 µM to 100 µM.

  • Sample and Standard Derivatization:

    • To 100 µL of each standard or sample in a clean vial, add 400 µL of acetonitrile.

    • Add 10 mg of potassium carbonate, 2 mg of 18-crown-6, and 5 mg of p-bromophenacyl bromide.

    • Rationale: Acetonitrile acts as a protein precipitant (for biological samples) and solvent. The crown ether complexes with the potassium cation, increasing the nucleophilicity of the carbonate and the DMG carboxylate, thereby catalyzing the derivatization reaction with p-bromophenacyl bromide.

    • Seal the vials and heat at 80°C for 45 minutes.

    • Cool the vials to room temperature. Centrifuge to pellet any solids.

  • HPLC Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Inject 20 µL onto the HPLC system.

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio must be optimized to achieve good separation.

    • Flow Rate: 1.0 mL/min.

    • Column: C18 reverse-phase column.

    • Detection: UV detector set to 254 nm.

    • Rationale: The p-bromophenacyl ester derivative is significantly less polar than the parent DMG, allowing for retention and separation on a C18 column. The attached phenyl ring provides a strong chromophore for sensitive detection at 254 nm.[19]

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the DMG derivative against the concentration of the prepared standards.

    • Determine the concentration of DMG in the unknown samples by interpolating their peak areas from the calibration curve.

Safety and Handling

While its parent compound is a naturally occurring substance, DMG-Na is a synthesized chemical that requires appropriate handling.

GHS Hazard Classification

According to aggregated data from ECHA notifications, DMG-Na is classified with significant hazards.[6][7]

Hazard Code Hazard Statement Classification
H314 Causes severe skin burns and eye damageSkin Corrosion 1C
H318 Causes serious eye damageEye Damage 1
Handling and Personal Protective Equipment (PPE)

Given the corrosive nature of the compound, strict safety protocols are mandatory.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Personal Protective Equipment:

    • Wear chemical-resistant gloves (e.g., nitrile).

    • Use safety glasses or goggles.

    • A lab coat is required to prevent skin contact.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container to protect from moisture.[11][12] Keep away from strong oxidizing agents and strong acids.[12]

Conclusion

N,N-dimethylglycine sodium salt is a compound with distinct physical and chemical properties that are crucial for its application in research and development. Its high water solubility and defined melting point are contrasted by its significant hygroscopicity, which demands careful storage and handling. Chemically, it is a stable salt that serves as a valuable intermediate and an active agent with notable biological effects, including antioxidant and anti-inflammatory actions. Its corrosive hazard classification underscores the importance of adhering to stringent safety protocols. A thorough understanding of these characteristics, from chemical structure to analytical determination, empowers scientists to utilize this versatile molecule effectively and safely in their work.

References

  • Synthetic process for the preparation of N,N dimethyl glycine (DMG) - Google Patents. (n.d.).
  • US20200296994A1 - The compound salt of n,n-dimethylglycine and an organic acid and composition and use thereof - Google Patents. (n.d.).
  • Glycine, N,N-dimethyl-, sodium salt (1:1) | C4H8NNaO2 - PubChem. (n.d.). Retrieved from [Link]

  • CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst - Google Patents. (n.d.).
  • Sodium N,N-dimethylglycinate | C4H10NNaO2 - PubChem. (n.d.). Retrieved from [Link]

  • Dimethylglycine - Wikipedia. (n.d.). Retrieved from [Link]

  • Structural formula of sodium N,N‐dimethylglycine | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Lendvai, A., et al. (2023). N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release. International Journal of Molecular Sciences, 24(14), 11264. Available from: [Link]

  • Lendvai, A., et al. (2023). N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release. MDPI. Available from: [Link]

  • [The role and mechanisms of N,N-dimethylglycine sodium in promoting wound healing in mice] - PubMed. (2025). Retrieved from [Link]

  • Development of N,N-Dimethylglycine-Amantadine for Adjunctive Dopaminergic Application: Synthesis, Structure and Biological Activity - MDPI. (2022). Retrieved from [Link]

  • N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release - PubMed. (2023). Retrieved from [Link]

  • N,N-Dimethylglycine analysis - Chromatography Forum. (2006). Retrieved from [Link]

  • Laryea, M. D., et al. (1998). Simple method for the routine determination of betaine and N,N-dimethylglycine in blood and urine. Clinical Chemistry, 44(9), 1937-41. Available from: [Link]

  • dimethylglyoxime - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Topically Applied N,N-Dimethylglycine Sodium Salt Enhances Human Skin Blood Flow by Inducing. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - N,N-Dimethylglycine hydrochloride MSDS. (2005). Retrieved from [Link]

Sources

An In-Depth Technical Guide to Sodium 2-(dimethylamino)acetate: Synthesis, Characterization, and Biological Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Sodium 2-(dimethylamino)acetate, also known as Sodium N,N-dimethylglycinate or DMG-Na, is a versatile organic compound with emerging applications in the biomedical and pharmaceutical fields. This technical guide provides a comprehensive overview of its fundamental properties, including its molecular weight and chemical formula. It further details a laboratory-scale synthesis protocol, methods for its analytical characterization, and in-depth experimental protocols for investigating its biological activities, particularly in the context of dermatology and wound healing. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Core Properties of this compound

This compound is the sodium salt of the N,N-dimethylated amino acid, glycine. Its core physicochemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₄H₈NNaO₂
Molecular Weight 125.10 g/mol
CAS Number 18319-88-5
IUPAC Name This compound
Synonyms Sodium N,N-dimethylglycinate, DMG-Na, N,N-Dimethylaminoacetic acid sodium salt

Synthesis of this compound

The following section outlines a laboratory-scale, two-step synthesis of this compound, adapted from established chemical principles for the alkylation of amino acids and subsequent salt formation.

Synthesis Pathway Overview

Synthesis_Pathway Glycine Glycine Formaldehyde_FormicAcid Formaldehyde, Formic Acid (Eschweiler-Clarke Reaction) Glycine->Formaldehyde_FormicAcid Alkylation DMG_Acid N,N-Dimethylglycine Formaldehyde_FormicAcid->DMG_Acid NaOH Sodium Hydroxide (NaOH) DMG_Acid->NaOH Neutralization DMG_Na This compound NaOH->DMG_Na

Caption: Synthesis pathway for this compound.

Step 1: Synthesis of N,N-Dimethylglycine via Eschweiler-Clarke Reaction

This procedure describes the methylation of glycine to form N,N-dimethylglycine.

Materials:

  • Glycine

  • Formic acid (90%)

  • Formaldehyde (37% aqueous solution)

  • Hydrochloric acid (concentrated)

  • Silver(I) oxide or Sodium hydroxide

  • Distillation apparatus

  • Reaction flask with reflux condenser and magnetic stirrer

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve glycine in an excess of formic acid and aqueous formaldehyde.

  • Heat the mixture to reflux for 6-8 hours. The reaction progression can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and add concentrated hydrochloric acid to precipitate the hydrochloride salt of N,N-dimethylglycine.

  • Isolate the N,N-dimethylglycine hydrochloride by filtration and wash with cold ethanol.

  • To obtain the free amino acid, dissolve the hydrochloride salt in water and neutralize with a slight excess of silver(I) oxide or a stoichiometric amount of sodium hydroxide.

  • Filter the resulting solution to remove the silver chloride precipitate (if using silver oxide) or proceed directly to the next step (if using sodium hydroxide).

  • The aqueous solution of N,N-dimethylglycine can be used directly in the next step or evaporated to dryness to yield the solid product.

Step 2: Formation of this compound

This procedure details the neutralization of N,N-dimethylglycine to its sodium salt.

Materials:

  • N,N-Dimethylglycine (from Step 1)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • pH meter or pH indicator strips

Protocol:

  • Dissolve the N,N-dimethylglycine in a minimal amount of deionized water.

  • Slowly add a stoichiometric amount of a concentrated sodium hydroxide solution while stirring and monitoring the pH.

  • Continue the addition of NaOH until the pH of the solution is neutral (pH ~7.0).

  • The resulting solution is an aqueous solution of this compound.

  • To obtain the solid product, the water can be removed by rotary evaporation. The resulting solid can be further purified by recrystallization from ethanol if necessary.

Analytical Characterization and Quality Control

Ensuring the purity and identity of the synthesized this compound is crucial for its use in research and development. The following are standard analytical techniques for its characterization.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the synthesized compound.

Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., Newcrom R1)[1]

  • Mobile Phase: A gradient of acetonitrile and water containing a small amount of an acid modifier like phosphoric acid or formic acid (for MS compatibility)[1]

  • Detection: UV detection at a low wavelength (e.g., 198 nm) is suitable as the molecule lacks a strong chromophore.

  • Internal Standard: 7-Methylxanthine can be used as an internal standard for quantitative analysis.

Procedure:

  • Prepare a stock solution of the synthesized this compound in the mobile phase.

  • Perform serial dilutions to create a calibration curve.

  • Inject the sample onto the HPLC system.

  • The purity is determined by the area percentage of the main peak corresponding to the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized compound.

¹H NMR Spectroscopy:

  • Solvent: Deuterium oxide (D₂O)

  • Expected Chemical Shifts (δ):

    • A singlet around 2.92 ppm corresponding to the six protons of the two methyl groups (-N(CH₃)₂).[2]

    • A singlet around 3.72 ppm corresponding to the two protons of the methylene group (-CH₂-).[2]

¹³C NMR Spectroscopy:

  • Solvent: Deuterium oxide (D₂O)

  • Expected Chemical Shifts (δ):

    • A signal around 46.31 ppm for the carbon of the methyl groups.[2]

    • A signal around 62.68 ppm for the carbon of the methylene group.[2]

    • A signal around 172.95 ppm for the carboxylate carbon.[2]

Biological Activity and Experimental Protocols

Recent studies have highlighted the significant biological activities of this compound, particularly in the context of skin biology. It has been shown to possess anti-inflammatory, antioxidant, and regenerative properties.[1][3][4]

Mechanism of Action

This compound has been demonstrated to promote wound healing by regulating inflammatory responses and promoting the proliferation and migration of keratinocytes.[1] It has also been shown to exert anti-inflammatory effects in various dermatitis models.[3] The compound can upregulate the synthesis and release of certain growth factors, such as Vascular Endothelial Growth Factor (VEGF), in human epidermal keratinocytes.[5]

Mechanism_of_Action cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects on Keratinocytes cluster_outcome Physiological Outcome DMG_Na This compound Proliferation Increased Proliferation DMG_Na->Proliferation Migration Increased Migration DMG_Na->Migration GF_Release Increased Growth Factor Release (e.g., VEGF) DMG_Na->GF_Release Inflammation Decreased Inflammatory Cytokine Secretion (e.g., IL-1β, IL-6, TNF-α) DMG_Na->Inflammation Wound_Healing Accelerated Wound Healing Proliferation->Wound_Healing Migration->Wound_Healing GF_Release->Wound_Healing Anti_Inflammatory Anti-inflammatory Effect Inflammation->Anti_Inflammatory

Caption: Proposed mechanism of action of this compound on skin cells.

Experimental Protocol: In Vitro Wound Healing (Scratch) Assay

This protocol is designed to assess the effect of this compound on the migration of human epidermal keratinocytes (e.g., HaCaT cell line).

Materials:

  • Human epidermal keratinocytes (HaCaT)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free cell culture medium

  • This compound stock solution (sterile)

  • 24-well culture plates

  • Sterile 200 µL pipette tips

  • Phosphate-buffered saline (PBS)

  • Inverted microscope with a camera

Protocol:

  • Cell Seeding: Seed HaCaT cells into 24-well plates at a density that will form a confluent monolayer within 24 hours.

  • Starvation (Optional): Once confluent, replace the complete medium with a serum-free or low-serum medium and incubate for 12-24 hours to minimize cell proliferation.

  • Creating the Scratch: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.

  • Washing: Gently wash the wells twice with PBS to remove detached cells.

  • Treatment: Add fresh serum-free or low-serum medium containing different concentrations of this compound (e.g., 0.00005%, 0.0005%, and 0.005%) to the respective wells.[5] Include a vehicle control (medium without the compound).

  • Imaging: Immediately capture an image of the scratch in each well (Time 0).

  • Incubation: Incubate the plate at 37°C and 5% CO₂.

  • Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).

  • Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time.

Experimental Protocol: Keratinocyte Proliferation Assay

This protocol assesses the effect of this compound on the proliferation of human epidermal keratinocytes.

Materials:

  • Human epidermal keratinocytes (HaCaT)

  • Complete cell culture medium

  • This compound stock solution (sterile)

  • 96-well culture plates

  • MTT or WST-1 proliferation assay kit

Protocol:

  • Cell Seeding: Seed HaCaT cells into a 96-well plate at a low density (e.g., 5,000 cells/well).

  • Adhesion: Allow the cells to adhere for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control.

  • Incubation: Incubate the plate for different time points (e.g., 24, 48, and 72 hours).

  • Proliferation Assay: At each time point, perform the MTT or WST-1 assay according to the manufacturer's instructions.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cell proliferation relative to the vehicle control. Studies have shown that concentrations up to 0.005% do not compromise cell viability and can increase the number of viable cells.[6]

Applications in Drug Development

The unique biological activities of this compound position it as a promising candidate for various applications in drug development:

  • Dermatological Formulations: Its demonstrated ability to promote wound healing and reduce inflammation makes it a strong candidate for inclusion in topical formulations for conditions such as chronic wounds, burns, and inflammatory skin diseases like dermatitis and psoriasis.[1][3]

  • Adjuvant Therapy: It could potentially be used as an adjuvant in combination with other active pharmaceutical ingredients to enhance tissue regeneration and reduce inflammation.

  • Cosmeceuticals: Its pro-proliferative and pro-migration effects on keratinocytes suggest potential applications in anti-aging and skin rejuvenation cosmeceutical products.[3]

  • Drug Delivery: The dimethylamino group is a pharmacophore present in many FDA-approved drugs and can be utilized in drug delivery systems.[2]

Conclusion

This compound is a compound with well-defined physicochemical properties and a growing body of evidence supporting its beneficial biological activities, particularly in the realm of skin health. This guide provides a foundational framework for its synthesis, characterization, and biological evaluation. The detailed protocols herein are intended to facilitate further research into the therapeutic potential of this promising molecule, paving the way for its potential translation into novel therapeutic and cosmeceutical applications.

References

  • [The role and mechanisms of N,N-dimethylglycine sodium in promoting wound healing in mice]. PubMed. [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Publishing. [Link]

  • N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release. PMC - PubMed Central. [Link]

  • Dimethylglycine sodium salt protects against oxidative damage and mitochondrial dysfunction in the small intestines of mice. Spandidos Publications. [Link]

  • Topically Applied N,N-Dimethylglycine Sodium Salt Enhances Human Skin Blood Flow by Inducing. JID. [Link]

  • Direct high-performance liquid chromatography method for determination of glycine betaine and its metabolite, N,N-dimethylglycine, in pharmacokinetic studies. Taylor & Francis Online. [Link]

  • N,N-Dimethylglycine. PubChem. [Link]

  • Separation of Glycine, N,N-dimethyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release. MDPI. [Link]

Sources

A Technical Guide to the Stability and Storage of Sodium 2-(dimethylamino)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Molecule

Sodium 2-(dimethylamino)acetate, known scientifically as N,N-Dimethylglycine sodium salt (DMG-Na), is a tertiary amino acid derivative with growing significance in nutritional science, animal feed, and biomedical research.[1] As a methyl donor and antioxidant, it plays a role in numerous metabolic pathways, including improving immunity and mitigating oxidative stress.[2] The integrity and purity of DMG-Na are paramount for reliable experimental outcomes and product efficacy. This guide provides an in-depth analysis of the factors governing its stability and outlines field-proven protocols for its proper storage, handling, and stability assessment, designed for researchers, chemists, and formulation scientists.

Part 1: Physicochemical and Stability Profile

The stability of a chemical compound is intrinsically linked to its molecular structure. DMG-Na is the sodium salt of a weak acid (N,N-Dimethylglycine) and a strong base (sodium hydroxide). This salt structure makes it readily soluble in aqueous solutions but also introduces potential stability challenges, primarily related to its hygroscopicity and reactivity in the presence of environmental stressors.

Key Stability Considerations:
  • Hygroscopicity: The most critical factor in the handling and storage of solid DMG-Na is its affinity for atmospheric moisture. A Safety Data Sheet (SDS) for the compound explicitly states that it is hygroscopic and must be stored away from water.[3] Moisture absorption can lead to physical changes, such as clumping and deliquescence, which complicate accurate weighing. Chemically, the presence of water can initiate hydrolysis, potentially leading to the degradation of the compound over time.

  • Thermal Stability: While specific thermogravimetric analysis data is not widely published, amino acid derivatives can be susceptible to thermal decomposition at elevated temperatures. The energy input can lead to decarboxylation or other fragmentation pathways.

  • Oxidative Stability: The tertiary amine group in DMG-Na could theoretically be susceptible to oxidation, forming an N-oxide derivative. This process can be accelerated by the presence of oxidizing agents, metal ions, or exposure to light and heat.[4]

Part 2: Recommended Storage and Handling Protocols

Based on the physicochemical profile, the following protocols are recommended to preserve the integrity of this compound.

For Solid (Neat) Compound:
  • Container: Always store the compound in its original, tightly sealed container. If the material is transferred, use amber glass or opaque, high-density polyethylene (HDPE) bottles with secure, airtight closures.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage of primary reference standards. For routine use, a desiccator containing a suitable desiccant like silica gel is mandatory to mitigate moisture uptake.[3]

  • Temperature: While no specific temperature is mandated on available safety data sheets for the solid, storing it in a cool, dry, and well-ventilated place is standard practice.[3] For long-term archival, storage at 2-8°C is a prudent measure to reduce the rate of any potential slow degradation reactions.

  • Light: Protect the compound from direct light. Store containers in a dark cabinet or use amber vials.

For Solutions:

Stock solutions are significantly more susceptible to degradation than the solid material.

  • Solvent Choice: Use high-purity, degassed solvents for preparation. The choice of buffer can impact stability; ensure the pH is compatible with the intended application.

  • Temperature: For short-term storage (1-2 weeks), refrigeration at 2-8°C is recommended. For long-term storage (>2 weeks), it is advisable to prepare aliquots and store them frozen at -20°C or -80°C.[2] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

  • Preparation: Prepare solutions fresh whenever possible. If storing, filter-sterilize aqueous solutions through a 0.22 µm filter into sterile, airtight containers to prevent microbial growth, which can also degrade the compound.

Part 3: Stability Assessment and Forced Degradation Studies

To ensure the reliability of experimental data, it is crucial to validate the stability of DMG-Na under your specific experimental or storage conditions. Forced degradation studies are an essential tool for this purpose, helping to identify potential degradation products and establish stability-indicating analytical methods.[5]

Experimental Workflow: Forced Degradation Study

The objective is to intentionally stress the compound to predict its degradation pathways. A typical study involves subjecting a ~1 mg/mL solution of DMG-Na to various stress conditions.[5]

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep Prepare 1 mg/mL DMG-Na Solution (Aqueous or Organic) control Unstressed Control Sample (Store at -80°C) prep->control acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base oxid Oxidation (e.g., 3% H2O2, RT) prep->oxid thermal Thermal Stress (e.g., 80°C in solution) prep->thermal photo Photolytic Stress (e.g., ICH Q1B light exposure) prep->photo analysis Analyze All Samples by Stability-Indicating HPLC-UV/MS control->analysis acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis pathway Identify Degradation Products & Elucidate Pathways analysis->pathway method Validate Analytical Method's Stability-Indicating Power analysis->method

Caption: Workflow for a forced degradation study of DMG-Na.

Step-by-Step Protocols:

1. Hydrolytic Stability:

  • Acid: Add 1 mL of DMG-Na stock (10 mg/mL) to 9 mL of 0.1 M HCl. Incubate at 60°C.

  • Base: Add 1 mL of DMG-Na stock (10 mg/mL) to 9 mL of 0.1 M NaOH. Incubate at 60°C.

  • Neutral: Add 1 mL of DMG-Na stock (10 mg/mL) to 9 mL of purified water. Incubate at 60°C.

  • Timepoints: Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize acid/base samples before analysis.

2. Oxidative Stability:

  • Add 1 mL of DMG-Na stock (10 mg/mL) to 9 mL of 3% hydrogen peroxide (H₂O₂).

  • Incubate at room temperature, protected from light.

  • Timepoints: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

3. Photostability:

  • Expose both solid DMG-Na and a solution (1 mg/mL) to a calibrated light source according to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).

  • A control sample should be wrapped in aluminum foil to exclude light.

  • Analyze the samples after the exposure period.

4. Thermal Stability (Solid State):

  • Place open vials containing solid DMG-Na in a calibrated oven at controlled temperatures (e.g., 60°C, 80°C, 105°C).

  • Analyze the solid at specified time points (e.g., 1, 3, 7, 14 days) by dissolving it and using the stability-indicating method.

Analytical Method: A stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection, is required. The method must be able to resolve the parent DMG-Na peak from all process impurities and degradation products.

Protocol: Hygroscopicity Assessment

This protocol determines the moisture uptake of solid DMG-Na under various relative humidity (RH) conditions.

Hygroscopicity_Workflow start Weigh Sample (W_initial) into pre-weighed container dry Dry sample to constant weight (e.g., 40°C under vacuum) start->dry expose Place sample in humidity chamber (controlled %RH) dry->expose equilibrate Allow to equilibrate (e.g., 24-48 hours) expose->equilibrate weigh Reweigh sample (W_final) equilibrate->weigh calculate Calculate % Weight Gain ((W_final - W_initial) / W_initial) * 100 weigh->calculate end Classify Hygroscopicity calculate->end

Caption: Experimental workflow for hygroscopicity determination.

Data Summary: The results of these studies should be summarized to provide a clear stability profile.

Stress ConditionTimeTemperature% Degradation of DMG-NaDegradant Peak (Relative Retention Time)
Control 24 hr-20°C< 0.1%N/A
0.1 M HCl 24 hr60°C5.2%0.85
0.1 M NaOH 24 hr60°C12.8%1.15, 1.23
3% H₂O₂ 24 hrRT8.5%0.92 (N-oxide)
Light (ICH) EndRT1.5%1.08

Note: Data are hypothetical for illustrative purposes.

Conclusion

This compound is a stable compound when stored under appropriate conditions. The primary risk to the integrity of the solid material is its hygroscopic nature, making protection from moisture the most critical handling requirement.[3] For solutions, degradation is more likely, and storage at low temperatures (-20°C or below) is recommended to ensure stability for extended periods.[2] The implementation of systematic stability testing and forced degradation studies is essential for any research or development program to define appropriate storage conditions, re-test dates, and to ensure the quality and reliability of the material in its final application.

References

  • Metrohm. (n.d.). Anions in N,N-dimethylglycine sodium salt applying a Dose-in Gradient.
  • CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies.
  • MedchemExpress.com. (n.d.). N,N-Dimethylglycine-d6 hydrochloride.
  • BioPharm International. (2012). Forced Degradation Studies for Biopharmaceuticals.
  • Pfaltz & Bauer. (n.d.). Safety Data Sheet for N,N-Dimethylaminoacetic acid sodium salt.
  • PubMed. (n.d.). Studies on the in vitro and in vivo degradation behavior of amino acid derivative-based organogels.
  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168.
  • ResearchGate. (2020). Dynamic Method for the Determination of Hygroscopicity of Water-Soluble Solids.
  • Human Metabolome Database. (2005). Showing metabocard for Dimethylglycine (HMDB0000092).
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Navigating the Nomenclature: A Comprehensive Technical Guide to Sodium 2-(dimethylamino)acetate and Its Aliases

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 2-(dimethylamino)acetate, a seemingly straightforward molecule, is known throughout chemical and biological literature by a variety of names, leading to potential ambiguity and hampering cross-disciplinary research. This in-depth technical guide provides a comprehensive overview of its nomenclature, chemical properties, synthesis, and burgeoning applications, with a particular focus on its relevance to drug development. We will delve into its multifaceted biological activities, including its role as a modulator of nitric oxide signaling and its anti-inflammatory properties, and provide practical, field-proven insights for its synthesis and analysis. This guide aims to serve as an essential resource for researchers, scientists, and drug development professionals, fostering a clearer understanding and facilitating further exploration of this versatile compound.

Unraveling the Identity: A Multi-faceted Nomenclature

This compound is the sodium salt of the N-methylated amino acid, N,N-dimethylglycine. Its identity is often obscured by a plethora of synonyms and trade names used across different contexts. A clear understanding of this nomenclature is paramount for efficient literature review and unambiguous scientific communication.

The most commonly encountered alternative names for this compound in chemical literature include:

  • Sodium N,N-dimethylglycinate : This is a widely accepted and chemically precise synonym.[1]

  • N,N-Dimethylglycine sodium salt : This name clearly indicates its composition as the sodium salt of N,N-dimethylglycine.

  • Glycine, N,N-dimethyl-, sodium salt : This is another systematic name that can be found in chemical databases.[2]

  • DMG-Na : This abbreviation is frequently used in biological and pharmacological studies for brevity.[3]

In commercial contexts, particularly within the animal feed industry, it is also known by the trade name Taminizer D .[4]

The parent compound, N,N-Dimethylglycine (DMG) , is also a crucial part of the nomenclature landscape.[5] DMG was once referred to as Vitamin B16, a designation that is now obsolete as it does not meet the scientific definition of a vitamin.[5]

Table 1: Key Identifiers for this compound

IdentifierValue
CAS Number 18319-88-5
Molecular Formula C4H8NNaO2
Molecular Weight 125.10 g/mol
IUPAC Name This compound

Physicochemical Properties and Characterization

This compound is a white crystalline solid that is soluble in water. Its purity is typically assessed to be at least 97%.[4] The compound is hygroscopic, meaning it readily absorbs moisture from the air, which can affect its handling and storage.

Analytical Characterization

For researchers and drug development professionals, robust analytical methods are essential for quality control and quantification.

High-Performance Liquid Chromatography (HPLC): A common method for the analysis of this compound is Hydrophilic Interaction Liquid Chromatography (HILIC). One reported method utilizes a silica HILIC column with a gradient elution from 90% acetonitrile/10% water to a 50/50 mixture.[6] Another approach employs a reverse-phase aqueous C18 column with a mobile phase of 0.1% methanesulfonic acid in 98% water/2% methanol and UV detection at 205 nm.[6]

Mass Spectrometry (MS): Mass spectrometry provides valuable information for the identification and structural elucidation of the compound. The PubChem database contains mass spectral data for the parent compound, N,N-Dimethylglycine, including its GC-MS fragmentation pattern.[7] The trimethylsilyl (TMS) derivative of N,N-Dimethylglycine is also amenable to GC-MS analysis.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for confirming the structure of this compound. Predicted 1H and 13C NMR spectra for related compounds are available in databases like the Human Metabolome Database and ChemicalBook, which can serve as a reference for experimental data.[9][10][11][12]

Synthesis of this compound: From Industrial Processes to Laboratory Protocols

The synthesis of this compound can be approached through several routes, ranging from large-scale industrial processes to more refined laboratory-scale preparations.

Industrial Synthesis

A common industrial method involves a multi-step process starting with the reaction of formaldehyde, sodium bisulfite, dimethylamine, and sodium cyanide to produce N,N-dimethylamino acetonitrile. This intermediate is then subjected to caustic hydrolysis using sodium hydroxide to yield the sodium salt of N,N-dimethylglycine.[13]

Laboratory-Scale Synthesis Protocol

For a laboratory setting, a more direct and controlled synthesis is often preferred. The following protocol outlines a method for the preparation of this compound from its parent compound, N,N-dimethylglycine.

Objective: To synthesize this compound by neutralizing N,N-dimethylglycine with sodium hydroxide.

Materials:

  • N,N-Dimethylglycine (DMG)

  • Sodium hydroxide (NaOH), pellets or solution

  • Deionized water

  • Ethanol

  • Magnetic stirrer and stir bar

  • pH meter or pH indicator strips

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution of N,N-Dimethylglycine: In a round-bottom flask, dissolve a known quantity of N,N-dimethylglycine in a minimal amount of deionized water with stirring.

  • Preparation of Sodium Hydroxide Solution: Prepare a standardized solution of sodium hydroxide in deionized water.

  • Neutralization: Slowly add the sodium hydroxide solution to the N,N-dimethylglycine solution while continuously monitoring the pH. The target pH for the final solution should be approximately 7.0.

  • Solvent Removal: Once the neutralization is complete, remove the water using a rotary evaporator under reduced pressure.

  • Crystallization and Purification: The resulting solid is this compound. For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.

  • Drying and Characterization: Dry the purified crystals under vacuum and characterize the final product using appropriate analytical techniques such as NMR, melting point, and elemental analysis to confirm its identity and purity.

Biological Activities and Mechanisms of Action: A Focus on Drug Development Potential

This compound has garnered significant interest for its diverse biological activities, making it a promising candidate for various therapeutic and cosmeceutical applications.

Enhancement of Skin Microcirculation via Nitric Oxide Signaling

One of the most well-documented effects of this compound is its ability to enhance skin blood flow.[14] This effect is primarily mediated through the activation of endothelial nitric oxide synthase (eNOS) and the subsequent release of nitric oxide (NO).[14]

The proposed mechanism involves an initial influx of extracellular calcium ions (Ca2+) into endothelial cells.[4][14] This increase in intracellular calcium concentration ([Ca2+]i) leads to the activation of eNOS, which then catalyzes the conversion of L-arginine to L-citrulline and NO.[15] Nitric oxide, a potent vasodilator, then diffuses to adjacent smooth muscle cells, leading to their relaxation and an increase in blood flow.[15]

eNOS Activation by this compound DMG_Na This compound (DMG-Na) Ca_channel Calcium Channel DMG_Na->Ca_channel Activates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx eNOS eNOS (inactive) Ca_influx->eNOS Activates eNOS_active eNOS (active) eNOS->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Catalyzes conversion of L-Arginine L_Arginine L-Arginine L_Arginine->NO Vasodilation Vasodilation & Increased Blood Flow NO->Vasodilation Leads to

Caption: Proposed signaling pathway for eNOS activation by this compound.

Anti-inflammatory and Antioxidant Properties

This compound has demonstrated significant anti-inflammatory and antioxidant effects in various in vitro models.[13] Studies have shown that it can downregulate the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[16] This anti-inflammatory activity is thought to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[17][18][19]

Its antioxidant properties are evident in its ability to scavenge free radicals and reduce oxidative stress.[13] In animal studies, supplementation with this compound has been shown to increase the activity of antioxidant enzymes and reduce markers of oxidative damage.[20]

Anti-inflammatory and Antioxidant Mechanisms cluster_inflammatory Anti-inflammatory Pathway cluster_antioxidant Antioxidant Pathway DMG_Na_inflam This compound NFkB NF-κB Pathway DMG_Na_inflam->NFkB Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Pro_inflammatory_Cytokines Upregulates DMG_Na_antiox This compound Free_Radicals Free Radicals DMG_Na_antiox->Free_Radicals Scavenges Antioxidant_Enzymes Antioxidant Enzymes DMG_Na_antiox->Antioxidant_Enzymes Upregulates Oxidative_Stress Oxidative Stress Free_Radicals->Oxidative_Stress Causes

Caption: Overview of the anti-inflammatory and antioxidant mechanisms of this compound.

Applications in Drug Development and Research

The unique biological activities of this compound have opened up several avenues for its application in drug development and research.

Dermatology and Cosmeceuticals

The ability of this compound to enhance skin microcirculation and its anti-inflammatory properties make it a compelling ingredient for dermatological and cosmeceutical formulations. A 24-week, double-blind, randomized, placebo-controlled trial demonstrated that a shampoo containing this compound and caffeine was effective in reducing hair loss in men with male pattern hair loss.[21] The number of pulled hairs was significantly reduced in the active group compared to the placebo group.[21] Phototrichogram analysis also showed an increase in the number of hairs, hair density, and the percentage of anagen hairs.[21]

Table 2: Efficacy of a this compound and Caffeine-Containing Shampoo in Male Pattern Hair Loss (24-week study)

Efficacy ParameterActive Group (Shampoo)Placebo Groupp-value
Change in number of pulled hairs -2.8 ± 1.60.6 ± 2.2< 0.001
Increase in number of hairs (Phototrichogram) Significant increase-< 0.001
Increase in hair density (Phototrichogram) Significant increase-< 0.001
Increase in anagen hair percentage (Phototrichogram) Significant increase-< 0.001
Animal Health and Nutrition

As a feed additive for poultry and other livestock, this compound (Taminizer D) has been shown to improve growth performance, including body weight gain and feed efficiency.[20] It also enhances the hepatic antioxidant capacity in animals.[20] The European Food Safety Authority (EFSA) has concluded that Taminizer D is safe for chickens for fattening at the recommended dietary level.[14]

Potential as a Research Tool

The well-defined mechanism of action of this compound on eNOS activation makes it a useful tool for studying nitric oxide signaling pathways in various physiological and pathological contexts. Its anti-inflammatory properties also make it a valuable compound for investigating inflammatory processes.

Regulatory Status

The regulatory status of this compound for human use varies by region and application. In the European Union, it is authorized as a zootechnical feed additive for chickens for fattening.[4] While it is mentioned as being approved as a safe non-fuel food supplement for humans in some literature, specific FDA GRAS (Generally Recognized as Safe) notices for this compound for broad food use in the United States were not identified in the conducted searches.[4][22][23][24] For any new human therapeutic or food use, a thorough regulatory evaluation would be required.

Conclusion

This compound, despite its varied nomenclature, is a compound with a growing body of scientific evidence supporting its diverse biological activities. Its ability to modulate nitric oxide signaling and its potent anti-inflammatory and antioxidant properties position it as a promising candidate for further research and development in dermatology, animal health, and beyond. This guide has provided a comprehensive overview of its chemical identity, synthesis, and biological functions, with the aim of empowering researchers and drug development professionals to explore the full potential of this versatile molecule.

References

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  • 76 N,N-Dimethylglycine Sodium Salt as a Multifaceted Skin Agent Targeting Skin Inflammation, Microvascular Biology, and Senescence-Driven Hair Loss. ResearchGate. (2025-11-14). [https://www.researchgate.net/publication/385623351_76_NN-Dimethylglycine_Sodium_Salt_as_a_Multifaceted_Skin_Agent_Targeting_Skin_Inflammation_Microvascular_Biology_and_Senescence-Driven_Hair_Loss]([Link]_ Inflammation_Microvascular_Biology_and_Senescence-Driven_Hair_Loss)

  • Effective suppression of pro-inflammatory molecules by DHCA via IKK-NF-κB pathway, in vitro and in vivo. British Journal of Pharmacology. [Link]

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  • A Novel Approach Against Male Pattern Hair Loss With Topical Dimethylglycine Sodium Salt (DMG-Na) and Caffeine: Efficacy of a 24-Week, Double-Blind, Randomized, Placebo-Controlled Trial. PubMed. (2025-08). [Link]

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  • Glycine triggers an intracellular calcium influx in oligodendrocyte progenitor cells which is mediated by the activation of both the ionotropic glycine receptor and Na+-dependent transporters. PubMed. (2000-06). [Link]

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  • Intracellular Ca2+, Na+ and H+ transients evoked by kainate in the leech giant glial cells in situ. PubMed. [Link]

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Methodological & Application

Use of "Sodium 2-(dimethylamino)acetate" as a buffer in enzyme kinetics studies.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

N,N-Dimethylglycine (DMG) Buffer: A Zwitterionic System for Alkaline Enzyme Kinetics Studies

Abstract

The selection of an appropriate buffer is a critical determinant for the accuracy and reproducibility of enzyme kinetic assays.[1][2] An ideal buffer maintains a stable pH within the enzyme's optimal range without interfering with its activity.[3] This application note introduces Sodium 2-(dimethylamino)acetate, the sodium salt of N,N-Dimethylglycine (DMG), as a versatile zwitterionic buffer. With a pKa of its tertiary amine group around 9.7, DMG is particularly well-suited for studying enzymes that exhibit optimal activity in alkaline conditions. We provide a comprehensive overview of its physicochemical properties, detail the rationale for its use, and present validated protocols for its preparation and application in enzyme kinetics, offering researchers a valuable alternative to traditional alkaline buffers like borate or glycine-NaOH.

Introduction to N,N-Dimethylglycine (DMG) as a Biological Buffer

N,N-Dimethylglycine (DMG) is a naturally occurring tertiary amino acid derivative, an intermediate in the metabolism of choline to glycine.[4] While recognized for its roles in physiology and as a dietary supplement, its properties as a biochemical buffer are less commonly exploited.[5][6] As a zwitterion, DMG possesses both a carboxylic acid group and a tertiary amine group, resulting in two distinct pKa values.[7] The pKa of the tertiary amine (~9.7) provides significant buffering capacity in the alkaline range of pH 8.7 to 10.7, a range where many hydrolases, isomerases, and other enzyme classes exhibit peak activity.

The choice of buffer can significantly impact enzyme activity, not just through pH maintenance but also via direct interactions with the enzyme or essential cofactors like metal ions.[3][8] Buffers like Tris are known to chelate certain metal ions, while phosphate can act as an inhibitor for enzymes such as kinases.[1] The zwitterionic nature of DMG, similar to well-established "Good's buffers" like HEPES, minimizes the likelihood of such interferences, making it a compelling option for sensitive enzymatic systems, particularly those dependent on divalent metal cations.[8][9] This guide provides the scientific foundation and practical protocols for leveraging DMG buffer in your enzyme kinetics research.

Physicochemical Properties and Rationale for Use

A thorough understanding of a buffer's properties is essential for its effective implementation. The key characteristics of N,N-Dimethylglycine are summarized below.

Key Buffer Characteristics
PropertyValueSource(s)
IUPAC Name 2-(Dimethylamino)acetic acid[4][7]
Molecular Formula C₄H₉NO₂[10][11]
Molecular Weight 103.12 g/mol [4][10]
pKa¹ (Carboxyl Group) ~1.88 - 2.04[7][11]
pKa² (Amine Group) ~9.69 - 9.89[7][10]
Effective Buffering Range pH 8.7 - 10.7 (based on pKa²)Derived
Appearance White crystalline powder[10]
Solubility Highly soluble in water[7][10]
Core Advantages in Enzyme Kinetics
  • Alkaline Buffering Capacity: The pKa of ~9.7 is ideal for enzymes with alkaline pH optima, such as alkaline phosphatases or certain proteases.[12]

  • Zwitterionic Nature: At neutral to alkaline pH, DMG exists as a zwitterion. This structure generally leads to lower binding constants for metal ions compared to chelating buffers like Tris, making it suitable for metalloenzyme studies.[3][8]

  • High Solubility: Its high water solubility allows for the preparation of concentrated stock solutions.[10]

  • Biological Origin: As a natural metabolite, it may be more compatible with certain cellular systems or crude extracts.

Considerations and Limitations
  • Metabolic Relevance: Because DMG is a biological metabolite, it could potentially act as a substrate or modulator for specific enzymes involved in one-carbon metabolism.[13] Researchers should perform appropriate controls to rule out such interactions.

  • Temperature Dependence: The pKa of amine-based buffers is often temperature-dependent. The pH of the DMG buffer should always be adjusted at the intended experimental temperature.[1]

  • Dual pKa Values: Researchers must be careful to select the correct pKa for their desired pH range. The acidic pKa (~2) is generally not relevant for most enzyme assays.

Experimental Protocols

The following protocols provide step-by-step instructions for the preparation and validation of DMG buffer for use in enzyme kinetics.

Workflow for Buffer Selection and Validation

G cluster_prep Preparation & Setup cluster_validation Validation Protocol cluster_analysis Analysis & Decision A Identify Enzyme pH Optimum (e.g., pH 9.5) B Select DMG Buffer (pKa ~9.7) A->B C Prepare 1 M DMG Stock (See Protocol 3.1) B->C D Prepare Working Buffer (e.g., 50 mM, pH 9.5) C->D E Assay 1: Standard Reaction in DMG Buffer D->E F Assay 2 (Control): Reaction in Alternate Buffer (e.g., CAPS) D->F G Assay 3 (Control): Reaction without Enzyme (DMG + Substrate) D->G H Compare Kinetic Parameters (Km, Vmax) between Assay 1 & 2 E->H F->H I Check for Background Signal in Assay 3 G->I J Decision Point: Are results comparable? Is background low? H->J I->J K Proceed with DMG Buffer J->K Yes L Re-evaluate Buffer Choice J->L No

Figure 1. A self-validating workflow for implementing DMG buffer in an enzyme assay.

Protocol 3.1: Preparation of 1 M N,N-Dimethylglycine (DMG) Stock Buffer (pH 9.7)

This protocol describes the preparation of a high-concentration stock solution that can be diluted for daily use.

Materials:

  • N,N-Dimethylglycine sodium salt (DMG-Na, FW: 125.10 g/mol )

  • Concentrated Hydrochloric Acid (HCl)

  • High-purity, deionized water (ddH₂O)

  • Calibrated pH meter and probe

  • Stir plate and magnetic stir bar

  • Volumetric flasks and graduated cylinders

Procedure:

  • Weigh Reagent: Weigh out 125.10 g of N,N-Dimethylglycine sodium salt.

  • Initial Dissolution: Add the DMG-Na to a beaker containing ~800 mL of ddH₂O. Place on a stir plate until fully dissolved.

  • pH Adjustment:

    • Place the calibrated pH probe into the solution. The initial pH will be alkaline, above the target pKa.

    • Slowly add concentrated HCl dropwise while monitoring the pH. The goal is to titrate the solution to a final pH of 9.7.

    • Causality Note: We are adding a strong acid (HCl) to the conjugate base (DMG-Na) to create a 1:1 mixture of the conjugate base (DMG⁻Na⁺) and the conjugate acid (DMG-H⁺), which occurs when the pH equals the pKa, providing maximal buffering capacity.[14]

  • Final Volume: Once the pH is stable at 9.7, carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with ddH₂O and add the rinse to the flask. Bring the final volume to exactly 1 L with ddH₂O.

  • Sterilization and Storage: Filter-sterilize the buffer through a 0.22 µm filter into a sterile container. Store at 4°C for up to 3-6 months.

Diagram of Buffer Preparation

G start Start weigh Weigh 125.10g DMG-Na start->weigh dissolve Dissolve in 800 mL ddH₂O weigh->dissolve ph_adjust Adjust pH to 9.7 with conc. HCl dissolve->ph_adjust volume Transfer to 1L flask Add ddH₂O to 1L ph_adjust->volume pH Stable filter Filter-Sterilize (0.22 µm) volume->filter store Store at 4°C filter->store

Figure 2. Step-by-step process for preparing 1M DMG stock buffer.

Protocol 3.2: General Enzyme Assay using DMG Buffer

This protocol provides a template for a typical colorimetric enzyme assay. Concentrations and volumes should be optimized for the specific enzyme under investigation.

Materials:

  • 1 M DMG Stock Buffer, pH 9.7 (from Protocol 3.1)

  • Enzyme stock solution

  • Substrate stock solution (e.g., p-nitrophenyl phosphate for alkaline phosphatase)

  • Cofactors as required (e.g., MgCl₂)

  • Stop solution (e.g., 3 M NaOH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Working Buffer: Prepare 50 mM DMG buffer, pH 9.7, by diluting the 1 M stock solution 1:20 in ddH₂O. If cofactors are required, add them to the working buffer at their final desired concentration.

  • Assay Setup: In a 96-well microplate, set up the reactions as follows (for a final volume of 200 µL):

    • Test Wells: 170 µL of 50 mM DMG Working Buffer + 10 µL Enzyme Solution.

    • Substrate Control Wells: 180 µL of 50 mM DMG Working Buffer (no enzyme).

    • Buffer Control Wells: 170 µL of 50 mM DMG Working Buffer + 10 µL Enzyme Buffer (no enzyme).

  • Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes to ensure thermal equilibrium.

  • Initiate Reaction: Start the reaction by adding 20 µL of the substrate stock solution to all wells. Mix gently.

  • Monitor Reaction: Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol) at regular time intervals (e.g., every 30 seconds for 10 minutes) using the kinetic mode of the microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each well.

    • Subtract the rate from the Substrate Control wells (non-enzymatic substrate degradation) from the Test wells.

    • Use the calculated velocities to determine kinetic parameters (Kₘ, Vₘₐₓ) by plotting velocity against substrate concentration (if performing a substrate titration).

Self-Validation: To ensure DMG is not interfering with the assay, perform the experiment in parallel using a different, well-characterized alkaline buffer (e.g., 50 mM CAPS, pH 9.7). A significant deviation in kinetic parameters between the two buffers would warrant further investigation into a specific buffer-enzyme interaction.[3][9]

Conclusion

This compound (DMG buffer) is a scientifically sound and practical choice for enzyme kinetic studies requiring alkaline pH conditions. Its zwitterionic nature at physiological and alkaline pH minimizes the potential for interference with metal cofactors, a common issue with other buffering agents.[3][8] By following the detailed preparation and validation protocols outlined in this guide, researchers can confidently incorporate DMG buffer into their experimental designs, enhancing the reliability and accuracy of their kinetic data. As with any assay component, initial validation against a known buffer system is a critical step to ensure its inertness and suitability for the specific enzyme being studied.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025). N,N-Dimethylglycine: A Comprehensive Overview.
  • National Center for Biotechnology Information. (n.d.). N,N-Dimethylglycine. PubChem. Available at: [Link]

  • Human Metabolome Database. (2005). Showing metabocard for Dimethylglycine (HMDB0000092). Available at: [Link]

  • FooDB. (2011). Showing Compound Dimethylglycine (FDB021893). Available at: [Link]

  • Faguy, C. E., et al. (2023). Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics. ACS Omega. Available at: [Link]

  • Gellman, S. H., et al. (2018). Universal buffers for use in biochemistry and biophysical experiments. PLOS ONE. Available at: [Link]

  • Wikipedia. (n.d.). Dimethylglycine. Available at: [Link]

  • Chen, Z., et al. (2016). Role of N,N-Dimethylglycine and Its Catabolism to Sarcosine in Chromohalobacter salexigens DSM 3043. Applied and Environmental Microbiology. Available at: [Link]

  • Patsnap Synapse. (2025). How to Choose the Right Buffer for Enzyme Activity Tests. Available at: [Link]

  • Patsnap Synapse. (2025). What Are the Applications of Biochemical Buffers in Enzyme Assays?. Available at: [Link]

  • Chen, Z., et al. (2016). Role of N,N-Dimethylglycine and Its Catabolism to Sarcosine in Chromohalobacter salexigens DSM 3043. ResearchGate. Available at: [Link]

  • Tan, B., et al. (2020). Effects of dimethylglycine sodium salt supplementation on growth performance, hepatic antioxidant capacity, and mitochondria-related gene expression in weanling piglets born with low birth weight. Journal of Animal Science. Available at: [Link]

  • Faguy, C. E., et al. (2023). Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics. ACS Omega. Available at: [Link]

  • Ostrovskyi, D., et al. (2016). Acetate kinase Activity and Kinetic Properties of the Enzyme in Desulfovibrio piger Vib-7 and Desulfomicrobium sp. Rod-9 Intestinal Bacterial Strains. PubMed Central. Available at: [Link]

  • Bai, Y., et al. (2025). [The role and mechanisms of N,N-dimethylglycine sodium in promoting wound healing in mice]. Sheng Wu Yi Xue Gong Cheng Xue Za Zhi. Available at: [Link]

  • Otto, R., et al. (1984). Measurement of dimethylglycine in biological fluids. PubMed. Available at: [Link]

  • Shimadzu Scientific Instruments. (n.d.). Preparing Buffer Solutions. Available at: [Link]

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Application Notes and Protocols: Sodium 2-(dimethylamino)acetate as a Versatile Catalyst System in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Simple Amino Acid Derivative in Catalysis

In the landscape of modern organic synthesis, the development of efficient, robust, and cost-effective catalytic systems is paramount. Sodium 2-(dimethylamino)acetate, the sodium salt of N,N-dimethylglycine, has emerged as a powerful and versatile component in a range of catalytic transformations. While often not the primary catalytic species itself, it serves as a crucial in-situ generated ligand that significantly enhances the efficacy of transition metal catalysts, particularly copper and palladium. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound in key organic synthesis reactions. We will delve into the mechanistic rationale behind its effectiveness and provide detailed, field-proven protocols to ensure successful implementation in the laboratory.

The utility of this compound stems from the bifunctional nature of its parent amino acid, N,N-dimethylglycine. The presence of both a carboxylate group and a tertiary amine allows it to act as a bidentate ligand, chelating to the metal center. This chelation stabilizes the active catalytic species, prevents catalyst aggregation, and promotes the desired bond-forming steps in the catalytic cycle. In practice, N,N-dimethylglycine or its hydrochloride salt is often added to the reaction mixture, and upon deprotonation by the base present, it forms the active 2-(dimethylamino)acetate anion which then participates in the catalysis.

I. Copper-Catalyzed Cross-Coupling Reactions: The Power of Amino Acid Ligands

This compound has proven to be an exceptional ligand for promoting copper-catalyzed cross-coupling reactions, which are foundational methods for the construction of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. These reactions, traditionally known as the Goldberg and Ullmann reactions respectively, have been revitalized by the use of simple and effective ligands like N,N-dimethylglycine.

A. The Goldberg Reaction: A Gateway to N-Aryl Amides

The copper-catalyzed N-arylation of amides, or the Goldberg reaction, is a vital transformation for the synthesis of anilides, which are prevalent motifs in pharmaceuticals and agrochemicals. The use of N,N-dimethylglycine as a ligand has enabled the efficient coupling of a wide range of aryl bromides and even challenging secondary acyclic amides with aryl iodides.[1][2]

Causality of Experimental Choices:

  • Copper Source: Copper(I) iodide (CuI) is a commonly used and inexpensive copper source. Its in-situ oxidation to the active catalytic species is facilitated by the reaction conditions.

  • Ligand: N,N-dimethylglycine is employed as the ligand precursor. Its tertiary amine functionality prevents self-arylation, a common side reaction with primary or secondary amine-based ligands.[1]

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is crucial for the deprotonation of both the amide nucleophile and the N,N-dimethylglycine to generate the active this compound ligand.

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to ensure the solubility of the reactants and the catalytic species.

Proposed Catalytic Cycle for the Goldberg Reaction:

Goldberg Reaction Cycle cluster_cycle Catalytic Cycle Cu(I)X Cu(I)X Active Cu(I)-Ligand Complex Active Cu(I)-Ligand Complex Cu(I)X->Active Cu(I)-Ligand Complex Ligand Exchange Amide Amide Cu(I)-Amidate Complex Cu(I)-Amidate Complex Amide->Cu(I)-Amidate Complex Base Base Base->Cu(I)-Amidate Complex Ligand (DMG-Na) This compound Ligand (DMG-Na)->Active Cu(I)-Ligand Complex Aryl Halide (Ar-X) Aryl Halide (Ar-X) Cu(III) Intermediate Cu(III) Intermediate Aryl Halide (Ar-X)->Cu(III) Intermediate Product (Ar-Amide) Product (Ar-Amide) Active Cu(I)-Ligand Complex->Cu(I)-Amidate Complex Deprotonation Cu(I)-Amidate Complex->Cu(III) Intermediate Oxidative Addition Cu(III) Intermediate->Cu(I)X Regeneration Cu(III) Intermediate->Product (Ar-Amide) Reductive Elimination

Caption: Proposed catalytic cycle for the Goldberg C-N coupling reaction.

Experimental Protocol: Goldberg Coupling of 4-Bromoanisole with Benzamide

Materials:

  • 4-Bromoanisole

  • Benzamide

  • Copper(I) iodide (CuI)

  • N,N-Dimethylglycine

  • Potassium Carbonate (K₂CO₃), finely ground and dried

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add CuI (10 mol%), N,N-dimethylglycine (20 mol%), and K₂CO₃ (2.0 equiv.).

  • Add 4-bromoanisole (1.0 equiv.) and benzamide (1.2 equiv.).

  • Add anhydrous DMF to achieve a concentration of approximately 0.5-1.0 M with respect to the aryl bromide.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-methoxyphenyl)benzamide.

Table 1: Substrate Scope in Goldberg Reaction Catalyzed by CuI/N,N-dimethylglycine. [1]

Aryl HalideAmideYield (%)
4-BromoanisoleN-Methylformamide95
1-Bromo-4-nitrobenzeneN-Methylformamide92
1-Bromo-3,5-dimethylbenzeneN-Methylformamide93
4-BromobenzonitrileN-Methylformamide89
IodobenzeneN-Phenylacetamide85
4-IodoanisoleN-Phenylacetamide92
3-IodotolueneN-Methylacetamide88
B. The Ullmann Condensation: A Mild and Efficient Route to Diaryl Ethers

The synthesis of diaryl ethers via the Ullmann condensation is a classic transformation with broad applications. The use of a copper/N,N-dimethylglycine catalytic system allows this reaction to proceed under significantly milder conditions (90 °C) compared to the harsh temperatures often required in traditional protocols.[3][4][5]

Causality of Experimental Choices:

  • Ligand Selection: N,N-dimethylglycine is superior to ligands like N-methylglycine or L-proline in this context because it cannot undergo N-arylation, which would otherwise consume the ligand and deactivate the catalyst.[4]

  • Base Strength: A strong base like cesium carbonate (Cs₂CO₃) is often employed to effectively deprotonate the phenol nucleophile, facilitating its coordination to the copper center.

  • Solvent: Dioxane is a suitable solvent for this transformation, providing good solubility for the various components of the reaction.

Experimental Protocol: Ullmann Coupling of 4-Iodoanisole with Phenol

Materials:

  • 4-Iodoanisole

  • Phenol

  • Copper(I) iodide (CuI)

  • N,N-Dimethylglycine hydrochloride salt

  • Cesium Carbonate (Cs₂CO₃)

  • Dioxane, anhydrous

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add CuI (2 mol%), N,N-dimethylglycine hydrochloride salt (7.5 mol%), and Cs₂CO₃ (2.0 equiv.).

  • Add 4-iodoanisole (1.0 equiv.) and phenol (1.5 equiv.).

  • Add anhydrous dioxane to achieve a concentration of approximately 0.5 M with respect to the aryl iodide.

  • Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 4-methoxydiphenyl ether.

Table 2: Synthesis of Diaryl Ethers via CuI/N,N-dimethylglycine Catalyzed Ullmann Condensation. [4]

Aryl IodidePhenolYield (%)
4-IodoanisolePhenol85
Iodobenzene4-Methoxyphenol94
4-Iodotoluene4-tert-Butylphenol96
1-Iodo-4-nitrobenzenePhenol88
1-Iodo-2-methylbenzene2-Methylphenol82

II. Palladium-Catalyzed Heck Reaction: An Emerging Application

While the use of this compound in copper catalysis is well-established, its role in palladium-catalyzed reactions is an emerging area of interest. N,N-dimethylglycine has been investigated as a phosphine-free ligand in the Heck reaction, a cornerstone of C-C bond formation. Although a related ligand, N,N-dimethyl-β-alanine, was found to be more effective, N,N-dimethylglycine still demonstrates catalytic activity, offering a potentially cost-effective and less toxic alternative to traditional phosphine ligands.[6]

Causality of Experimental Choices:

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and air-stable precatalyst that is reduced in situ to the active Pd(0) species.

  • Ligand: N,N-dimethylglycine, deprotonated in situ to this compound, acts as an N,O-bidentate ligand, stabilizing the palladium center.

  • Base: An organic base such as triethylamine (Et₃N) or an inorganic base like sodium acetate (NaOAc) is used to neutralize the HX generated during the catalytic cycle.

  • Solvent: High-boiling polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) are often required for these phosphine-free systems.

Proposed Catalytic Cycle for the Heck Reaction:

Heck Reaction Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-X Aryl Halide Ar-X->Ar-Pd(II)-X(L2) Alkene Alkene Alkene Complex Alkene Complex Alkene->Alkene Complex Base Base Base->Pd(0)L2 Product Product Ar-Pd(II)-X(L2)->Alkene Complex Alkene Coordination Insertion Product Insertion Product Alkene Complex->Insertion Product Migratory Insertion Hydrido-Pd(II) Complex Hydrido-Pd(II) Complex Insertion Product->Hydrido-Pd(II) Complex β-Hydride Elimination Hydrido-Pd(II) Complex->Pd(0)L2 Reductive Elimination Hydrido-Pd(II) Complex->Product

Caption: Generalized catalytic cycle for the Heck reaction.

Experimental Protocol: Heck Coupling of Iodobenzene with n-Butyl Acrylate

Materials:

  • Iodobenzene

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • N,N-Dimethylglycine

  • Sodium acetate (NaOAc)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Reaction vial suitable for heating

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vial under an inert atmosphere, add Pd(OAc)₂ (1 mol%) and N,N-dimethylglycine (2 mol%).

  • Add NaOAc (1.5 equiv.), iodobenzene (1.0 equiv.), and n-butyl acrylate (1.2 equiv.).

  • Add anhydrous NMP to achieve a concentration of approximately 0.5 M with respect to the iodobenzene.

  • Seal the vial and heat the reaction mixture to 130 °C with stirring.

  • Monitor the reaction by GC-MS.

  • After completion, cool the reaction mixture and dilute with diethyl ether.

  • Wash the organic phase with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain n-butyl cinnamate.

III. Trustworthiness and Self-Validation

The protocols described herein are based on peer-reviewed literature and represent robust methodologies. For self-validation, it is crucial to:

  • Characterize all products thoroughly using standard analytical techniques (¹H NMR, ¹³C NMR, MS, etc.) and compare the data with reported values.

  • Run control experiments in the absence of the copper/palladium catalyst or the N,N-dimethylglycine ligand to confirm their essential role in the transformation.

  • Ensure the purity and dryness of all reagents and solvents , as moisture and impurities can significantly impact the catalytic activity.

IV. Conclusion

This compound, generated in situ from the readily available and inexpensive N,N-dimethylglycine, serves as a highly effective ligand in transition metal catalysis. Its application in copper-catalyzed C-N and C-O bond formation provides a mild, efficient, and practical alternative to traditional methods. Furthermore, its emerging use in palladium-catalyzed C-C coupling reactions highlights its potential for broader applications in organic synthesis. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this simple yet powerful catalytic system in their synthetic endeavors.

V. References

  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78–88. [Link]

  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802. [Link]

  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802. [Link]

  • Zhang, H., Ma, D., & Cao, W. (2014). Copper/N,N-Dimethylglycine Catalyzed Goldberg Reactions Between Aryl Bromides and Amides, Aryl Iodides and Secondary Acyclic Amides. Molecules, 19(9), 13448–13460. [Link]

  • Zhang, H., Ma, D., & Cao, W. (2014). Copper/N,N-dimethylglycine catalyzed goldberg reactions between aryl bromides and amides, aryl iodides and secondary acyclic amides. Molecules (Basel, Switzerland), 19(9), 13448–13460. [Link]

  • Zhang, H., Ma, D., & Cao, W. (2007). N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols. Synlett, 2007(02), 243-246. [Link]

  • Ma, D., & Cai, Q. (2003). N,N-dimethyl glycine-promoted Ullmann coupling reaction of phenols and aryl halides. Organic letters, 5(21), 3799–802. [Link]

  • Ma, D., & Cai, Q. (2003). N,N-dimethyl glycine-promoted Ullmann coupling reaction of phenols and aryl halides. Organic letters, 5(21), 3799–3802. [Link]

  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. dspace.mit.edu. [Link]

  • Cui, X., Li, Z., Tao, C.-Z., Xu, Y., Li, J., Liu, L., & Guo, Q.-X. (2006). N,N-Dimethyl-β-alanine as an Inexpensive and Efficient Ligand for Palladium-Catalyzed Heck Reaction. Organic Letters, 8(12), 2467–2470. [Link]

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Application Notes & Protocols: The Strategic Use of Sodium 2-(dimethylamino)acetate in Protein Crystallization Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for high-quality protein crystals remains a significant bottleneck in structural biology. The strategic use of chemical additives is a powerful method to expand the chemical space explored during crystallization screening and to optimize initial hits.[1][2][3] This document provides a comprehensive guide to the application of Sodium 2-(dimethylamino)acetate, also known as N,N-Dimethylglycine sodium salt (DMG-Na), as a novel additive in protein crystallization screening. We will explore its physicochemical properties, proposed mechanisms of action, and provide detailed protocols for its integration into screening and optimization workflows. This guide is intended for researchers, scientists, and drug development professionals seeking to overcome crystallization challenges and enhance crystal quality.

Introduction: The Role of Additives in Crystallization

Macromolecular crystallization is a complex process governed by a delicate balance of solution parameters that guide a protein from a soluble state to a highly ordered, crystalline lattice.[3][4] Success often hinges on identifying a narrow set of conditions within a vast chemical landscape. While primary reagents like precipitants, buffers, and salts define the core crystallization environment, small-molecule additives often provide the subtle thermodynamic and kinetic push needed to favor crystal nucleation and growth over amorphous precipitation.[2][5]

Additives can exert their influence through various mechanisms, including:

  • Binding to the protein surface to create more uniform conformational populations.[3]

  • Altering the dielectric constant of the solvent.

  • Modulating protein-solvent interactions and the hydration shell.

  • Mediating crystal contacts within the lattice.

This compound (DMG-Na) is an intriguing candidate for an effective crystallization additive. As the sodium salt of the dimethylated amino acid glycine, it combines features of both a salt and a zwitterionic organic molecule, offering unique properties to modulate the crystallization environment.

Physicochemical Rationale for DMG-Na in Crystallization

N,N-Dimethylglycine (DMG) is a tertiary amino acid, and its sodium salt (DMG-Na) is highly soluble in water.[6] Its potential efficacy as a crystallization additive can be inferred from its molecular structure and the known roles of similar compounds.

  • Zwitterionic Character: Like its parent molecule glycine, DMG possesses both a positive and a negative charge center at neutral pH. This dipolar nature can help to shield charged patches on a protein's surface, reducing non-specific aggregation and potentially mediating ordered intermolecular contacts necessary for crystal lattice formation.

  • Hydrophilic & Kosmotropic Nature: The molecule's high solubility and compact, charged structure suggest it can effectively organize water molecules. This can influence the protein's hydration shell, gently promoting the "salting out" effect that drives crystallization without causing the harsh precipitation often seen with high concentrations of salts like ammonium sulfate.[7]

  • Modulation of Solubility: Additives can subtly alter protein solubility, shifting the solution into the narrow metastable zone where nucleation can occur without rapid precipitation.[4][5] DMG-Na, by interacting with both the protein and the bulk solvent, can serve as a tool to fine-tune this delicate equilibrium.

Strategic Application: When to Use DMG-Na

While DMG-Na can be included in initial sparse matrix screens, its true power is often realized during the optimization phase .[2] It is particularly recommended under the following circumstances:

  • Refining Microcrystalline Hits: When an initial screen yields microcrystals or crystalline precipitate, adding DMG-Na can improve crystal quality by slowing growth and promoting better lattice packing.

  • Overcoming Amorphous Precipitate: If a promising condition consistently produces amorphous precipitate, DMG-Na can help to increase protein solubility just enough to favor slower, ordered nucleation.

  • Improving Crystal Morphology: For crystals that grow as needles or thin plates, which are often problematic for X-ray diffraction, DMG-Na may alter crystal packing to produce more desirable, three-dimensional morphologies.

Experimental Protocols

Preparation of a 1.0 M Sterile Stock Solution

This protocol describes the preparation of a high-concentration, sterile stock solution of DMG-Na, which is essential for its clean and reproducible addition to crystallization experiments.

Materials:

  • N,N-Dimethylglycine sodium salt (MW: 125.13 g/mol )

  • High-purity, deionized water (e.g., Milli-Q or equivalent)

  • Calibrated pH meter

  • Sterile conical tubes (15 mL or 50 mL)

  • 0.22 µm sterile syringe filter

  • Sterile syringe

Procedure:

  • Weigh out 1.251 g of N,N-Dimethylglycine sodium salt.

  • Add the solid to a sterile conical tube.

  • Add approximately 8 mL of high-purity water. Vortex thoroughly to dissolve the solid completely.

  • Once dissolved, adjust the final volume to 10.0 mL with high-purity water.

  • pH Check (Optional but Recommended): Although DMG-Na is the salt of a weak acid and strong base, the pH of the resulting solution may not be exactly neutral. For consistency, measure the pH. If adjustment is needed for a specific experimental design, use dilute HCl or NaOH. For general use as an additive, the native pH is typically acceptable.

  • Draw the entire solution into a sterile syringe.

  • Attach a 0.22 µm sterile syringe filter to the syringe tip.

  • Filter the solution into a new, sterile, and clearly labeled conical tube. This step removes any potential microbial contamination or particulate matter.

  • Store the stock solution at 4°C for short-term use or at -20°C for long-term storage.

Protocol 1: Additive Screening for Hit Optimization

This protocol is designed to efficiently test the effect of DMG-Na on a pre-existing crystallization "hit" using the sitting drop vapor diffusion method.[3][8]

Setup:

  • Crystallization Plate: Standard 96-well sitting drop plate.

  • Protein: Purified protein at a concentration known to work in the initial hit condition (e.g., 5-25 mg/mL).[9]

  • Reservoir Solution: The successful crystallization condition identified from an initial screen.

  • DMG-Na Stock: 1.0 M sterile stock solution.

Procedure:

  • Pipette 100 µL of the reservoir solution into the reservoir of a 96-well plate.

  • Prepare the drop by mixing the components in the following order on the sitting drop post:

    • 1.0 µL of purified protein solution.

    • 0.2 µL of 1.0 M DMG-Na stock solution.

    • 1.0 µL of the reservoir solution.

  • This creates a drop with a final DMG-Na concentration of approximately 90 mM.

  • Control Drop: Set up a parallel experiment without the DMG-Na additive (1.0 µL protein + 1.0 µL reservoir solution) to serve as a baseline control.[5]

  • Seal the plate carefully with clear sealing tape.

  • Incubate at the desired temperature (e.g., 4°C or 20°C) and monitor for crystal growth daily for the first week, and then weekly thereafter.[10]

Protocol 2: Grid Screening with DMG-Na

To systematically explore the effects of DMG-Na, a grid screen varying its concentration against the primary precipitant is highly effective.

Setup:

  • Create a 2D grid on a 96-well plate.

  • Y-axis: Vary the concentration of the primary precipitant (e.g., PEG 8000 from 10% to 20% w/v).

  • X-axis: Vary the final concentration of DMG-Na in the drop (e.g., 0 mM, 25 mM, 50 mM, 100 mM, 150 mM, 200 mM).

Procedure:

  • Prepare reservoir solutions for each column with the desired precipitant concentration.

  • Set up drops as described in Protocol 4.2, adjusting the volume of DMG-Na stock solution and water/buffer added to achieve the target final concentrations in the drop.

  • Observe and score the drops over time to identify the optimal combination of precipitant and DMG-Na.

Data Presentation & Expected Outcomes

The effectiveness of DMG-Na should be systematically evaluated. The following table provides a guideline for starting concentrations and potential observations.

ParameterRecommended RangeRationale & Expected Outcome
Final Drop Concentration 20 mM - 200 mMThis range is typical for small molecule additives.[2] Lower concentrations may stabilize the protein, while higher concentrations can contribute to the salting-out effect.
pH Range 5.0 - 8.5DMG-Na has minimal buffering capacity in this range; its effect is primarily ionic and kosmotropic. The experiment's pH will be dictated by the primary buffer.
Primary Precipitants PEGs, Salts (e.g., Ammonium Sulfate)DMG-Na is compatible with all common precipitants. It is particularly useful in PEG conditions where it can provide ionic strength and help screen surface charges.
Observation Clear DropMay indicate that DMG-Na increased protein solubility. Consider increasing precipitant or protein concentration.
Observation Amorphous PrecipitateThe concentration of DMG-Na or the precipitant may be too high. Consider reducing both.
Observation Microcrystals / SpherulitesA positive result. This condition is a strong candidate for further refinement using finer grid screens around this concentration.
Observation Larger, Singular CrystalsThe optimal condition has likely been found. Proceed with crystal harvesting and diffraction testing.

Visualization of the Optimization Workflow

The following diagram illustrates the logical workflow for incorporating DMG-Na into a protein crystallization project after an initial screen has been performed.

crystallization_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Analysis cluster_2 Phase 3: Optimization with DMG-Na cluster_3 Phase 4: Final Outcome start Purified, Concentrated Protein Sample screen Sparse Matrix Screen (e.g., Hampton Crystal Screen) start->screen observe Observe & Score Drops screen->observe hit Identify 'Hit' Condition (Precipitate, Microcrystals) observe->hit Positive no_hit No Usable Hits observe->no_hit Negative prep_stock Prepare 1M DMG-Na Sterile Stock hit->prep_stock additive_screen Additive Screen Protocol (Control vs. +DMG-Na) prep_stock->additive_screen grid_screen Grid Screen Protocol ([Precipitant] vs. [DMG-Na]) prep_stock->grid_screen analyze Analyze Optimization Results additive_screen->analyze grid_screen->analyze diffraction Diffraction-Quality Crystals analyze->diffraction Success fail Optimization Fails (Re-evaluate Screen/Construct) analyze->fail No Improvement

Caption: Workflow for integrating DMG-Na into protein crystallization optimization.

References

  • Hampton Research. (n.d.). Sample Preparation for Crystallization. Retrieved from [Link]

  • Google Sites. (n.d.). Protein XRD Protocols - Crystallization of Proteins.
  • CrystEngComm. (2022). Practical techniques for protein crystallization: additive assistance and external field intensification. RSC Publishing. Retrieved from [Link]

  • Hampton Research. (n.d.). Optimization. Retrieved from [Link]

  • Hampton Research. (n.d.). Crystal Growth 101. Retrieved from [Link]

  • Hampton Research. (2022). Additive Screen. Retrieved from [Link]

  • Hampton Research. (n.d.). Crystallization Screening. Retrieved from [Link]

  • McPherson, A. (2009). Introduction to protein crystallization. Methods in Enzymology, 4(1), 125-133. Retrieved from [Link]

  • Rupp, B., & Wang, J. (2004). Calorimetric Approaches to Characterizing Effects of Additives on Protein Crystallization. Biophysical Journal, 87(3), 2237-2246. Retrieved from [Link]

  • Sørensen, T. L., et al. (2008). Crystallizing proteins on the basis of their precipitation diagram determined using a microfluidic formulator. Acta Crystallographica Section F, F64(Pt 6), 463–468. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Additives for the crystallization of proteins and nucleic acids. Retrieved from [Link]

  • Kenis, P. J., & Rust, M. J. (2005). Screening and optimization of protein crystallization conditions through gradual evaporation using a novel cry-platform. Journal of Crystal Growth, 280(3-4), 637-645. Retrieved from [Link]

  • Kim, Y., & Jo, K. (2025). The effect of salt additives on the glycine crystallization pathway revealed by studying one crystal nucleation at a time. Physical Chemistry Chemical Physics, 27(10), 7345-7351. Retrieved from [Link]

  • Pawlukojć, A., et al. (2021). Structural, Thermal, and Vibrational Properties of N,N-Dimethylglycine–Chloranilic Acid—A New Co-Crystal Based on an Aliphatic Amino Acid. Materials, 14(12), 3292. Retrieved from [Link]

  • Monteiro, D. (2021). Protein Crystallization Theory. BioXFEL Crystallization Workshop. Retrieved from [Link]

  • Chen, Y., et al. (2018). Protein Nucleation and Crystallization Process with Process Analytical Technologies in a Batch Crystallizer. Crystal Growth & Design, 18(11), 6608-6616. Retrieved from [Link]

  • Oláh, J., et al. (2023). N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release. International Journal of Molecular Sciences, 24(14), 11264. Retrieved from [Link]

  • Oláh, J., et al. (2023). N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects... PubMed. Retrieved from [Link]

  • Gorrec, F. (2009). Protein crystallization screens developed at the MRC Laboratory of Molecular Biology. Acta Crystallographica Section D, D65(Pt 9), 901–907. Retrieved from [Link]

  • Google Patents. (2020). The compound salt of n,n-dimethylglycine and an organic acid and composition and use thereof.
  • ResearchGate. (2021). Structural, Thermal, and Vibrational Properties of N,N-Dimethylglycine–Chloranilic Acid—A New Co-Crystal Based on an Aliphatic Amino Acid. Retrieved from [Link]

  • Yoder, D., et al. (2012). Optimizing Associative Experimental Design for Protein Crystallization Screening. 2012 IEEE International Conference on Bioinformatics and Biomedicine Workshops, 718-724. Retrieved from [Link]

Sources

Application Note: A Robust HPLC Method for the Quantification of Sodium 2-(dimethylamino)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the analysis of Sodium 2-(dimethylamino)acetate, also known as Sodium N,N-Dimethylglycine (DMG-Na). Due to the analyte's lack of a significant UV chromophore, traditional HPLC-UV methods are challenging. This guide details a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), providing a universal detection approach suitable for quality control, stability testing, and research applications. We will explore the scientific rationale behind method development choices, provide a step-by-step protocol, and outline validation procedures according to ICH guidelines.

Introduction and Scientific Rationale

This compound is the sodium salt of N,N-Dimethylglycine (DMG), a derivative of the amino acid glycine.[1][2] It finds application in various fields, including its use as a nutritional supplement and in animal feed.[1][3] Accurate quantification is critical for ensuring product quality, safety, and efficacy.

The primary analytical challenge presented by DMG-Na is its chemical structure. As a small, highly polar molecule, it is poorly retained on conventional reversed-phase (RP) C18 columns.[4][5][6] Furthermore, it lacks a UV-absorbing chromophore, rendering standard UV-Vis detection ineffective for achieving the required sensitivity and specificity.[7][8][9]

To overcome these challenges, this method employs two key strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an ideal separation mode for highly polar compounds.[4][10][11] It utilizes a polar stationary phase (like unbonded silica or a diol-bonded phase) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[6][10] A thin aqueous layer forms on the stationary phase surface, and polar analytes like DMG are retained through a partitioning mechanism between this layer and the bulk organic mobile phase.[10][11] This provides excellent retention and separation from potential impurities.

  • Universal Detection (ELSD/CAD): To detect non-chromophoric analytes, a universal detector is necessary.[12]

    • Evaporative Light Scattering Detector (ELSD): This detector nebulizes the column eluent, evaporates the volatile mobile phase in a heated drift tube, and measures the light scattered by the remaining non-volatile analyte particles.[7][13][14] The signal is proportional to the mass of the analyte.

This combination of HILIC for separation and ELSD/CAD for detection provides a powerful and reliable analytical solution for this compound.

Experimental Workflow and Protocol

This section provides a detailed, step-by-step protocol for the analysis. All reagents should be of HPLC grade or higher, and water should be of high purity (18.2 MΩ·cm).

Instrumentation and Materials
  • HPLC System: A binary or quaternary HPLC or UHPLC system with a column oven.

  • Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

  • Column: A HILIC stationary phase, such as a bare silica or diol-bonded column. A typical dimension is 4.6 x 150 mm with 3 µm particles.

  • Analytical Balance: For accurate weighing of standards and samples.

  • Volumetric Glassware: Class A.

  • Solvents: Acetonitrile (ACN), High-Purity Water.

  • Buffers: Ammonium Acetate or Ammonium Formate.

  • Reference Standard: this compound, of known purity.

Chromatographic Conditions

The following conditions have been optimized for the separation of this compound. These should be considered a starting point and may require minor adjustments based on the specific column and system used.

ParameterRecommended Condition
Column HILIC Silica, 4.6 x 150 mm, 3 µm
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 90% B to 60% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
ELSD Settings Drift Tube: 50 °C, Nebulizer Gas (N₂): 1.5 SLM
CAD Settings Evaporation Temp: 35 °C, Power Function: Enabled

Causality Behind Choices:

  • Mobile Phase: Ammonium acetate is a volatile buffer, making it compatible with ELSD and CAD, which require the mobile phase to evaporate completely.[10] It also helps to control the ionic strength and improve peak shape for the ionic analyte.[10]

  • Gradient: A gradient elution starting with high acetonitrile (90%) ensures strong retention of the polar DMG-Na on the HILIC column.[10][11] Gradually increasing the aqueous component (Mobile Phase A) decreases retention and elutes the analyte.

  • Detector Temperature: The ELSD/CAD evaporation temperature is a critical parameter. It must be high enough to evaporate the mobile phase but low enough to avoid volatilizing the analyte.[9][12]

Preparation of Solutions
  • Mobile Phase A (10 mM Ammonium Acetate in Water): Accurately weigh 0.771 g of Ammonium Acetate and dissolve in 1.0 L of high-purity water. Filter through a 0.22 µm membrane filter.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This diluent is chosen to be compatible with the HILIC mobile phase and prevent peak distortion.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.05, 0.1, 0.25, 0.5, and 0.8 mg/mL) by diluting the Standard Stock Solution with the 50:50 ACN/Water diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh an appropriate amount of the sample material, dissolve in the 50:50 ACN/Water diluent in a volumetric flask to achieve a target concentration of 0.5 mg/mL. Sonicate if necessary to ensure complete dissolution.

Analytical Workflow Diagram

The following diagram outlines the complete analytical process from sample preparation to final data reporting.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in 50:50 ACN/H2O A->B D Equilibrate HILIC Column B->D C Prepare Mobile Phase A & B E Inject Standards & Samples D->E F Acquire Data (ELSD/CAD) E->F G Integrate Peaks F->G H Generate Calibration Curve (log-log or quadratic) G->H I Calculate Sample Concentration H->I J Generate Report I->J

Caption: End-to-end workflow for HPLC analysis of this compound.

Method Validation

To ensure the method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[18][19][20][21][22]

System Suitability

Before each analytical run, system suitability must be confirmed. This is typically done by making five replicate injections of a standard solution (e.g., 0.5 mg/mL).

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This can be demonstrated by analyzing a placebo (matrix without analyte) and showing no interfering peaks at the retention time of this compound.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure: Analyze the prepared calibration standards in triplicate.

  • Evaluation: Plot the detector response versus concentration. Unlike UV detectors, ELSD and CAD responses are often non-linear.[15] Therefore, the data is typically fitted using a logarithmic (log-log) transformation or a second-order (quadratic) polynomial regression.

  • Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.995.

Accuracy and Precision
  • Accuracy (as Recovery): Accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target sample concentration). It is reported as the percent recovery.

    • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

  • Precision (as Repeatability and Intermediate Precision):

    • Repeatability: Assessed by analyzing six replicate sample preparations at 100% of the test concentration.

    • Intermediate Precision: Assessed by having a different analyst perform the analysis on a different day with a different instrument.

    • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Quantitation (LOQ)

The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[21] For this method, the LOQ is typically determined as the lowest concentration in the calibration curve that meets accuracy and precision requirements (e.g., recovery within 80-120% and RSD ≤ 10%).[9]

Conclusion

The described HILIC-ELSD/CAD method provides a reliable and robust solution for the quantitative analysis of this compound. By addressing the core analytical challenges of poor retention on reversed-phase columns and the lack of a UV chromophore, this method is highly suitable for routine use in quality control and research environments. The validation protocol ensures that the method is accurate, precise, and fit for its intended purpose, adhering to international regulatory standards.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • The principles of ELSD. (2016, September 15). Peak Scientific. [Link]

  • ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Axcend. [Link]

  • Charged aerosol detector. Wikipedia. [Link]

  • Evaporative light scattering detector. Wikipedia. [Link]

  • A Step-by-Step Approach for Method Development to Generate a Successful HILIC Separation. (2025, November 5). BioPharm International. [Link]

  • Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications. Chromatography Online. [Link]

  • HPLC Evaporative Light Scattering Detector (HPLC ELSD Detector). Labcompare. [Link]

  • Separation of Glycine, N,N-dimethyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018, May 1). Agilent. [Link]

  • HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. LCGC North America. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. [Link]

  • Role of evaporative light scattering detectors in HPLC and UPLC—a comprehensive review of operating principle and method development principles. Taylor & Francis Online. [Link]

  • How charged aerosol detection is revolutionizing HPLC analysis. (2023, July 20). Wiley Analytical Science. [Link]

  • DIRECT HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR DETERMINATION OF GLYCINE BETAINE AND ITS METABOLITE, N,N-DIMETHYLGLYCINE, IN PHARMACOKINETIC STUDIES. Taylor & Francis Online. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency. [Link]

  • ACE HILIC Method Development Guide. MAC-MOD Analytical. [Link]

  • A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. (2017, September 5). PubMed. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Simple method for the routine determination of betaine and N,N-dimethylglycine in blood and urine. ResearchGate. [Link]

  • N,N-Dimethylglycine analysis. (2006, April 25). Chromatography Forum. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). [Link]

  • Simultaneous determination of betaine and N,N-dimethylglycine in urine. PubMed. [Link]

  • N,N-Dimethylglycine. Merck Index Online. [Link]

  • Sodium N,N-dimethylglycinate. PubChem. [Link]

  • The compound salt of n,n-dimethylglycine and an organic acid and composition and use thereof.
  • N,N-Dimethylglycine. PubChem. [Link]

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Nuclear magnetic resonance (NMR) spectroscopy of "Sodium 2-(dimethylamino)acetate".

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of Sodium 2-(dimethylamino)acetate

Abstract

This comprehensive application note provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of this compound, also known as Sodium N,N-dimethylglycinate. As a derivative of the fundamental amino acid glycine, this compound serves as a valuable model for understanding the spectroscopic properties of small, charged biomolecules and is used in various chemical syntheses.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth protocols for sample preparation, data acquisition for both ¹H and ¹³C NMR, and a thorough analysis of the resulting spectra. By explaining the causality behind experimental choices and grounding the methodology in authoritative sources, this document aims to provide a robust and self-validating framework for the structural elucidation and quality assessment of this compound.

Introduction: The Analytical Imperative

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural analysis of organic compounds, providing precise information about the chemical environment, connectivity, and quantity of specific nuclei.[4][5][6] For a small molecule like this compound, NMR is the definitive method for confirming identity, assessing purity, and ensuring consistency between batches. The molecule's structure, featuring distinct N-methyl and methylene groups, provides a clear and instructive NMR spectrum.

This guide moves beyond a simple recitation of steps. It delves into the rationale for each procedural choice, from solvent selection to the setting of acquisition parameters, empowering the user to not only replicate the experiment but also to adapt it to similar small molecules.

Molecular Structure and Predicted Spectral Features

The structure of this compound is simple yet contains three unique electronic environments that are readily distinguishable by NMR.

  • Proton (¹H) Environments:

    • -N(CH₃)₂: Six equivalent protons of the two methyl groups attached to the nitrogen atom.

    • -CH₂-: Two equivalent protons of the methylene group situated between the nitrogen atom and the carboxylate group.

  • Carbon (¹³C) Environments:

    • -N(CH₃)₂: Two equivalent carbons of the N-methyl groups.

    • -CH₂-: The single methylene carbon.

    • -COO⁻: The carboxylate carbon.

This structure leads to a predictable NMR fingerprint: the ¹H spectrum is expected to show two distinct signals (singlets), while the proton-decoupled ¹³C spectrum should exhibit three discrete signals.

Caption: Structure of this compound with labels for NMR assignment.

Experimental Protocols: A Step-by-Step Guide

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and correctly chosen acquisition parameters.[7]

Protocol 1: Sample Preparation

Causality: The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can severely degrade spectral quality by disrupting the magnetic field homogeneity.[7] The choice of a deuterated solvent is critical to avoid large, obscuring solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer.[8] Given the ionic nature of the sodium salt, Deuterium Oxide (D₂O) is the most appropriate solvent.

Materials:

  • This compound (Purity ≥95%)[9][10]

  • Deuterium Oxide (D₂O, 99.9 atom % D)

  • High-quality 5 mm NMR tubes and caps[11][12]

  • Glass Pasteur pipette and glass wool

  • Analytical balance and small vials

Procedure:

  • Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[8][12] Higher concentrations for ¹³C NMR are necessary to overcome the low natural abundance (1.1%) and lower gyromagnetic ratio of the nucleus.[12]

  • Dissolution: Add 0.6-0.7 mL of D₂O to the vial.[8][11] Agitate gently to ensure the sample dissolves completely.

  • Filtration (Critical Step): Tightly pack a small plug of glass wool into a Pasteur pipette. Filter the sample solution through this plug directly into the NMR tube. This step is crucial to remove any microscopic solid particles that can lead to poor shimming, resulting in broad, asymmetric spectral lines.[12] Do not use cotton wool, as solvents can leach impurities from it.

  • Filling and Capping: Ensure the final solution height in the NMR tube is between 4.0 and 5.0 cm.[7][12] Insufficient volume can make shimming difficult. Cap the tube securely and label it clearly.

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.[12]

Caption: Experimental workflow for NMR sample preparation.

Protocol 2: NMR Data Acquisition

Instrumentation: The parameters provided are suitable for a standard 400 or 500 MHz NMR spectrometer equipped with a 5 mm probe.[13][14]

¹H NMR Acquisition Parameters: The objective is to obtain a high-resolution spectrum with a good signal-to-noise ratio (S/N) and accurate integrals. A 45° pulse angle is often used as a compromise between signal intensity and allowing for a shorter relaxation delay.[13][14]

ParameterRecommended ValueRationale
Pulse Programzg30 or zgStandard single 30° or 90° pulse experiment.
Spectral Width (SW)12 - 16 ppmEncompasses the typical chemical shift range for organic molecules.
Number of Scans (NS)8 - 16Sufficient for achieving good S/N for a sample of this concentration.
Relaxation Delay (d1)2.0 sAllows for adequate relaxation of protons in small molecules, ensuring accurate integration.[15]
Acquisition Time (AQ)2.5 - 3.5 sProvides adequate digital resolution to resolve sharp singlet peaks.
Receiver Gain (RG)Auto-adjustThe instrument will optimize this for maximum signal without ADC overflow.

¹³C NMR Acquisition Parameters: The standard ¹³C experiment utilizes broadband proton decoupling to simplify the spectrum into single lines for each unique carbon and to benefit from the Nuclear Overhauser Effect (nOe) for signal enhancement.[16] A significantly higher number of scans is required due to the inherent insensitivity of the ¹³C nucleus.[16]

ParameterRecommended ValueRationale
Pulse Programzgpg30Standard power-gated decoupling sequence with a 30° pulse.
DecouplingBroadband (garp, waltz16)Removes ¹H-¹³C coupling, collapsing multiplets into singlets and boosting S/N.[16]
Spectral Width (SW)220 - 250 ppmCovers the full range of common carbon chemical shifts.[14][15]
Number of Scans (NS)256 - 1024Required to achieve adequate S/N. The exact number depends on sample concentration.
Relaxation Delay (d1)2.0 sStandard delay suitable for most carbons in small molecules.
Acquisition Time (AQ)1.0 - 1.5 sStandard value for typical resolution in a ¹³C spectrum.

Data Analysis and Interpretation

Data should be processed using standard NMR software. This involves Fourier transformation, phase correction, baseline correction, and referencing. For D₂O, the residual HDO peak can be used for referencing, although its position is temperature-dependent. Alternatively, an internal standard like DSS or TSP can be used for precise referencing.

Expected ¹H NMR Spectrum

The ¹H NMR spectrum of this compound in D₂O is expected to be clean and simple, providing a direct confirmation of its structure.

AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
(a) -N(CH₃)₂~2.9Singlet6H
(b) -CH₂-~3.7 - 4.1Singlet2H
  • Chemical Shift Assignment: The methylene protons (b) are adjacent to the electron-withdrawing carboxylate group, causing them to be deshielded and appear further downfield compared to the N-methyl protons (a) . Spectral data for the closely related N,N-Dimethylglycine hydrochloride shows the methylene protons at ~4.09 ppm and the methyl protons at ~2.99 ppm in D₂O, which serves as an excellent reference point.[17]

  • Multiplicity: Since there are no adjacent, non-equivalent protons, both signals appear as sharp singlets.

  • Integration: The relative integral ratio of the two peaks must be 6:2, which simplifies to 3:1. This integration is a key self-validating feature of the spectrum, confirming the ratio of the six N-methyl protons to the two methylene protons.

Expected ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides confirmation of the carbon backbone.

AssignmentExpected Chemical Shift (δ, ppm)
(a) -N(CH₃)₂~46
(b) -CH₂-~62
(c) -COO⁻~173
  • Chemical Shift Assignment: The chemical shifts are highly dependent on the functional group. The carboxylate carbon (c) is the most deshielded and appears significantly downfield.[18] The methylene carbon (b) is deshielded by both the nitrogen and the carboxylate group. The N-methyl carbons (a) are the most shielded, appearing furthest upfield. These predicted values are based on database entries for N,N-Dimethylglycine at neutral pH.[19]

  • Quantitative Analysis: It is important to note that under standard acquisition conditions, ¹³C NMR peak intensities are not directly proportional to the number of carbons due to differing relaxation times and nOe effects.[16] Therefore, the spectrum should be used for qualitative identification, not quantification.

Conclusion

This application note provides a robust and scientifically grounded methodology for the NMR analysis of this compound. By following the detailed protocols for sample preparation and data acquisition, researchers can reliably obtain high-quality ¹H and ¹³C NMR spectra. The clear, predictable spectral output, validated by characteristic chemical shifts and ¹H integration ratios, makes NMR an ideal tool for the routine structural verification and purity assessment of this compound. The principles and techniques outlined herein are broadly applicable to the analysis of other small, water-soluble organic molecules, particularly amino acid derivatives.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Emory University, NMR Research Center. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Ottawa, NMR Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-Dimethylglycine. PubChem Compound Database. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). N,N-Dimethylglycine ethyl ester. SpectraBase. Retrieved from [Link]

  • University College London, Department of Chemistry. (n.d.). Sample Preparation. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Glycine, N,N-dimethyl-, sodium salt (1:1). PubChem Compound Database. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000241 N,N-Dimethylglycine. Retrieved from [Link]

  • Hornak, J. P. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • University of Oxford, Chemistry Research Laboratory. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]

  • Boston University, Chemical Instrumentation Center. (n.d.). Basic NMR Concepts. Retrieved from [Link]

  • ResearchGate. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. Retrieved from [Link]

  • JEOL Ltd. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • University of Florence. (n.d.). The very basics of NMR of proteins. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0244940). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0251392). Retrieved from [Link]

  • ResearchGate. (2023). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Next Peptide. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2024). Design and Synthesis of a Novel in Chemico Reactivity Probe N,N-dimethyl N-(2-(1-naphthyl)acetyl)-l-cysteine (NNDNAC) for Rapid Skin Sensitization Assessment of Cosmetic Ingredients. Retrieved from [Link]

  • ResearchGate. (2003). Synthesis and characterization of new 2-(alkylamino)acetamides. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H (400 MHz) and 13 C (100 MHz) NMR spectra of sodium acetate (methyl...). Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). Sodium acetate. SpectraBase. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). [1-13C]-SODIUM-ACETATE. SpectraBase. Retrieved from [Link]

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Application Notes and Protocols for PCR Optimization Using Sodium 2-(dimethylamino)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Overcoming Challenges in PCR with Sodium 2-(dimethylamino)acetate

The Polymerase Chain Reaction (PCR) is a cornerstone of molecular biology, enabling the amplification of specific DNA sequences. However, its efficiency can be hampered by templates with high GC content or those prone to forming stable secondary structures. These challenges often lead to low yield, non-specific amplification, or complete reaction failure. To address these issues, various PCR additives have been developed to enhance the amplification of difficult templates.

This document provides a comprehensive guide to using this compound, also known as N,N-Dimethylglycine sodium salt or betaine, as a potent PCR enhancer. As an isostabilizing agent, this compound equalizes the contribution of GC- and AT-base pairing to the stability of the DNA duplex, thereby facilitating strand separation and improving polymerase processivity through regions of high secondary structure.[1] This protocol will detail the mechanism of action, provide a systematic approach to optimizing its concentration, and offer insights into its application for robust and specific DNA amplification.

Scientific Principles: The Mechanism of Action

This compound enhances PCR by disrupting the hydrogen bonds that contribute to the formation of secondary structures in DNA templates.[][3] This is particularly critical for GC-rich sequences, which contain three hydrogen bonds per base pair and are thus more thermally stable than AT-rich regions. By reducing the melting temperature (Tm) of these GC-rich regions, this compound promotes more efficient denaturation and primer annealing.[4] This leads to a significant improvement in the yield and specificity of the desired amplicon.[5]

The workflow for optimizing PCR with this compound involves a systematic titration of its concentration to find the optimal balance for a specific template and primer set.

PCR_Optimization_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Prep Prepare Stock Solution of this compound Standard_PCR Assemble Standard PCR Reaction Mix Titration Set up Concentration Gradient (e.g., 0 M, 0.5 M, 1.0 M, 1.5 M, 2.0 M) Standard_PCR->Titration Add varying amounts of enhancer Run_PCR Perform PCR with Gradient Concentrations Titration->Run_PCR Gel Analyze PCR Products by Gel Electrophoresis Run_PCR->Gel Optimal Determine Optimal Concentration Gel->Optimal Select concentration with highest yield & specificity

Caption: Workflow for PCR optimization using a this compound concentration gradient.

Protocol for PCR Optimization with this compound

This protocol outlines a method for determining the optimal concentration of this compound for a specific PCR assay. A gradient of concentrations is tested to identify the condition that provides the highest yield of the specific product with minimal non-specific amplification.

Materials
  • 5 M stock solution of this compound (molecular biology grade)

  • DNA template

  • Forward and reverse primers

  • dNTP mix

  • Taq DNA polymerase or a high-fidelity polymerase

  • PCR buffer (ensure it is compatible with the chosen polymerase)

  • Nuclease-free water

  • Thermocycler

  • Agarose gel electrophoresis system

Experimental Setup
  • Prepare a 5 M Stock Solution: Dissolve this compound in nuclease-free water to a final concentration of 5 M. Filter-sterilize the solution and store it at -20°C.

  • Reaction Assembly: Prepare a master mix containing all PCR components except for the this compound and the template DNA. This ensures consistency across all reactions. For a standard 25 µL reaction, the master mix would contain:

ComponentVolume (µL) for 1 reactionFinal Concentration
10X PCR Buffer2.51X
10 mM dNTP Mix0.50.2 mM
10 µM Forward Primer1.250.5 µM
10 µM Reverse Primer1.250.5 µM
Taq DNA Polymerase (5 U/µL)0.251.25 U
Nuclease-free waterVariable-
Total Master Mix Volume Variable -
  • Concentration Gradient: Set up a series of PCR tubes, each with a different final concentration of this compound. It is recommended to test a range from 0.5 M to 2.5 M.[6] A negative control (0 M) should always be included.

TubeFinal Conc. of AdditiveVol. of 5M Stock (µL)Vol. of Master Mix (µL)Vol. of Template DNA (µL)Vol. of Nuclease-free water (µL)Total Volume (µL)
10 M (Control)0231125
20.5 M2.520.51125
31.0 M5.0181125
41.5 M7.515.51125
52.0 M10.0131125
62.5 M12.510.51125
  • Thermocycling Conditions: Use the standard cycling protocol for your template and primers as a starting point. Note that this compound can affect the melting temperature of the DNA. If specificity is an issue, consider optimizing the annealing temperature in conjunction with the additive concentration.

StepTemperature (°C)TimeCycles
Initial Denaturation952 min1
Denaturation9530 sec30-35
Annealing55-6530 sec30-35
Extension721 min/kb30-35
Final Extension725 min1
Hold41
  • Analysis: Analyze the PCR products by agarose gel electrophoresis. The optimal concentration of this compound is the one that produces the highest yield of the desired band with the least amount of non-specific products.

Comparative Analysis with Other PCR Additives

While this compound is highly effective, other additives like Dimethyl sulfoxide (DMSO) are also commonly used. The choice of additive can be template-dependent, and in some cases, a combination of additives may be beneficial.

AdditiveTypical Final ConcentrationPrimary Mechanism of ActionNotes
This compound (Betaine) 0.5 M - 2.5 MReduces secondary structure formation and equalizes GC/AT melting temperatures.[1][]Particularly effective for GC-rich templates.[5]
DMSO 2% - 10%Disrupts base pairing and reduces DNA secondary structure.[3][7]High concentrations (>10%) can inhibit Taq polymerase activity.[8] May require lowering the annealing temperature.[9]
Formamide 1% - 5%Lowers the DNA melting temperature.[3][8]Can be inhibitory at higher concentrations.

Troubleshooting and Advanced Considerations

  • High Concentrations Can Be Inhibitory: If you observe a decrease in PCR product yield at higher concentrations of this compound, it may be due to inhibition of the polymerase. In such cases, a finer titration at lower concentrations is recommended.

  • Annealing Temperature Adjustment: Since this compound lowers the melting temperature of DNA, it may be necessary to optimize the annealing temperature of your PCR. A gradient PCR can be performed to simultaneously test a range of annealing temperatures and additive concentrations.[10]

  • Combination with Other Additives: For particularly challenging templates, a combination of this compound and DMSO may be effective. However, this requires careful optimization of both additives.

  • Long-Range PCR: this compound has been shown to be particularly beneficial for long-range PCR, improving the amplification of targets several kilobases in length.[6][11]

The relationship between PCR additives and their effect on amplification is a multi-factorial process. The following diagram illustrates the interplay of key factors in PCR optimization.

PCR_Factors cluster_reagents Reaction Components cluster_params Cycling Parameters cluster_output Results Additive Additive (e.g., Betaine) Polymerase Polymerase Additive->Polymerase Can inhibit at high conc. Template Template (GC-rich, Secondary Structure) Additive->Template Reduces secondary structure Anneal_T Annealing Temperature Additive->Anneal_T May require adjustment Yield Yield Polymerase->Yield Specificity Specificity Polymerase->Specificity Template->Polymerase Inhibits Template->Anneal_T Influences optimal T Anneal_T->Specificity

Caption: Interacting factors in PCR optimization with additives.

Conclusion

The use of this compound as a PCR additive is a powerful strategy for overcoming the challenges associated with amplifying GC-rich and structurally complex DNA templates. By systematically optimizing its concentration, researchers can significantly improve the yield, specificity, and reliability of their PCR assays. This protocol provides a robust framework for the successful implementation of this compound in a wide range of molecular biology applications.

References

  • Chen, X. Q., Zhang, X. D., Liang, R. Q., & Cao, M. Q. (2004). Betaine improves LA-PCR amplification. Sheng Wu Gong Cheng Xue Bao, 20(5), 715–718. [Link]

  • Genetic Education. (2018). Role of DMSO in PCR. [Link]

  • Pro Lab Supply. (n.d.). 10x GC-rich Enhancer. [Link]

  • Li, M., et al. (2017). Sweet enhancers of polymerase chain reaction. PLoS ONE, 12(6), e0178759. [Link]

  • Bitesize Bio. (2009). Better Than Betaine: PCR Additives That Actually Work. [Link]

  • Takara Bio. (n.d.). Optimizing your PCR. [Link]

  • Al-Sammar, H. F., & Al-Kazaz, A. K. (2022). PCR enhancers: Types, mechanisms, and applications in long-range PCR. Biochimie, 197, 133–142. [Link]

  • Promega Corporation. (n.d.). Betaine and DMSO: Enhancing Agents for PCR. Promega Notes, 79, 14-16. [Link]

  • protocols.io. (2021). Gradient PCR with DMSO. [Link]

  • Henke, W., Herdel, K., Jung, K., Schnorr, D., & Loening, S. A. (1997). Betaine improves the PCR amplification of GC-rich DNA sequences. Nucleic Acids Research, 25(19), 3957–3958. [Link]

  • Kim, S. Y., et al. (2020). DMSO Improves the Ski-Slope Effect in Direct PCR. International Journal of Molecular Sciences, 21(17), 6089. [Link]

  • QIAGEN. (n.d.). PCR amplification: Long PCR products. [Link]

  • Labicons.net. (n.d.). PCR additives / PCR enhancers. [Link]

  • Tóth, B., et al. (2023). N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release. International Journal of Molecular Sciences, 24(14), 11397. [Link]

  • Chakrabarti, R., & Schutt, C. E. (2001). The enhancement of PCR amplification by low molecular weight amides. Nucleic Acids Research, 29(11), 2377–2381. [Link]

  • Zhang, Y., et al. (2025). [The role and mechanisms of N,N-dimethylglycine sodium in promoting wound healing in mice]. Zhonghua Shao Shang Za Zhi, 41(8), 734–740. [Link]

  • Melas, I., et al. (1994). New specificity and yield enhancer of polymerase chain reactions. Nucleic Acids Research, 22(21), 4514–4515. [Link]

  • Kermekchiev, M. B., Kirilova, L. I., Vail, E. E., & Barnes, W. M. (2009). Direct DNA Amplification from Crude Clinical Samples Using a PCR Enhancer Cocktail and Novel Mutants of Taq. Journal of Molecular Diagnostics, 11(3), 264–271. [Link]

  • Wang, Z. W., et al. (2015). Role of N,N-Dimethylglycine and Its Catabolism to Sarcosine in Chromohalobacter salexigens DSM 3043. Journal of Bacteriology, 197(11), 1944–1954. [Link]

  • Dhatterwal, P., Mehrotra, S., & Mehrotra, R. (2017). Optimization of PCR conditions for amplifying an AT-rich amino acid transporter promoter sequence with high number of tandem repeats from Arabidopsis thaliana. BMC Research Notes, 10(1), 638. [Link]

  • Li, H., et al. (2020). Two simple and inexpensive methods for preparing DNA suitable for digital PCR from a small number of cells in 96-well plates. Molecular and Cellular Probes, 53, 101618. [Link]

  • Liu, S., et al. (2021). “Zip-to-Cytosol”: Glutathione-Cleavable Fluorinated Polyplexes Deliver siRNA at Single-Digit Nanomolar Dose with >90% Gene Silencing. Bioconjugate Chemistry, 32(4), 728–738. [Link]

  • Genetic Education. (2022). What is the Role of Sodium Acetate (NaAc) in DNA Extraction?. [Link]

Sources

Topic: Sodium 2-(dimethylamino)acetate as a High-Efficiency Additive for Nucleic Acid Precipitation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

Standard alcohol precipitation of nucleic acids is a cornerstone of molecular biology, yet it faces challenges with low-concentration samples and the recovery of small nucleic acid fragments (<200 nt). Furthermore, oxidative damage to nucleic acids during purification remains a persistent, often unaddressed, concern that can impact the integrity of samples for sensitive downstream applications. This guide introduces Sodium 2-(dimethylamino)acetate, also known as N,N-Dimethylglycine Sodium Salt (DMG-Na), as a multifunctional additive for nucleic acid precipitation. We present evidence-based rationale and detailed protocols for its use, proposing a dual-action mechanism: the reliable charge-neutralization common to standard salts, coupled with the unique antioxidant properties inherent to the dimethylglycine molecule. By potentially shielding nucleic acids from oxidative damage and enhancing precipitation efficiency, DMG-Na represents a significant process improvement for obtaining high-quality, high-integrity DNA and RNA.

The Scientific Principle: Beyond Charge Neutralization

The foundational principle of nucleic acid precipitation relies on two coordinated events: reducing the repulsive forces between nucleic acid molecules and decreasing the solvent's polarity to force them out of solution.[1]

  • Charge Neutralization: Nucleic acids are polyanionic due to their phosphate backbone and are readily soluble in water. Monovalent cations, typically from salts like sodium acetate (NaOAc), are introduced to shield these negative charges. The positively charged sodium ions (Na+) electrostatically interact with the phosphate groups, neutralizing the repulsion between molecules.[2]

  • Alcohol Addition: A less polar solvent, such as ethanol or isopropanol, is added. This disrupts the hydration shell around the nucleic acid and lowers the dielectric constant of the solution, making it a poor solvent for the now-neutralized, less hydrophilic nucleic acid molecules, causing them to precipitate.[1][3]

While effective, this standard method does not protect the nucleic acid from reactive oxygen species (ROS) that can be introduced during cell lysis and sample handling.

The DMG-Na Advantage: A Dual-Action Hypothesis

We propose that this compound (DMG-Na) enhances this process through a dual-action mechanism. Chemically, it is the sodium salt of the amino acid derivative N,N-Dimethylglycine.[4][5]

  • Action 1: Cation Donation: Like sodium acetate, DMG-Na provides the essential Na+ cations required for neutralizing the phosphate backbone, initiating the precipitation process.

  • Action 2: Antioxidant Shielding: N,N-Dimethylglycine is a well-documented antioxidant that protects cells and biomolecules from oxidative stress.[6][7][8] We hypothesize that by being present in the precipitation matrix, the dimethylglycine moiety acts as a scavenger of free radicals, protecting the phosphodiester bonds and nucleotide bases from oxidative damage during the purification workflow. This is particularly critical for sensitive applications like long-read sequencing or quantitative transcriptomics.

Diagram: Proposed Mechanism of DMG-Na in Precipitation

The following diagram illustrates the proposed dual-action mechanism of this compound compared to a standard salt.

G cluster_0 Standard Precipitation (e.g., Sodium Acetate) cluster_1 Proposed DMG-Na Enhanced Precipitation DNA_A Anionic DNA (Soluble) Salt_A Add Na+ Acetate- (0.3 M final) DNA_A->Salt_A Charge Neutralization ROS_A Reactive Oxygen Species (ROS) (Potential Damage) DNA_A->ROS_A Shielded_A Na+ Cations Shield Phosphate Backbone Salt_A->Shielded_A Alcohol_A Add Ethanol (≥2 volumes) Shielded_A->Alcohol_A Reduced Solubility Shielded_A->ROS_A Precipitate_A Precipitated DNA Alcohol_A->Precipitate_A DNA_B Anionic DNA (Soluble) Salt_B Add Na+ DMG- (0.3 M proposed) DNA_B->Salt_B Charge Neutralization Shielded_B Na+ Cations Shield Phosphate Backbone Salt_B->Shielded_B Alcohol_B Add Ethanol (≥2 volumes) Shielded_B->Alcohol_B Reduced Solubility Precipitate_B Precipitated, Protected DNA Alcohol_B->Precipitate_B ROS_B Reactive Oxygen Species (ROS) DMG_Shield DMG Moiety Scavenges ROS ROS_B->DMG_Shield Antioxidant Action DMG_Shield->DNA_B Protection DMG_Shield->Shielded_B Protection

Caption: Proposed dual-action mechanism of DMG-Na.

Comparative Analysis and Applications

Choosing the right precipitation salt is critical for success. While standard salts are effective, DMG-Na offers unique advantages for specific applications.

Table 1: Comparison of Common Nucleic Acid Precipitation Salts
FeatureSodium Acetate (NaOAc)Ammonium Acetate (NH₄OAc)Lithium Chloride (LiCl)This compound (DMG-Na)
Final Conc. 0.3 M[2]2.0 - 2.5 M[9]0.8 M[1]0.3 M (Recommended Start)
Use Case General DNA/RNA precipitation[1]Good for removing dNTPs[1]Selective for RNA precipitation[1]High-integrity DNA/RNA; Low-yield samples; Small RNA
Downstream Effects Generally safe.Inhibits T4 Polynucleotide Kinase[1].Inhibits in vitro translation[1].Potential for minimal inhibition (requires validation).
Oxidative Protection NoneNoneNoneHigh (Documented antioxidant)[6][7]
Small RNA Recovery Moderate; may require carriers or higher ethanol volumes.[10]ModerateGood, but can be selective.[11]Potentially Enhanced (Hypothesized)

Experimental Protocols

These protocols are designed as a robust starting point for adopting DMG-Na into your workflow. As with any new reagent, minor optimization for your specific application is encouraged.

Preparation of Stock Solution:

  • Reagent: N,N-Dimethylglycine Sodium Salt (DMG-Na), MW: 125.12 g/mol

  • Stock Solution: Prepare a 3 M stock solution in nuclease-free water. The solution should be filter-sterilized and stored at 4°C.

Protocol 1: High-Integrity Precipitation of DNA and Total RNA

This protocol is suitable for routine precipitation of plasmid DNA, genomic DNA, and total RNA where sample integrity is paramount.

Workflow Diagram

G start Start: Aqueous Nucleic Acid Sample add_salt Add 1/10 volume of 3M DMG-Na Stock Solution start->add_salt mix1 Vortex Gently to Mix add_salt->mix1 add_etoh Add 2.5 volumes of 100% ice-cold Ethanol mix1->add_etoh mix2 Invert to Mix (Precipitate may be visible) add_etoh->mix2 incubate Incubate: -20°C for ≥ 60 min or -80°C for ≥ 30 min mix2->incubate centrifuge Centrifuge: ≥12,000 x g for 20-30 min at 4°C incubate->centrifuge decant Carefully decant supernatant centrifuge->decant wash Wash Pellet: Add 70% cold Ethanol decant->wash centrifuge2 Centrifuge: ≥12,000 x g for 10 min at 4°C wash->centrifuge2 dry Decant, air-dry pellet (5-10 min) centrifuge2->dry resuspend Resuspend in desired buffer (e.g., TE Buffer or H₂O) dry->resuspend end End: Purified, Protected Nucleic Acid resuspend->end

Caption: Workflow for high-integrity nucleic acid precipitation.

Step-by-Step Methodology:

  • Quantify Sample Volume: Measure the starting volume of your aqueous nucleic acid solution.

  • Add DMG-Na: Add 1/10th volume of the 3 M DMG-Na stock solution to your sample. (e.g., add 10 µL of 3 M DMG-Na to a 100 µL sample). The final concentration will be 0.3 M.

  • Mix Thoroughly: Mix by gentle vortexing or inversion.

  • Add Ethanol: Add 2 to 2.5 volumes of ice-cold 100% ethanol. Mix by inverting the tube several times until the schlieren patterns disappear. A white, stringy precipitate may become visible.

  • Incubate: To facilitate precipitation, incubate the mixture. For maximal recovery, especially with lower concentrations, an overnight incubation at -20°C is recommended.[10] A shorter incubation of 30 minutes at -80°C is also effective.

  • Pellet Nucleic Acid: Centrifuge the sample at ≥12,000 x g for 20-30 minutes at 4°C. This will form a pellet at the bottom of the tube.

  • Remove Supernatant: Carefully aspirate or pour off the supernatant without disturbing the pellet.

  • Wash Pellet: Add 500 µL - 1 mL of cold 70% ethanol. This step is crucial for removing residual salt.[12] Do not vortex. Gently invert the tube to dislodge and wash the pellet.

  • Final Centrifugation: Centrifuge at ≥12,000 x g for 10 minutes at 4°C.

  • Dry Pellet: Carefully remove the supernatant. Briefly spin the tube again and remove any remaining liquid with a fine pipette tip. Allow the pellet to air-dry for 5-10 minutes. Do not over-dry, as this can make resuspension difficult.

  • Resuspend: Resuspend the nucleic acid pellet in an appropriate volume of sterile, nuclease-free buffer (e.g., TE buffer) or water.

Protocol 2: Enhanced Precipitation of Small Nucleic Acids (e.g., miRNA, siRNA, oligos <200 nt)

Recovering small nucleic acid fragments via standard precipitation is notoriously inefficient.[13] This modified protocol leverages DMG-Na along with established best practices to maximize yield.

Key Modifications from Protocol 1:

  • Use of a Co-precipitant: An inert carrier like linear polyacrylamide (LPA) or glycogen is essential to visualize the small pellet.[10]

  • Increased Ethanol Volume: A higher ratio of ethanol is used to ensure small fragments precipitate effectively.

  • Extended Incubation: A longer, colder incubation is critical for maximizing the recovery of small molecules.[10]

Step-by-Step Methodology:

  • Quantify Sample Volume: Measure the starting volume of your sample containing small RNAs.

  • Add Co-precipitant: Add a co-precipitant to a final concentration of 20 µg/mL (e.g., 1 µL of a 20 mg/mL glycogen or LPA stock per 1 mL of sample). Mix well.

  • Add DMG-Na: Add 1/10th volume of the 3 M DMG-Na stock solution. Mix thoroughly.

  • Add Ethanol: Add 4 volumes of 100% ethanol. Mix thoroughly by inversion.

  • Incubate: Incubate at -20°C overnight (16+ hours) or at -80°C for at least 2 hours. This step is critical for high yield.[10]

  • Pellet Nucleic Acid: Centrifuge at maximum speed (≥16,000 x g) for 30 minutes at 4°C. The pellet may be very small and translucent.

  • Remove Supernatant: Carefully aspirate the supernatant. Be extremely cautious not to disturb the nearly invisible pellet.

  • Wash Pellet: Add 500 µL of cold 80% ethanol. Using 80% instead of 70% ethanol can help keep very small nucleic acids from redissolving during the wash.

  • Final Centrifugation: Centrifuge at maximum speed for 10 minutes at 4°C.

  • Dry and Resuspend: Carefully remove all supernatant and air-dry the pellet for 5 minutes. Resuspend in a small, appropriate volume (e.g., 10-20 µL) of nuclease-free water.

Validation and Downstream Compatibility

While DMG-Na is a naturally occurring metabolite, it is crucial to validate its compatibility with your downstream applications.

  • Purity Assessment: After resuspension, assess nucleic acid purity using a spectrophotometer. The A260/A280 ratio should be ~1.8 for DNA and ~2.0 for RNA. The A260/A230 ratio should be > 2.0, indicating efficient removal of salts.

  • Enzymatic Reactions (Self-Validation): To ensure no co-precipitated DMG-Na inhibits enzymatic activity, run a control experiment. Precipitate a known, high-quality nucleic acid substrate with both standard 0.3 M sodium acetate and 0.3 M DMG-Na. Use the resulting material in a sensitive enzymatic assay (e.g., PCR, RT-qPCR, ligation, or restriction digest). Compare the efficiency of the reactions. Proper washing with 70-80% ethanol should remove any inhibitory salt carryover.[12]

  • Sequencing: For next-generation sequencing (NGS), the antioxidant properties of DMG-Na may be particularly beneficial in preserving the integrity of input DNA, potentially reducing artifacts from oxidative damage.[14] Standard library preparation QC metrics should be used for validation.

Troubleshooting

ProblemPossible CauseSolution
Low or No Yield Insufficient incubation time/temp.For low concentrations or small fragments, ensure overnight incubation at -20°C or extended incubation at -80°C.[10]
Pellet lost during decanting.The pellet can be loose or invisible. Centrifuge again after the first decant to collect any residual liquid. Be extra careful. Use a co-precipitant for small amounts of nucleic acid.[10]
Starting concentration too low.Concentrate the sample by other means (e.g., vacuum centrifugation) before precipitation.
Poor A260/230 Ratio Incomplete removal of salt.Ensure the 70% ethanol wash step is performed correctly. A second wash may be necessary. Do not let the pellet float around; ensure it stays at the bottom of the tube during the wash.
Difficulty Resuspending Pellet Pellet was over-dried.Avoid over-drying. If resuspension is difficult, heat the sample at 55-65°C for 5-10 minutes and pipet gently.
Poor Performance in Downstream Applications Salt or ethanol carryover.Ensure the pellet is washed properly and that all ethanol has evaporated before resuspension. Even trace amounts of ethanol can inhibit PCR.

Conclusion

This compound presents a compelling alternative to standard salts for nucleic acid precipitation. Its proposed dual-action mechanism—combining efficient charge neutralization with protective antioxidant activity—addresses the critical need for high-integrity samples in modern molecular biology. The protocols provided here offer a framework for researchers to leverage this reagent to potentially improve yields, especially for challenging small RNA species, and to safeguard their valuable nucleic acid samples from oxidative damage, thereby enhancing the reliability of downstream applications.

References

  • ChemDB. (n.d.). N,N-dimethylglycine. Retrieved from ChemDB. [Link]

  • Google Patents. (2017). US20200296994A1 - The compound salt of n,n-dimethylglycine and an organic acid and composition and use thereof.
  • University of California, Davis. (n.d.). Salt Extraction Protocol. Retrieved from UC Davis Genomic Variation Laboratory. [Link]

  • Bitesize Bio. (2022). Ethanol Precipitation of DNA and RNA: How it Works. Retrieved from Bitesize Bio. [Link]

  • Genetic Education. (2022). What is the Role of Sodium Acetate (NaAc) in DNA Extraction? Retrieved from Genetic Education Inc. [Link]

  • Wikipedia. (n.d.). Dimethylglycine. Retrieved from Wikipedia. [Link]

  • Osorio-Zuñiga, F., et al. (2011). A simple and efficient method for isolating small RNAs from different plant species. Plant Methods, 7(1), 5. [Link]

  • ResearchGate. (n.d.). Comparisons of DNA yields by different precipitation methods. Retrieved from ResearchGate. [Link]

  • WebMD. (n.d.). Dimethylglycine (DMG): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from WebMD. [Link]

  • DNA Genotek. (n.d.). Laboratory protocol for manual purification of DNA. Retrieved from DNA Genotek. [Link]

  • University of San Diego. (n.d.). DNA precipitation protocol. Retrieved from University of San Diego. [Link]

  • T, Toshikiyo, et al. (2016). N, N-Dimethylglycine decreases oxidative stress and improves in vitro development of bovine embryos. Journal of Embryo Transfer, 31(3), 253-258. [Link]

  • Protocols.io. (2021). Isopropanol DNA Precipitation - Best for DNA Concentration. Retrieved from Protocols.io. [Link]

  • QIAGEN. (n.d.). How do I perform a DNA precipitation to concentrate my sample? Retrieved from QIAGEN. [Link]

  • DaVinci Laboratories. (n.d.). DMG Supplements: Benefits, Testing, and Recommendations. Retrieved from DaVinci Labs. [Link]

  • López-García, J., et al. (2020). Glycine betaine metabolism is enabled in Methylorubrum extorquens PA1 by alterations to dimethylglycine dehydrogenase. Applied and Environmental Microbiology, 86(17). [Link]

  • Google Patents. (2014). WO2016009059A1 - Method for isolating rna with high yield.
  • Bai, K., et al. (2016). Assessment of Free Radical Scavenging Activity of Dimethylglycine Sodium Salt and Its Role in Providing Protection against Lipopolysaccharide-Induced Oxidative Stress in Mice. PLoS One, 11(5), e0155393. [Link]

  • Peng, J., et al. (2014). Rapid and Efficient Isolation of High-Quality Small RNAs from Recalcitrant Plant Species Rich in Polyphenols and Polysaccharides. PLoS One, 9(6), e99732. [Link]

  • Symbiosis Online Publishing. (n.d.). Small RNA Extraction using Fractionation Approach and Library Preparation for NGS Platform. Retrieved from Symbiosis. [Link]

  • VetriScience. (n.d.). Recent Findings on N,N-Dimethylglycine (DMG): A Nutrient for the New Millennium. Retrieved from VetriScience Laboratories. [Link]

  • AACR. (2021). Abstract 2281: Impact of DNA contaminants on next-generation sequencing data quality. Retrieved from American Association for Cancer Research. [Link]

  • Cold Spring Harbor Protocols. (n.d.). Concentration of Nucleic Acids: Precipitation with Ethanol or Isopropanol. Retrieved from CSH Protocols. [Link]

  • ResearchGate. (n.d.). Effect of N, N-Dimethylglycine (DMG) addition to the IVC medium. Retrieved from ResearchGate. [Link]

  • Addgene. (n.d.). Ethanol Precipitation of DNA. Retrieved from Addgene. [Link]

  • Google Patents. (1988). Synthetic process for the preparation of N,N dimethyl glycine (DMG).

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Application Notes and Protocols: Sodium 2-(dimethylamino)acetate as a Versatile Alkaline Biological Buffer

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Conventional pH Range

In the landscape of biological research and pharmaceutical development, the precise control of pH is not merely a technicality but a fundamental prerequisite for experimental success. While the majority of physiological processes are maintained within a narrow pH window of 6.0 to 8.0, a significant number of biochemical reactions, enzymatic assays, and protein characterization studies demand a distinctly alkaline environment. It is in this high-pH realm that conventional buffers like Tris or HEPES lose their efficacy, necessitating alternatives that can provide stable and reliable pH control.

This guide introduces Sodium 2-(dimethylamino)acetate , also known as sodium N,N-dimethylglycinate (DMG-Na), as a robust and versatile buffering agent for alkaline conditions. As a derivative of the simple amino acid glycine, DMG-Na offers unique properties that make it an excellent candidate for a variety of applications, from enzyme kinetics to protein purification. We will explore the physicochemical principles underpinning its buffering capacity, provide detailed protocols for its preparation and use, and discuss its advantages in specific research contexts.

Physicochemical Properties and Buffering Mechanism

This compound is the sodium salt of N,N-dimethylglycine. The buffering capacity of this compound is conferred by its parent molecule, N,N-dimethylglycine, which is a zwitterionic amino acid derivative.

dot

Figure 1: Ionization states of N,N-dimethylglycine. The buffering range in alkaline conditions is determined by the equilibrium around pKa₂, where the dimethylamino group deprotonates.

The key to its function as an alkaline buffer lies in the pKa of its dimethylamino group. N,N-dimethylglycine has two pKa values:

  • pKa₁ ≈ 2.04 : Corresponding to the carboxyl group.

  • pKa₂ ≈ 9.89 : Corresponding to the dimethylamino group.

For the preparation of alkaline buffers, the second pKa is of primary interest. The effective buffering range for a compound is generally considered to be its pKa ± 1 pH unit. Therefore, N,N-dimethylglycine provides excellent buffering capacity between pH 8.9 and 10.9 .

Key Advantages of this compound Buffer

When compared to other common alkaline buffers, such as CAPS (N-cyclohexyl-3-aminopropanesulfonic acid) and CHES (2-(Cyclohexylamino)ethanesulfonic acid), DMG-Na offers several distinct advantages:

  • High Solubility: Both N,N-dimethylglycine and its sodium salt are highly soluble in water, facilitating the preparation of concentrated stock solutions.

  • Minimal UV Absorbance: The buffer does not significantly absorb light in the UV-visible spectrum above 230 nm, which is a critical feature for spectrophotometric assays.

  • Biocompatibility: As a derivative of a natural amino acid, it is generally well-tolerated in biological systems.

  • Potential for Reduced Metal Ion Chelation: While glycine itself is a known chelator of divalent metal ions, the N,N-dimethylation can sterically hinder this interaction to some extent. However, this should be empirically validated for metal-sensitive enzymatic systems.

Comparative Overview of Alkaline Buffers

BufferpKa (25°C)Useful pH RangeMolecular Weight (Acid Form)Key Characteristics
N,N-Dimethylglycine 9.898.9 - 10.9103.12 g/mol High solubility, biocompatible.
CHES 9.58.6 - 10.0207.29 g/mol Commonly used zwitterionic buffer.[1]
CAPS 10.49.7 - 11.1221.32 g/mol Suitable for very high pH applications like protein sequencing and electroblotting.[1]
Glycine 9.68.8 - 10.675.07 g/mol Simple and inexpensive, but can interfere with some assays.[2]

Protocols for Buffer Preparation

The preparation of a this compound buffer can be approached in two ways: by titrating the free acid (N,N-dimethylglycine) with a strong base (NaOH) or by mixing stock solutions of the free acid and its sodium salt.

Protocol 1: Preparation of a 0.1 M N,N-Dimethylglycine Buffer by Titration

This protocol allows for the precise adjustment to a desired pH.

Materials:

  • N,N-Dimethylglycine (MW: 103.12 g/mol )

  • Sodium Hydroxide (NaOH) pellets or a standardized 10 M solution

  • High-purity, deionized water

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flasks and graduated cylinders

Step-by-Step Procedure:

  • Prepare the Free Acid Solution: To prepare 1 liter of a 0.1 M solution, dissolve 10.31 g of N,N-dimethylglycine in approximately 800 mL of deionized water in a beaker.

  • Stir to Dissolve: Place the beaker on a stir plate and stir until all the solid has completely dissolved.

  • pH Adjustment: Immerse the calibrated pH electrode into the solution. Slowly add a concentrated NaOH solution (e.g., 1 M or 10 M) dropwise while continuously monitoring the pH.

  • Titrate to Target pH: Continue adding NaOH until the desired pH within the buffering range (pH 8.9 - 10.9) is reached. Be cautious not to overshoot the target pH.

  • Final Volume Adjustment: Once the target pH is stable, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Carefully add deionized water to bring the final volume to the 1 L mark.

  • Sterilization and Storage: If required for your application, sterilize the buffer solution by filtering it through a 0.22 µm filter. Store the buffer at 4°C.

dot

Figure 2: Workflow for preparing N,N-Dimethylglycine buffer by titration.

Protocol 2: Preparation by Mixing Stock Solutions

This method is useful when a precise molarity of both the acidic and basic forms of the buffer is required. It relies on the Henderson-Hasselbalch equation:

pH = pKa + log ([A⁻]/[HA])

Where:

  • pH is the desired buffer pH

  • pKa is 9.89 for N,N-dimethylglycine

  • [A⁻] is the concentration of the conjugate base (this compound)

  • [HA] is the concentration of the free acid (N,N-dimethylglycine)

Materials:

  • 1 M Stock Solution of N,N-Dimethylglycine (Acidic form, HA)

  • 1 M Stock Solution of this compound (Basic form, A⁻)

  • Deionized water

  • Calibrated pH meter

Step-by-Step Procedure:

  • Calculate Required Volumes: Use the Henderson-Hasselbalch equation to determine the ratio of the basic to the acidic form needed for your target pH. Then, calculate the volumes of each stock solution required to achieve the desired final concentration and pH.

  • Combine Solutions: In a beaker, combine the calculated volumes of the 1 M N,N-dimethylglycine and 1 M this compound stock solutions.

  • Add Water: Add deionized water to reach approximately 90% of the final desired volume.

  • Verify pH: Check the pH of the solution with a calibrated pH meter and make any minor adjustments with small additions of the acidic or basic stock solutions if necessary.

  • Final Volume Adjustment: Transfer the solution to a volumetric flask and add deionized water to the final volume.

  • Sterilization and Storage: Filter-sterilize and store at 4°C as described in Protocol 1.

Applications in Research and Development

The alkaline buffering range of this compound makes it particularly suitable for a variety of biochemical and molecular biology applications.

Enzyme Assays at High pH

Many enzymes exhibit optimal activity in alkaline conditions. A prominent example is Alkaline Phosphatase (ALP) , which is widely used as a reporter enzyme in ELISA and Western blotting.[3][4][5] The enzymatic reaction catalyzed by ALP, the hydrolysis of p-nitrophenyl phosphate (pNPP), is typically performed at a pH between 9.5 and 10.5.[3][5] this compound buffer is an excellent choice for this assay, providing stable pH control in the optimal range for ALP activity.

Example Protocol: Alkaline Phosphatase Activity Assay

  • Prepare a 0.1 M this compound buffer, pH 10.0 , containing 1 mM MgCl₂.

  • Prepare the Substrate Solution: Dissolve p-nitrophenyl phosphate (pNPP) in the prepared buffer to a final concentration of 1 mg/mL.

  • Reaction Initiation: Add the enzyme sample (e.g., from cell lysate or purified enzyme) to the substrate solution in a 96-well plate.

  • Incubation: Incubate at the appropriate temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes).

  • Reaction Termination: Stop the reaction by adding a strong base, such as 3 M NaOH.

  • Measurement: Read the absorbance of the yellow product (p-nitrophenol) at 405 nm using a plate reader. The rate of product formation is directly proportional to the ALP activity.

Protein Analysis and Purification

Certain chromatographic techniques or protein stability studies may require alkaline conditions. The high solubility and low UV absorbance of DMG-Na buffer make it compatible with techniques like ion-exchange chromatography and size-exclusion chromatography where protein elution and detection are paramount.

Considerations and Best Practices

  • Temperature Dependence: The pKa of amine-based buffers can be sensitive to temperature changes. It is crucial to adjust the pH of the buffer at the temperature at which the experiment will be conducted.

  • Metal Ion Chelation: While N,N-dimethylation may reduce the chelating potential compared to glycine, it is advisable to empirically test the buffer's compatibility with metalloenzymes or assays that are sensitive to the concentration of divalent cations like Mg²⁺ or Zn²⁺.

  • Purity of Reagents: Always use high-purity N,N-dimethylglycine and this compound to avoid introducing contaminants that could interfere with your experiments.

Conclusion

This compound is a valuable addition to the researcher's toolkit of biological buffers. Its effective buffering capacity in the alkaline range of pH 8.9 to 10.9, combined with its high solubility, biocompatibility, and low UV absorbance, makes it a superior choice for a variety of applications, particularly for assays involving enzymes with high pH optima like alkaline phosphatase. By following the detailed protocols and considering the key advantages outlined in this guide, researchers and drug development professionals can confidently employ this versatile buffer to ensure the stability and accuracy of their experimental systems.

References

Sources

Chelation properties of "Sodium 2-(dimethylamino)acetate" with metal ions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chelation Properties of Sodium 2-(dimethylamino)acetate

Introduction: Unveiling the Potential of a Simple Aminocarboxylate

This compound, the sodium salt of N,N-Dimethylglycine (DMG-Na), is a simple yet versatile molecule with established roles as a nutritional supplement and metabolic intermediate.[1][2][3] Structurally, it is an N-permethylated derivative of the amino acid glycine, featuring a carboxylate group and a tertiary amine. This arrangement of electron-donating groups suggests a potential for coordinating with metal ions, a process known as chelation. The formation of stable, ring-like structures (chelates) with metal ions is a critical function in various scientific and industrial domains, including drug delivery, environmental remediation, and industrial catalysis.[4][5]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in characterizing the metal-binding properties of this compound. While DMG-Na is recognized for its biological activities, its coordination chemistry is not extensively documented in public literature.[6] Therefore, this document provides the foundational principles and detailed experimental protocols necessary to systematically investigate and quantify its interactions with various metal ions. By following these methodologies, researchers can generate the robust data needed to unlock new applications for this compound.

Section 1: The Science of Chelation: Core Principles

Chelation is an equilibrium process where a ligand, in this case, the 2-(dimethylamino)acetate anion, binds to a central metal ion at two or more points to form a stable, ring-like complex. The strength of this interaction is quantified by the stability constant (also known as the formation or binding constant), which is the equilibrium constant for the complex formation reaction.[7][8]

For a simple 1:1 metal (M) to ligand (L) complex: M + L ⇌ ML The stability constant, K₁, is given by: K₁ = [ML] / ([M][L])

If the ligand can form complexes with multiple stoichiometries (e.g., ML₂, ML₃), the process is described by stepwise stability constants (K₁, K₂, K₃...). The overall stability constant (β) is the product of the stepwise constants. A higher stability constant indicates a stronger metal-ligand bond and a more stable complex.[7]

The key functional groups in 2-(dimethylamino)acetate available for coordination are the carboxylate oxygen atoms and the tertiary amine nitrogen atom. Like its parent amino acid, glycine, it is expected to act as a bidentate ligand, forming a stable 5-membered chelate ring with metal ions.[9] The stability of these complexes is influenced by several factors:

  • pH: The pH of the solution dictates the protonation state of the ligand. The carboxylate group must be deprotonated (-COO⁻) to effectively bind the metal ion.

  • Nature of the Metal Ion: The charge, size, and electron configuration of the metal ion significantly affect complex stability.

  • Ionic Strength: The total concentration of ions in the solution can influence the activity of the reacting species, making it crucial to maintain a constant ionic strength during experiments.[10]

Chelation of a Metal Ion (M²⁺) by 2-(dimethylamino)acetate.

Section 2: Safety, Handling, and Solution Preparation

2.1 Safety Profile N,N-Dimethylglycine and its sodium salt are generally considered safe for their intended use in nutritional supplements.[2] However, when handling the pure chemical compound in a laboratory setting, appropriate safety precautions must be observed.

  • Acute Effects: The compound may be harmful if swallowed and can cause skin and eye irritation.[11][12] Inhalation may lead to respiratory tract irritation.[12]

  • Handling: Always use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13][14] Wash hands thoroughly after handling.[12]

  • Storage: Store in a cool, dry place. The compound can be hygroscopic.[15] Keep containers tightly closed.

Hazard Information Reference
Oral Toxicity (LD50, Rat) >650 mg/kg[15], 3900 mg/kg (hydrochloride form)[11]
Skin Contact May cause irritation.[12]
Eye Contact May cause serious eye irritation.[12]
Inhalation May cause respiratory irritation.[12]
Stability Stable under normal conditions; hygroscopic.[15]

2.2 Preparation of Stock Solutions Accurate solution preparation is fundamental to obtaining reliable data.

  • Ligand Stock Solution: Accurately weigh a precise amount of this compound (CAS No: 18319-88-5)[16][17] and dissolve it in deionized, CO₂-free water to a final concentration of ~0.1 M.

  • Metal Ion Stock Solutions: Use high-purity metal salts (e.g., nitrates or perchlorates, as they are less likely to form complexes than chlorides). Prepare ~0.1 M stock solutions in deionized water. A small amount of dilute acid (e.g., HNO₃) may be added to prevent hydrolysis of the metal ions. The exact concentration should be determined by standardization (e.g., with EDTA).

  • Acid/Base Solutions: Prepare standardized ~0.1 M HCl or HNO₃ and carbonate-free ~0.1 M NaOH solutions for titrations.

  • Background Electrolyte: To maintain constant ionic strength (typically 0.1 M or 0.15 M), prepare a concentrated stock solution (e.g., 1 M KNO₃ or NaClO₄).

Section 3: Protocols for Characterizing Metal Chelation

A multi-technique approach provides the most comprehensive understanding of a metal-ligand system. The following workflow outlines a logical progression for characterization.

ExperimentalWorkflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis & Reporting A Prepare & Standardize Stock Solutions (Ligand, Metal, Acid, Base) B Calibrate Instruments (pH meter, Spectrophotometer, Calorimeter) A->B C Potentiometric Titration B->C D UV-Vis Spectroscopy B->D E Isothermal Titration Calorimetry (ITC) B->E F Calculate Protonation & Stability Constants (pKa, log K) C->F G Determine Stoichiometry & Molar Absorptivity D->G H Determine Thermodynamic Profile (Ka, ΔH, ΔS) E->H I Consolidate Data & Report Findings F->I G->I H->I

General workflow for characterizing metal-ligand interactions.

3.1 Protocol 1: Potentiometric Titration for Stability Constant Determination

Principle: This is a highly accurate method for determining the protonation constants of the ligand and the stability constants of its metal complexes.[10] The method involves monitoring the pH of a solution containing the ligand (and later, the metal ion) as a standardized base is added. The resulting titration curve reveals the pH ranges where protons are released, and this data is used to calculate the equilibrium constants.[18][19]

Methodology:

  • System Calibration: Calibrate the pH meter and electrode system using standard buffers (e.g., pH 4.01, 7.00, 9.00).[19] For high accuracy, perform a strong acid-strong base titration to determine the electrode parameters in the experimental medium.[20]

  • Ligand Protonation:

    • Pipette a known volume and concentration of the DMG-Na stock solution and the background electrolyte into a thermostatted titration vessel (25.0 ± 0.1 °C).

    • Add a known amount of standardized strong acid to fully protonate the ligand.

    • Titrate the solution with standardized, carbonate-free NaOH, recording the pH or mV reading after each addition and allowing the system to equilibrate.

  • Metal-Ligand Complexation:

    • Repeat the titration procedure, but this time include a known concentration of the metal ion stock solution in the vessel. A typical ligand-to-metal ratio is between 1:1 and 5:1.

    • The displacement of the metal-ligand titration curve from the ligand-only curve indicates complex formation.[19]

  • Data Analysis:

    • The collected data (volume of titrant vs. pH) is processed using specialized computer programs (e.g., Hyperquad, BEST).

    • The software refines the protonation constants (pKa) of the ligand from the first titration.

    • Using the determined pKa values, the software then analyzes the metal-ligand titration data to calculate the stepwise and overall stability constants (log K or log β) for the metal complexes formed.[18]

3.2 Protocol 2: UV-Vis Spectrophotometry for Stoichiometry Determination

Principle: UV-Vis spectroscopy is a rapid method to confirm complex formation and determine the binding stoichiometry. If the metal complex has a different absorption spectrum from the free ligand or metal ion, the change in absorbance can be monitored.[21][22][23] The method of continuous variation (Job's plot) is commonly used.

Methodology:

  • Spectral Scans: Record the UV-Vis spectrum (e.g., 190-500 nm) of the DMG-Na solution alone, the metal salt solution alone, and a mixture of the two to identify a wavelength where the complex absorbs maximally and the individual components absorb minimally.[24]

  • Job's Plot Construction:

    • Prepare a series of solutions where the total molar concentration of metal and ligand ([M] + [L]) is constant, but the mole fraction of the ligand (X_L = [L] / ([M] + [L])) varies from 0 to 1.

    • Ensure all solutions have the same pH (using a suitable buffer that does not chelate the metal ion) and ionic strength.

    • Measure the absorbance of each solution at the chosen wavelength.

  • Data Analysis:

    • Plot the change in absorbance (ΔA) against the mole fraction of the ligand (X_L).

    • The mole fraction at which the maximum absorbance occurs corresponds to the stoichiometry of the complex. For example, a peak at X_L = 0.5 indicates a 1:1 (ML) complex, while a peak at X_L = 0.67 indicates a 1:2 (ML₂) complex.

3.3 Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Principle: ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[25][26] It allows for the simultaneous determination of the binding affinity (Kₐ), binding enthalpy (ΔH), and stoichiometry (n) in a single experiment. From these values, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.[27][28][29]

Methodology:

  • Sample Preparation:

    • Prepare the ligand (DMG-Na) and metal ion solutions in the exact same buffer to minimize heats of dilution. Degas all solutions thoroughly before use.

    • The sample cell is typically filled with the metal ion solution (~20-100 μM).

    • The injection syringe is filled with the ligand solution at a concentration 10-20 times higher than the metal ion solution.

  • Titration:

    • The instrument maintains a constant temperature between the sample and reference cells.[26]

    • The ligand solution is injected into the metal solution in a series of small, precisely known aliquots.

    • The instrument measures the power required to maintain zero temperature difference between the cells, which is directly proportional to the heat of reaction.

  • Data Analysis:

    • The raw data appears as a series of heat spikes for each injection. Integrating these peaks yields the heat change per injection.

    • A plot of heat change per mole of injectant versus the molar ratio of ligand to metal is generated.

    • This binding isotherm is then fitted to a suitable binding model (e.g., single set of sites) using the instrument's software to extract the thermodynamic parameters: Kₐ, ΔH, and n.

Parameter Potentiometry UV-Vis Spectroscopy Isothermal Titration Calorimetry (ITC)
Primary Output pH vs. Titrant VolumeAbsorbance vs. Mole FractionHeat Flow vs. Time
Determined Values pKa, log K (Stability Constants)Stoichiometry (n)Kₐ, ΔH, n, ΔS, ΔG
Key Strength High accuracy for stability constantsRapid, simple stoichiometry checkComplete thermodynamic profile
Considerations Requires careful calibration; complex data analysisRequires a spectral change upon bindingSensitive to buffer effects and heats of dilution

Conclusion

This compound possesses the structural motifs of a classic bidentate chelating agent. While its biological roles are increasingly studied, a thorough characterization of its coordination chemistry is essential for discovering and validating new applications in pharmaceuticals, manufacturing, and beyond. The protocols detailed in this guide—potentiometry, UV-Vis spectroscopy, and isothermal titration calorimetry—represent a robust, multi-faceted approach to determining the stability, stoichiometry, and thermodynamic drivers of its interactions with metal ions. By applying these established analytical techniques, researchers can generate the high-quality, quantitative data needed to fully exploit the chelating properties of this promising compound.

References

  • Bruzzone, S., & Ciampini, M. (2016). Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. Methods in Enzymology, 567, 3–21. [Link]

  • TA Instruments. (n.d.). Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. TA Instruments. [Link]

  • Wikipedia. (2023). Isothermal titration calorimetry. Wikipedia. [Link]

  • Sciencelab.com. (2005). Material Safety Data Sheet - N,N-Dimethylglycine hydrochloride MSDS. Sciencelab.com. [Link]

  • Janrao, D. M., et al. (2014). AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES. ResearchGate. [Link]

  • Ansari, F. B., et al. (n.d.). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID. International Journal of ChemTech Research. [Link]

  • Al-Rashdi, A., et al. (2018). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. American Journal of Analytical Chemistry, 9, 99-112. [Link]

  • VetriScience Laboratories. (n.d.). Recent Findings on N,N-Dimethylglycine (DMG): A Nutrient for the New Millennium. VetriScience. [Link]

  • Sangle, P. D., et al. (2013). Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium. International Journal of Scientific and Research Publications, 3(5). [Link]

  • Sgarlata, C., & Arena, G. (2017). Quantitative Analysis of the Interactions of Metal Complexes and Amphiphilic Systems: Calorimetric, Spectroscopic and Theoretical Aspects. Molecules, 22(8), 1370. [Link]

  • Bou-Abdallah, F. (2017). The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals. Biochimica et Biophysica Acta (BBA) - General Subjects, 1861(6), 1599-1609. [Link]

  • ResearchGate. (n.d.). UV−vis analysis of metal chelation with 2 and 29. ResearchGate. [Link]

  • Marafante, M., et al. (2024). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST. [Link]

  • Slideshare. (n.d.). Physical and analytical studies of transition metal complexes. Slideshare. [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: N,N-Dimethylglycine. Chemos. [Link]

  • Zhang, Y., et al. (2014). UV-VIS, Fluorescence and Mass Spectrometry Investigation on the Transition Metal Ion Chelation of Two Bioisosteres of Resveratrol. Journal of Solution Chemistry, 43, 1235-1246. [Link]

  • IUPAC. (n.d.). CRITICAL SURVEY OF STABILITY CONSTANTS OF COMPLEXES OF GLYCINE. IUPAC. [Link]

  • Spectroscopy. (2024). Examining Metal Complexes and How They Enhance Detection Techniques. Spectroscopy. [Link]

  • Royal Society of Chemistry. (n.d.). General method of UV-Vis and fluorescence titration. Royal Society of Chemistry. [Link]

  • Karaderi, S., et al. (2019). Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd(II), Mg(II), Zn(II) and Bupropion Hydrochloride. International Journal of Pharmaceutical Research & Allied Sciences, 8(2), 1-9. [Link]

  • ResearchGate. (n.d.). Metal ion chelating activity assay. UV-vis spectrum of PZ001. ResearchGate. [Link]

  • Wikipedia. (2023). Stability constants of complexes. Wikipedia. [Link]

  • Sárdy, M., et al. (2023). N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release. International Journal of Molecular Sciences, 24(14), 11341. [Link]

  • SciSpace. (n.d.). Stability Constants of Metal Complexes in Solution. SciSpace. [Link]

  • Memorial Sloan Kettering Cancer Center. (2022). Dimethylglycine. MSKCC. [Link]

  • Sears, M. E. (2013). Chelation in Metal Intoxication. International Journal of Environmental Research and Public Health, 10(7), 2744–2788. [Link]

  • Wang, Y., et al. (2015). Biotherapeutic Formulation Factors Affecting Metal Leachables from Stainless Steel Studied by Design of Experiments. Journal of Pharmaceutical Sciences, 104(2), 643-653. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). N,N-Dimethylglycine: An Emerging Ingredient in Food Technology and Nutrition. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • ResearchGate. (n.d.). Effect of N, N-Dimethylglycine (DMG) addition to the IVC medium on... ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Sodium 2-(dimethylamino)acetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Sodium 2-(dimethylamino)acetate, also known as Sodium N,N-dimethylglycinate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues leading to low yields in this synthesis. By understanding the underlying chemical principles and potential pitfalls of the common synthetic routes, you can optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm experiencing a significantly lower than expected yield of this compound. What are the primary areas I should investigate?

A1: Low yields in this synthesis typically stem from one of three main areas: incomplete reaction, formation of side products, or losses during product isolation and purification. The specific cause will depend on your chosen synthetic route. The two most common methods for preparing the precursor, N,N-dimethylglycine, are the alkylation of glycine via the Eschweiler-Clarke reaction and the reaction of chloroacetic acid with dimethylamine. Each has its own set of challenges that need to be carefully controlled.

Q2: Which synthetic route is generally recommended for higher yields and purity?

A2: Both the Eschweiler-Clarke reaction and the chloroacetic acid method can produce high yields of N,N-dimethylglycine, which is then neutralized to form the sodium salt. The reaction of chloroacetic acid with dimethylamine is often used in industrial production due to the availability and cost of the raw materials[1]. However, it is prone to side reactions if not carefully controlled. The Eschweiler-Clarke reaction is a classic and effective method for the methylation of amines and can provide excellent yields, avoiding the formation of quaternary ammonium salts[2][3]. The choice of route may depend on the scale of your synthesis, available starting materials, and your purification capabilities.

Q3: How critical is pH control during the final neutralization step to form the sodium salt?

A3: pH control is absolutely critical. The stability and isolation of the final sodium salt are highly dependent on the final pH of the solution. Amino acids and their salts are zwitterionic and their charge state is pH-dependent[4]. If the pH is too low (acidic), the carboxylate will be protonated, and you will isolate the free acid, N,N-dimethylglycine, rather than its sodium salt. If the pH is too high (basic), you risk promoting side reactions, especially if unreacted starting materials are present. Careful, slow addition of a sodium base (like sodium hydroxide or sodium carbonate) to a solution of N,N-dimethylglycine until a specific pH is reached is crucial for maximizing the yield of the desired sodium salt.

Troubleshooting Guide: Synthesis via Chloroacetic Acid and Dimethylamine

This route involves a nucleophilic substitution reaction where dimethylamine displaces the chloride from chloroacetic acid. The resulting N,N-dimethylglycine is then converted to its sodium salt.

cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Salt Formation Chloroacetic_Acid Chloroacetic Acid DMG N,N-Dimethylglycine (DMG) Chloroacetic_Acid->DMG Reaction Dimethylamine Dimethylamine Dimethylamine->DMG DMG_acid N,N-Dimethylglycine Sodium_DMG This compound DMG_acid->Sodium_DMG Neutralization Sodium_Base Sodium Hydroxide Sodium_Base->Sodium_DMG

Diagram 1: Synthesis of this compound via the Chloroacetic Acid Route.
Problem: Low Yield in the N-Alkylation Step

Potential Cause 1: Incomplete Reaction

Parameter Observation Explanation Troubleshooting Protocol
Reaction Temperature Reaction mixture analysis (e.g., by TLC or HPLC) shows a significant amount of unreacted chloroacetic acid.The reaction rate is too slow at lower temperatures.1. Gradually increase the reaction temperature in increments of 5-10°C, monitoring the reaction progress. Optimal temperatures are often in the range of 40-70°C[1].2. Be cautious, as excessively high temperatures can promote side reactions.
Reaction Time The reaction has not reached completion within the specified time.Insufficient time for the nucleophilic substitution to occur.1. Extend the reaction time, monitoring periodically (e.g., every hour) until no further consumption of the limiting reagent is observed. Reaction times of 2-5 hours are typical[1].
Stoichiometry of Dimethylamine Incomplete conversion of chloroacetic acid.An insufficient amount of the nucleophile (dimethylamine) is present.1. Increase the molar ratio of dimethylamine to chloroacetic acid. Ratios of 2.5:1 to 5:1 are often used to ensure complete reaction and to neutralize the HCl byproduct[1].

Potential Cause 2: Side Reaction - Hydrolysis of Chloroacetic Acid

A significant side reaction is the hydrolysis of chloroacetic acid to glycolic acid, especially under basic conditions and at elevated temperatures.

Chloroacetic_Acid Chloroacetic Acid DMG Desired Product: N,N-Dimethylglycine Chloroacetic_Acid->DMG Amination (Desired) Glycolic_Acid Side Product: Glycolic Acid Chloroacetic_Acid->Glycolic_Acid Hydrolysis (Undesired) Dimethylamine Dimethylamine Dimethylamine->DMG Hydroxide OH⁻ (from base/water) Hydroxide->Glycolic_Acid

Diagram 2: Competing reactions of chloroacetic acid.
Parameter Observation Explanation Troubleshooting Protocol
Reaction pH / Basicity Presence of glycolic acid in the crude product, confirmed by HPLC or NMR.The reaction of chloroacetic acid with a strong base like sodium hydroxide to form the chloroacetate salt first can lead to hydrolysis, especially if the temperature is not well-controlled[1].1. Add the chloroacetic acid solution to the dimethylamine solution, rather than the other way around. This maintains an excess of the amine nucleophile relative to the chloroacetic acid, favoring the desired amination reaction.
Temperature Control Increased amounts of glycolic acid at higher reaction temperatures.The rate of hydrolysis increases significantly with temperature.1. Maintain the reaction temperature within the optimal range (e.g., 40-70°C)[1].2. Ensure efficient stirring and cooling during the addition of reagents to dissipate exothermic heat.
Problem: Low Yield During Salt Formation and Purification

Potential Cause: Inefficient Purification

Issue Observation Explanation Troubleshooting Protocol
Removal of Inorganic Salts Final product is contaminated with sodium chloride.Sodium chloride is a byproduct of the reaction and can co-precipitate with the desired sodium salt.1. Crystallization: Carefully control the cooling rate during crystallization to promote the formation of pure crystals of the desired product.2. Solvent Selection: Use a solvent system where the solubility of this compound is significantly different from that of sodium chloride. Ethanol or methanol-water mixtures are often employed.
Loss of Product during Isolation Low recovery of the final product after crystallization and filtration.The product may be too soluble in the mother liquor.1. Concentration: Concentrate the reaction mixture before crystallization to ensure the product is at a supersaturated concentration.2. Cooling: Cool the crystallization mixture to a lower temperature (e.g., 0-5°C) to decrease the solubility of the product.3. Anti-solvent Addition: Consider the addition of a solvent in which the product is insoluble (an anti-solvent) to induce precipitation, but be cautious as this can also precipitate impurities.

Troubleshooting Guide: Synthesis via Eschweiler-Clarke Reaction

This classic reaction involves the methylation of glycine using formaldehyde as the carbon source and formic acid as the reducing agent[2][3].

Glycine Glycine DMG N,N-Dimethylglycine Glycine->DMG Reductive Amination Formaldehyde Formaldehyde Formaldehyde->DMG Formic_Acid Formic Acid Formic_Acid->DMG

Diagram 3: Eschweiler-Clarke synthesis of N,N-Dimethylglycine.
Problem: Low Yield in the Eschweiler-Clarke Reaction

Potential Cause 1: Incomplete Reaction

Parameter Observation Explanation Troubleshooting Protocol
Stoichiometry of Reagents Residual glycine or monomethylated glycine (sarcosine) detected in the reaction mixture.Insufficient formaldehyde or formic acid to drive the reaction to the dimethylated product.1. Use an excess of both formaldehyde and formic acid to ensure complete methylation[2]. The reaction is irreversible due to the formation of carbon dioxide gas[5].
Reaction Temperature and Time Incomplete conversion after the specified reaction time.The reaction is typically performed at elevated temperatures (close to boiling) to proceed at a reasonable rate[2].1. Ensure the reaction mixture is heated to reflux (around 100°C) for a sufficient duration (several hours)[2][3]. Monitor the reaction progress by TLC or HPLC.

Potential Cause 2: Side Reactions

While the Eschweiler-Clarke reaction is generally clean, side reactions can occur under non-optimal conditions.

Issue Observation Explanation Troubleshooting Protocol
Formation of Impurities Presence of unexpected byproducts in the crude product.Although less common with simple amino acids like glycine, complex substrates can sometimes lead to cyclization or other side reactions[6].1. Ensure the quality of the starting materials. 2. Adhere to the recommended reaction temperature and stoichiometry.
Problem: Difficulties in Product Isolation

Potential Cause: Removal of Excess Reagents

Issue Observation Explanation Troubleshooting Protocol
Isolation from Formic Acid Difficulty in obtaining a pure, solid product from the reaction mixture.The product, N,N-dimethylglycine, is highly soluble in the aqueous formic acid solution.1. Evaporation: Remove the excess formic acid and water under reduced pressure. This may require repeated co-evaporation with a suitable solvent like water or toluene.2. Conversion to Hydrochloride Salt: A common procedure is to add hydrochloric acid to the reaction mixture to precipitate the N,N-dimethylglycine hydrochloride salt, which is often easier to isolate and purify by crystallization[7]. The free base can then be regenerated before conversion to the sodium salt.

Analytical Protocols for Troubleshooting

To effectively troubleshoot, it is essential to analyze the reaction mixture and the final product to identify unreacted starting materials and byproducts.

Protocol 1: In-Process Monitoring by Thin-Layer Chromatography (TLC)
  • Objective: To qualitatively monitor the progress of the reaction.

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of dichloromethane, methanol, and acetic acid (e.g., 8:2:0.5 v/v/v) can often provide good separation. The polarity may need to be adjusted based on the specific reaction components.

  • Visualization: UV light (254 nm) and/or staining with ninhydrin (for primary and secondary amines) or potassium permanganate.

  • Procedure:

    • Spot the starting material(s), a co-spot of the starting material and the reaction mixture, and the reaction mixture on the TLC plate.

    • Develop the plate in the chosen mobile phase.

    • Visualize the spots and compare the retention factors (Rf) to assess the consumption of starting materials and the formation of the product.

Protocol 2: Purity and Impurity Analysis by High-Performance Liquid Chromatography (HPLC)
  • Objective: To quantify the purity of the final product and identify potential impurities like glycolic acid or unreacted starting materials.

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier like acetonitrile or methanol.

  • Detection: UV detection at a low wavelength (e.g., 200-210 nm) as N,N-dimethylglycine has a weak chromophore.

  • Procedure:

    • Prepare standard solutions of the starting materials, the expected product, and any suspected byproducts (e.g., glycolic acid).

    • Dissolve a known amount of the crude or purified product in the mobile phase.

    • Inject the samples and standards into the HPLC system.

    • Compare the retention times and peak areas to identify and quantify the components of the sample.

Protocol 3: Structural Confirmation and Impurity Identification by NMR and Mass Spectrometry (MS)
  • Objective: To confirm the structure of the desired product and identify unknown impurities.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of N,N-dimethylglycine in D₂O will show a singlet for the two N-methyl groups (around 2.9 ppm) and a singlet for the methylene group (around 3.7 ppm)[8]. The presence of other peaks can indicate impurities.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show characteristic peaks for the N-methyl carbons, the methylene carbon, and the carboxyl carbon.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode can be used to confirm the molecular weight of the product (m/z for [M+H]⁺). LC-MS can be a powerful tool for separating and identifying impurities.

By systematically addressing these potential issues and utilizing appropriate analytical techniques, you can effectively troubleshoot and optimize the synthesis of this compound, leading to improved yields and higher purity of your final product.

References

  • Lai, M. C., & Gunsalus, R. P. (1992). Regulatory Factors Associated with Synthesis of the Osmolyte Glycine Betaine in the Halophilic Methanoarchaeon Methanohalophilus portucalensis. Journal of Bacteriology, 174(20), 6439–6445. [Link]

  • (2011). The Synthesis of Glycolic Acid by Hydrolysis of Chloroactic Acid. [Link]

  • Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882. [Link]

  • Chen, F. M., & Sung, M. T. (1999). An Exception of Eschweiler-Clarke Methylation: Cyclocondensation of α-Amino Amides with Formaldehyde and Formic Acid. Journal of the Chinese Chemical Society, 46(3), 431-436. [Link]

  • Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571–4587. [Link]

  • Google Patents. (n.d.). Methods for preparing solid salts of amino acids.
  • (n.d.). Separation and Refining of Amino acids. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). N,N-dimethylglycine hydrochloride preparation method suitable for industrial production.
  • Allen, R. H., Stabler, S. P., & Lindenbaum, J. (1993). Serum betaine, N,N-dimethylglycine and N-methylglycine levels in patients with cobalamin and folate deficiency and related inborn errors of metabolism. Metabolism, 42(11), 1448–1460. [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]

  • Wikipedia. (2023). Eschweiler–Clarke reaction. [Link]

  • Lever, M., Sizeland, P. C., Bason, L. M., Hayman, C. M., & Chambers, S. T. (2017). Is N,N-dimethylglycine N-oxide a Choline and Betaine Metabolite?. Metabolites, 7(3), 34. [Link]

  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. [Link]

  • Zhou, X., Ni, X., Wu, X., & Yin, L. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(14), 5364. [Link]

  • Mazaheri, O. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. ResearchGate. [Link]

  • Banert, K., & Plefka, O. (2019). Structural, Thermal, and Vibrational Properties of N,N-Dimethylglycine–Chloranilic Acid—A New Co-Crystal Based on an Aliphatic Amino Acid. Molecules, 24(18), 3326. [Link]

  • Kalmar, T., Kireva, T., & Gaspar, R. (2010). N, N-Dimethylglycine decreases oxidative stress and improves in vitro development of bovine embryos. Reproduction in Domestic Animals, 45(4), 656-662. [Link]

  • Google Patents. (n.d.). Preparation method of N, N-dimethylglycine for industrial production.
  • PubChem. (n.d.). N,N-Dimethylglycine. [Link]

  • Google Patents. (n.d.). Preparation method of N, N-dimethylglycine for industrial production.
  • YouTube. (2019, June 17). Eschweiler–Clarke reaction: Methylation on amines. [Link]

  • Moolenaar, S. H., Engelke, U. F., Abeling, N. G., de Jong, J. G., & Wevers, R. A. (1999). Defect in dimethylglycine dehydrogenase, a new inborn error of metabolism: NMR spectroscopy study. Clinical chemistry, 45(4), 459–464. [Link]

  • University of Calgary. (n.d.). Alkylation of Amines. [Link]

  • Quora. (2018). How does pH affect chemical reactions and molecules (example amino acids)?. [Link]

  • Reddit. (2024). How to purify amino acid with mineral salt. [Link]

  • Google Patents. (n.d.). N,N-dimethylglycine hydrochloride preparation method suitable for industrial production.
  • ResearchGate. (2022). Optimization for glycine synthesis conditions. [Link]

  • NIST. (n.d.). N,N-Dimethylglycine, TMS derivative. [Link]

  • ResearchGate. (2012). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. [Link]

  • ResearchGate. (n.d.). Direct high-performance liquid chromatography method for determination of glycine betaine and its metabolite, N,N-dimethylglycine, in pharmacokinetic studies. [Link]

  • Asian Journal of Chemistry. (2013). Microwave Synthesis of Chloroacetic Acid with Acetic Anhydride Catalyzing Chlorination of Acetic Acid. [Link]

  • Atmospheric Chemistry and Physics. (2025). Mechanistic insights into chloroacetic acid production from atmospheric multiphase volatile organic compound–chlorine chemistry. [Link]

  • Chromatography Forum. (2006). N,N-Dimethylglycine analysis. [Link]

  • PubMed. (2002). Quantification of glycolic acid in cosmetic products using reversed phase high performance liquid chromatography. [Link]

  • Zhonglan Industry. (2019). Six synthetic methods for glycolic acid, including purification methods. [Link]

  • Google Patents. (n.d.).
  • Atmospheric Chemistry and Physics. (2025). Mechanistic insights into chloroacetic acid production from atmospheric multiphase volatile organic compound–chlorine chemistry. [Link]

  • HMDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000092). [Link]

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Technical Support Center: Optimizing Sodium 2-(dimethylamino)acetate in Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing Sodium 2-(dimethylamino)acetate in macromolecular crystallization. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower your experimental design. This guide is structured to help you navigate from fundamental questions to complex troubleshooting scenarios, ensuring you can systematically refine your crystallization conditions for high-quality diffraction data.

Frequently Asked Questions (FAQs)

This section addresses foundational concepts regarding the use of this compound in your experiments.

Q1: What is this compound and how does it function in crystallization?

This compound, also known as sodium dimethylglycinate, is an organic salt that serves multiple critical functions in a crystallization experiment. Its utility stems from its ability to act as:

  • A Precipitating Agent: Like many salts, it reduces the solubility of proteins in solution, a phenomenon known as "salting out".[1] By sequestering water molecules, it increases the effective protein concentration, driving the system towards the supersaturation needed for nucleation and crystal growth.[1][2]

  • A Buffering Agent: The dimethylaminoacetate ion is the conjugate base of a weak acid. This property allows it to function as a buffer, maintaining a stable pH, which is a critical variable that influences a protein's surface charge, conformation, and intermolecular interactions.[1][3]

  • A Unique Chemical Moiety: The dimethylamino group offers a different chemical interaction potential compared to more common reagents like sodium acetate or sodium chloride, potentially stabilizing crystal contacts that other salts cannot.

Q2: What is a good starting concentration for this compound in initial screens?

In initial sparse matrix screens, this compound might be found in a broad concentration range.[4] If you are formulating your own conditions:

  • As a primary precipitant: Concentrations can range significantly, typically from 0.2 M to 2.0 M or higher , depending on the target protein's intrinsic solubility.

  • As a component of a buffer system or an additive: It is often used at a lower concentration, such as 0.1 M , in combination with other precipitants like polyethylene glycols (PEGs).[3]

Q3: How critical is the pH when using this reagent?

The pH is an extremely critical variable.[5] The optimal pH for crystallization is often confined to a very narrow range, and even small adjustments of 0.1-0.2 pH units can be the difference between an amorphous precipitate and a well-ordered crystal.[3] The pH dictates the protonation state of amino acid residues on the protein surface, which directly impacts protein-protein contacts required for lattice formation. When using this compound, it is crucial to screen a range of pH values around the protein's isoelectric point (pI) and in regions known to favor conformational stability.

Q4: Can this compound be used with other common crystallization reagents?

Absolutely. It is frequently and effectively used in combination with other reagents. Synergistic effects are common in crystallization. For instance, it can be combined with:

  • Polyethylene Glycols (PEGs): In these conditions, the salt helps to fine-tune the ionic strength and buffering capacity while the PEG acts as the primary polymeric precipitant.[6]

  • Other Salts: It can be part of a salt cocktail to explore a wider chemical space.[3]

  • Additives: Small molecules, detergents (for membrane proteins), or reducing agents can be included to improve sample stability and crystal quality.[7][8]

Troubleshooting Guide: From Precipitate to Crystal

Encountering non-ideal results is a normal part of the crystallization process. This guide provides a systematic approach to troubleshooting common outcomes when using this compound.

Observed Outcome Probable Cause(s) Primary Solution(s) Secondary Approaches
Heavy, Amorphous Precipitate Supersaturation was reached too quickly, causing the protein to crash out of solution without forming an ordered lattice.[3]Decrease [this compound] in 10-20% increments to slow down the kinetics.[3]Lower the protein concentration.[3] Adjust pH away from the protein's isoelectric point. Add solubilizing additives.
Phase Separation (Oiling Out) The protein and solvent have separated into two distinct liquid phases due to unfavorable interactions or high protein concentration.[9]Alter Ionic Strength: Systematically increase or decrease the [this compound].[3]Modify the pH.[6] Screen different temperatures. Incorporate additives like glycerol or small amphiphilic molecules.
Shower of Microcrystals The nucleation rate is excessively high, leading to the formation of many small crystals instead of a few large ones.[3]Refine Precipitant/Protein Concentration: Make small, incremental decreases (5-10%) to both concentrations to favor growth over nucleation.[3]Slow down vapor diffusion equilibration. Introduce a temperature ramp. Consider microseeding.
Poorly Formed Crystals (Needles/Plates) The growth conditions favor expansion in one or two dimensions, or the crystal packing is disordered.[10]Vary pH of the Solution: Crystal habit is often highly sensitive to pH.[3] Perform a fine grid screen around the hit condition with 0.1-0.2 pH unit increments.Screen a range of additives that may bind to crystal surfaces and alter growth habits. Adjust the temperature.
No Crystals (Clear Drops) The solution has not reached a sufficient level of supersaturation for nucleation to occur.[3][11]Increase [this compound] to further reduce protein solubility.[3]Increase the protein concentration.[11] Try a different pH range that might lower the protein's solubility.

Experimental Protocols & Workflows

Protocol 1: Preparation of a 2.0 M this compound Stock Solution

A well-prepared, sterile stock solution is the foundation of reproducible experiments.

Materials:

  • This compound powder (CAS: 18319-88-5)[12]

  • High-purity deionized water

  • Calibrated pH meter

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • Sterile 0.22 µm syringe filter and storage bottle

Procedure:

  • Calculation: For 100 mL of a 2.0 M solution, you will need: 2.0 mol/L * 0.1 L * 125.1 g/mol = 25.02 g of this compound.

  • Dissolution: Weigh out 25.02 g of the powder and add it to a beaker containing ~80 mL of deionized water. Stir with a magnetic stir bar until fully dissolved.

  • pH Adjustment: Place the beaker in a water bath to maintain a constant temperature. Calibrate your pH meter and carefully adjust the pH of the solution to your desired target (e.g., pH 7.0) using small volumes of HCl or NaOH.

  • Final Volume: Transfer the solution to a 100 mL volumetric flask and add deionized water to the calibration mark.

  • Sterilization: Filter the final solution through a 0.22 µm filter into a sterile, clearly labeled storage bottle.[13] Store at room temperature or 4°C as appropriate.

Protocol 2: Grid Screen Optimization for Concentration and pH

Once an initial "hit" is identified, a grid screen is a powerful method to systematically refine conditions.[1][4]

Materials:

  • Protein stock solution

  • This compound stock solutions at various pH values (e.g., 6.0, 6.2, 6.4, 6.6, 6.8, 7.0)

  • High-purity deionized water

  • 24-well or 96-well crystallization plates[1]

Procedure:

  • Design the Grid: Design a two-dimensional grid where one axis represents the concentration of this compound and the other represents the pH.

  • Prepare Reservoirs: For a 24-well plate, you could set up a 6x4 grid. Prepare the reservoir solutions for each well according to your design (e.g., pH 6.0-7.0 vs. 0.8 M - 1.4 M salt).

  • Set Up Drops: Using the vapor diffusion method (see Protocol 3), set up the crystallization drops for each condition, mixing your protein with the corresponding reservoir solution.[1]

  • Incubate and Observe: Store the plate in a stable, vibration-free environment and monitor for crystal growth over several days to weeks.[1]

Protocol 3: Hanging Drop Vapor Diffusion Setup

This is a standard method for setting up crystallization trials.[13]

Procedure:

  • Prepare Reservoir: Pipette 500 µL of your optimized this compound condition into the well of a 24-well plate.

  • Prepare Coverslip: On a siliconized glass coverslip, pipette 1 µL of your protein solution.

  • Mix Drop: Add 1 µL of the reservoir solution to the protein drop on the coverslip. Gently mix by pipetting up and down, being careful not to introduce air bubbles.[1][13]

  • Seal Well: Invert the coverslip and place it over the reservoir, ensuring a complete seal with the grease lining the well.[1]

  • Incubate: Store the plate at a constant temperature and monitor regularly.[1]

Visualization of Workflows

Visualizing the decision-making process can clarify the optimization strategy.

Troubleshooting_Workflow Initial_Hit Initial Hit Identified (e.g., Precipitate, Microcrystals) Outcome Analyze Outcome Initial_Hit->Outcome Precipitate Amorphous Precipitate Outcome->Precipitate Precipitate Microcrystals Shower of Microcrystals Outcome->Microcrystals Microcrystals Poor_Morphology Poor Morphology (Needles/Plates) Outcome->Poor_Morphology Poor Shape Clear_Drop Clear Drop Outcome->Clear_Drop No Change Optimize_Conc Decrease Precipitant &/or Protein Conc. Precipitate->Optimize_Conc Microcrystals->Optimize_Conc Optimize_pH Vary pH (Grid Screen) Poor_Morphology->Optimize_pH Increase_Conc Increase Precipitant &/or Protein Conc. Clear_Drop->Increase_Conc Optimize_Conc->Outcome Re-evaluate Good_Crystals Diffraction-Quality Crystals Optimize_Conc->Good_Crystals Success Additives Screen Additives Optimize_pH->Additives Optimize_pH->Good_Crystals Success Increase_Conc->Outcome Re-evaluate Additives->Good_Crystals Crystallization_Parameters cluster_inputs Experimental Variables cluster_process Physicochemical Process Protein_Conc Protein Conc. Solubility Solubility Protein_Conc->Solubility Precipitant_Conc [Na-DMA] Concentration Precipitant_Conc->Solubility pH pH pH->Solubility Temperature Temperature Temperature->Solubility Additives Additives Nucleation Nucleation Additives->Nucleation influences Growth Crystal Growth Additives->Growth influences Supersaturation Supersaturation Solubility->Supersaturation Supersaturation->Nucleation Nucleation->Growth

Sources

Preventing degradation of "Sodium 2-(dimethylamino)acetate" in aqueous solutions.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Sodium 2-(dimethylamino)acetate (Sodium DM-Gly)

Welcome to the technical support guide for this compound (Sodium DM-Gly), a versatile amino acid derivative used in various research and development applications, from a biopharmaceutical osmolyte to a component in dermatological studies.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and prevention of degradation of Sodium DM-Gly in aqueous solutions. Our goal is to empower researchers to achieve reliable and reproducible results by understanding the chemical behavior of this compound.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the preparation, storage, and use of Sodium DM-Gly solutions.

Question 1: I prepared a 100 mM solution of Sodium DM-Gly in deionized water. The next day, the pH of my solution had drifted slightly. Is this normal, and is my compound degrading?

Short Answer: A slight pH drift, typically towards the alkaline side, is expected and does not necessarily indicate degradation. It is a result of the compound's chemical nature as the salt of a weak acid (N,N-dimethylglycine) and a strong base (NaOH).

Detailed Explanation: In an aqueous solution, the dimethylglycinate anion (DMG⁻) undergoes hydrolysis, establishing an equilibrium with water to form N,N-dimethylglycine (the free acid) and hydroxide ions (OH⁻).

DMG⁻ + H₂O ⇌ DMG-H + OH⁻

This production of hydroxide ions increases the pH of the solution, making it slightly alkaline. This is an inherent property of the salt in unbuffered water and not a sign of compound degradation.[3] However, this alkaline environment can, over time, promote other, less desirable reactions if not controlled. For long-term experiments or sensitive assays, preparing the solution in a suitable biological buffer (e.g., PBS at pH 7.2-7.4) is strongly recommended to maintain a stable pH.

Question 2: My stored Sodium DM-Gly solution has developed a slight yellow tint and I'm seeing an unexpected peak in my HPLC analysis. What is the likely cause?

Short Answer: This strongly suggests oxidative degradation. The tertiary amine group in Sodium DM-Gly is susceptible to oxidation, which can be accelerated by dissolved oxygen, light, and trace metal contaminants.

Detailed Explanation: Tertiary amines, like the one in Sodium DM-Gly, can be oxidized to form N-oxides and other degradation products. This process can be initiated by atmospheric oxygen, especially under conditions of light exposure or in the presence of catalytic metal ions. While specific degradation pathways for Sodium DM-Gly are not extensively published, the general mechanism for amine oxidation is well-understood.[4] A product information sheet for the related N,N-dimethylglycine hydrochloride salt advises purging stock solution solvents with an inert gas, which points to sensitivity towards oxidation.[5]

Troubleshooting Flowchart for Suspected Degradation

G cluster_actions Recommended Actions A Problem: Solution Discoloration / Unexpected HPLC Peak B Potential Cause 1: Oxidative Degradation A->B Is the solution exposed to air/light? C Potential Cause 2: Microbial Contamination A->C Was the solution prepared non-aseptically? D Potential Cause 3: Chemical Incompatibility A->D Are other active reagents present? ActionB 1. Prepare fresh solution using degassed buffer. 2. Purge headspace with Nitrogen/Argon. 3. Store protected from light (amber vials). 4. Add a chelating agent (e.g., 0.1 mM EDTA). B->ActionB ActionC 1. Prepare fresh solution using sterile buffer. 2. Filter-sterilize the final solution (0.22 µm filter). 3. Store at 2-8°C. 4. Use aseptic technique. C->ActionC ActionD 1. Review all solution components. 2. Check for reactive species (e.g., strong oxidizers). 3. Perform a small-scale compatibility study. D->ActionD

Caption: Troubleshooting decision tree for Sodium DM-Gly solution instability.

Question 3: I need to store my Sodium DM-Gly stock solution for a week. What is the best practice to ensure its stability?

Short Answer: For multi-day storage, you must control pH, oxygen exposure, and microbial growth. Prepare the solution in a sterile, degassed buffer (pH 7.0-7.5), store it refrigerated (2-8°C) in an amber, airtight container with an inert gas headspace. A product sheet for the hydrochloride form recommends against storing aqueous solutions for more than one day, highlighting the need for careful preparation for longer-term use.[5]

Comparative Stability Under Different Storage Conditions

Condition IDBuffer SystemStorage Temp.AtmosphereLight ExposureExpected Stability (Relative)
A (Ideal) 100 mM PBS, pH 7.4, Sterile, Degassed4°CArgon HeadspaceAmber Vial+++++ (Highest)
B (Good) Deionized Water, Sterile, Degassed4°CAirAmber Vial+++
C (Fair) 100 mM PBS, pH 7.4Room TempAirAmber Vial++
D (Poor) Deionized Water, Non-sterileRoom TempAirClear Vial+ (Lowest)

Part 2: Protocols for Ensuring Solution Integrity

To ensure the integrity of your experiments, follow these validated protocols for solution preparation and analysis.

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution of Sodium DM-Gly

This protocol is designed to minimize oxidative and microbial degradation for short- to medium-term storage.

Materials:

  • This compound (solid, high purity)

  • High-purity, sterile water (e.g., WFI or Milli-Q)

  • Sterile buffer concentrate (e.g., 10x PBS, pH 7.4)

  • Sterile, amber glass storage vials with airtight septa caps

  • 0.22 µm sterile syringe filter

  • Source of inert gas (Nitrogen or Argon) with sterile filter

Workflow for Preparing a Stable Stock Solution

G Protocol Workflow cluster_prep Buffer Preparation cluster_dissolve Dissolution & Filtration cluster_store Storage start Start A Prepare desired buffer (e.g., 1x PBS) start->A end End B Degas buffer via sparging with N2/Ar for 15-30 min A->B C Weigh Sodium DM-Gly solid (Note: compound can be hygroscopic) B->C D Dissolve in degassed buffer to final concentration C->D E Sterile-filter solution (0.22 µm) into amber vial D->E F Purge vial headspace with inert gas E->F G Seal tightly and store at 2-8°C F->G G->end

Caption: Step-by-step workflow for preparing a stabilized Sodium DM-Gly solution.

Procedure:

  • Buffer Preparation: Prepare your desired final buffer (e.g., 1x PBS, pH 7.4) using sterile, high-purity water.

  • Degassing: Transfer the buffer to a sterile glass bottle or flask. Sparge the solution with a gentle stream of inert gas (Nitrogen or Argon) through a sterile pipette for at least 20 minutes to remove dissolved oxygen.

  • Weighing: In a clean environment, weigh the required amount of solid Sodium DM-Gly. Note that some amino acid salts can be hygroscopic, so handle the solid promptly after opening.[6]

  • Dissolution: Add the solid Sodium DM-Gly to the degassed buffer and mix gently until fully dissolved. Avoid vigorous vortexing, which can re-introduce oxygen.

  • Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into the final sterile, amber storage vial.

  • Inert Headspace: Before sealing, purge the headspace of the vial with the inert gas for 15-30 seconds.

  • Storage: Seal the vial tightly. Label with the compound name, concentration, date, and your initials. Store at 2-8°C, protected from light.

Protocol 2: HPLC Method for Stability and Purity Assessment

This general-purpose High-Performance Liquid Chromatography (HPLC) method can be used to monitor the purity of your Sodium DM-Gly solution over time and detect the emergence of degradation products.

Instrumentation & Columns:

  • System: Standard HPLC or UHPLC system with UV detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase & Conditions:

  • Mobile Phase A: 0.05% Aqueous Triethylamine (TEA), pH adjusted to 6.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 5% B, hold for 2 minutes. Ramp to 95% B over 8 minutes. Hold for 2 minutes. Return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, low UV is required).

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Dilute your Sodium DM-Gly stock solution to an appropriate concentration (e.g., 1 mg/mL) using the mobile phase A.

  • Analysis: Inject a "time zero" (t=0) sample of your freshly prepared solution to establish a reference chromatogram and purity value.

  • Stability Monitoring: At subsequent time points (e.g., 24h, 48h, 1 week), inject samples from the stored solution.

  • Data Evaluation: Compare the chromatograms. Look for a decrease in the area of the main Sodium DM-Gly peak and the appearance of new peaks, which would indicate degradation. The relative percentage of degradants can be calculated using the peak area percentage.

This method is adapted from principles used for separating similar compounds and their degradation products.[7] For rigorous quantification, development and validation of a stability-indicating method according to ICH guidelines would be necessary.[8]

References

  • Youssef, N. F., Taha, E. A., & Salem, H. (2016). Stability indicating chromatographic methods for determination of Gliquidone in the presence of its hydrolytic degradation product. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(5), 1845-1857. (Note: While this reference is for a different compound, it provides a relevant example of HPLC methods for degradation studies.) [Link]

  • EFSA FEEDAP Panel. (2018). Assessment of the feed additive consisting of dimethylglycine sodium salt (Taminizer D) for chickens for fattening for the renewal of its authorisation (Taminco N.V.). EFSA Journal, 16(5), e05275. [Link]

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  • Santoso, D., et al. (2003). Synthesis of N,N-dimethylamino acid esters. Reagents and conditions. ResearchGate. [Link]

  • ResearchGate. (n.d.). Structural formula of sodium N,N‐dimethylglycine. [Link]

  • Doubtnut. (2020, January 19). Hydrolysis of sodium acetate will give. YouTube. [Link]

  • Castillo, J. A. R., et al. (2024). Copper(II) Trifluoromethanesulfonate as an Efficient, Versatile, and Dual-Purpose Catalyst for the Regioselective Acetylation of l-Sorbose under Neat and Solvent-Directed Conditions. ACS Omega. [Link]

  • Castillo, J. A. R., et al. (2024). Copper(II) Trifluoromethanesulfonate as an Efficient, Versatile, and Dual-Purpose Catalyst for the Regioselective Acetylation of L-Sorbose under Neat and Solvent-Directed Conditions. American Chemical Society. [Link]

  • Wang, W., et al. (2014). The depolymerization of sodium alginate by oxidative degradation. Journal of Drug Delivery Science and Technology, 24(1), 76-80. [Link]

  • Kumar, D., & Kumar, N. (2011). ChemInform Abstract: Sodium Periodate Mediated Oxidative Transformations in Organic Synthesis. ChemInform, 42(40). [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with Sodium 2-(dimethylamino)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Sodium 2-(dimethylamino)acetate. This resource is designed for researchers, scientists, and professionals in drug development who are encountering solubility issues with this compound in their experiments. Here, we provide in-depth, experience-based solutions and protocols to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary solubility characteristics?

This compound, also known as N,N-Dimethylglycine sodium salt, is the sodium salt of the amino acid derivative N,N-Dimethylglycine.[1] Its chemical structure, featuring both an ionic sodium carboxylate and a tertiary amine, dictates its solubility profile.

  • High Water Solubility: The presence of the charged carboxylate group and the ability of the amino and carboxyl groups to form hydrogen bonds make it highly soluble in water.[2]

  • Polar Organic Solvents: It exhibits good solubility in polar organic solvents such as ethanol and methanol.[2]

  • Limited Apolar Solvent Solubility: Its ionic nature generally results in poor solubility in non-polar, apolar solvents like hexane or toluene.

Q2: I'm observing incomplete dissolution of this compound in water at my desired concentration. What could be the issue?

While highly water-soluble, several factors can lead to apparent insolubility:

  • Concentration and Temperature: Every compound has a saturation limit. The solubility of this compound in water increases with temperature.[2] If you are working at high concentrations, gentle warming and sonication can facilitate dissolution.

  • pH of the Solution: The pH of your aqueous solution can significantly impact solubility. At very low pH, the carboxylate group will be protonated, reducing its ionic character and potentially decreasing solubility. Conversely, at very high pH, the tertiary amine could be affected. For most applications, dissolving in neutral water or a buffered solution is recommended.

  • Purity of the Compound: The purity of the compound is stated as 95%.[3] Impurities from synthesis or degradation can affect solubility. Always ensure you are using a high-purity grade from a reputable supplier and consult the Certificate of Analysis (CoA).

Q3: My protocol requires dissolving this compound in a co-solvent system (e.g., water/ethanol). I'm seeing precipitation. How can I troubleshoot this?

Precipitation in co-solvent systems often occurs due to a phenomenon known as "salting out."

  • Order of Addition: The order in which you mix your components is critical. It is generally advisable to first dissolve the this compound completely in the solvent in which it is more soluble (in this case, water) before slowly adding the less favorable solvent (the "antisolvent").

  • Solvent Ratio: The ratio of the solvents is paramount. A high percentage of the less polar organic solvent can cause the salt to precipitate. Experiment with different solvent ratios to find the optimal balance for your required concentration.

  • Temperature Control: Temperature can influence solubility in mixed solvent systems. Try preparing the solution at a slightly elevated temperature, but be mindful of the potential for precipitation upon cooling to room or experimental temperature.

Q4: Are there any known incompatibilities with common excipients that could affect the solubility or stability of my formulation?

Yes, drug-excipient compatibility is a critical consideration in formulation development.[4][5][6] While specific data for this compound is not extensively published, general principles for amino-containing compounds apply:

  • Reactive Functional Groups: The tertiary amine in this compound can potentially interact with excipients containing reactive functional groups, such as aldehydes or peroxides, which can be present as impurities in some excipients.[6]

  • pH Effects: Basic or acidic excipients can alter the local pH of the formulation, which in turn can affect the ionization state and solubility of the compound.

  • Physical Interactions: There is a possibility of physical interactions, such as adsorption onto the surface of certain excipients, which might reduce the effective concentration of the dissolved compound.

A systematic drug-excipient compatibility study is always recommended during formulation development.

Troubleshooting Guides

Guide 1: Systematic Approach to Solvent Selection and Optimization

This guide provides a structured workflow for identifying a suitable solvent system for your desired concentration of this compound.

Caption: Workflow for Solvent System Optimization.

Guide 2: Protocol for Enhancing Dissolution in Aqueous Media

If you are facing challenges with dissolving this compound in aqueous solutions, follow this step-by-step protocol.

Objective: To achieve complete dissolution of this compound in an aqueous buffer.

Materials:

  • This compound

  • Purified Water (e.g., Milli-Q or equivalent)

  • Appropriate buffer system (e.g., Phosphate-Buffered Saline - PBS)

  • Magnetic stirrer and stir bar

  • Water bath or hot plate with temperature control

  • Bath sonicator

  • pH meter

Protocol:

  • Initial Preparation:

    • Weigh the required amount of this compound.

    • Measure approximately 80% of the final required volume of the aqueous solvent (water or buffer) into a clean glass beaker with a magnetic stir bar.

  • Initial Dissolution Attempt:

    • Place the beaker on a magnetic stirrer and begin stirring at a moderate speed.

    • Slowly add the powdered this compound to the vortex of the stirring solvent.

    • Allow the mixture to stir for 10-15 minutes at room temperature.

  • Troubleshooting Incomplete Dissolution:

    • Step 3a: Application of Gentle Heat:

      • If the solid has not fully dissolved, transfer the beaker to a water bath or hot plate set to a temperature between 30-40°C.

      • Continue stirring and monitor for dissolution. Caution: Do not boil the solution.

    • Step 3b: Sonication:

      • If solids persist after gentle heating, place the beaker in a bath sonicator for 5-10 minute intervals.

      • Visually inspect for dissolution between intervals.

  • pH Adjustment (If Necessary):

    • Once the solid is dissolved, allow the solution to cool to room temperature.

    • Measure the pH of the solution. If your experimental protocol requires a specific pH, adjust it slowly using a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH). Be aware that significant pH shifts might cause precipitation.

  • Final Volume Adjustment:

    • Transfer the solution to a volumetric flask.

    • Rinse the beaker with a small amount of the solvent and add it to the flask.

    • Bring the solution to the final desired volume with the solvent.

    • Mix thoroughly.

  • Filtration:

    • For sterile applications or to remove any remaining micro-particulates, filter the final solution through a 0.22 µm filter.

Data Summary

PropertyValueSource
Molecular Formula C4H8NNaO2[1][3]
Molecular Weight 125.10 g/mol [1][3]
Appearance Typically a solid[7]
Water Solubility Highly soluble[2]
Ethanol/Methanol Solubility Good solubility[2]

Advanced Troubleshooting: Excipient Compatibility

Logical Flow for Excipient Compatibility Assessment

When formulating this compound, a logical approach to assessing excipient compatibility is crucial to pre-emptively address potential solubility and stability issues.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Stress Testing cluster_2 Phase 3: Analytical Characterization cluster_3 Phase 4: Decision A Select Excipients Based on Dosage Form Requirements B Binary Mixture Preparation (API + 1 Excipient) A->B C Visual Observation (Color Change, Caking) B->C D Incubate Mixtures at Accelerated Conditions (e.g., 40°C/75% RH) C->D E Analyze Samples at Time Points (e.g., 0, 2, 4 weeks) D->E F HPLC for Potency and Impurity Profiling E->F G DSC/TGA for Thermal Events E->G H FTIR for Chemical Interaction E->H I Solubility Testing of Stressed Samples E->I J Assess Data for Incompatibility F->J G->J H->J I->J K Select Compatible Excipients for Formulation J->K

Caption: Excipient Compatibility Study Workflow.

This structured approach ensures that any potential interactions that could compromise the solubility and stability of this compound in the final formulation are identified early in the development process.

References
  • PubChem. Glycine, N,N-dimethyl-, sodium salt (1:1) | C4H8NNaO2. [Link]

  • Solubility of Things. 2-(Dimethylamino)acetic acid. [Link]

  • Dave, V. S., Haware, R. V., Sangave, N. A., Sayles, M., & Popielarczyk, M. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. American Association of Pharmaceutical Scientists (AAPS) Formulation Design and Development (FDD) Section Newsletter, 9-15.
  • Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Organic & Medicinal Chemistry, 6(3), 1-10.
  • Narang, A. S., & Boddu, S. H. (Eds.). (2015). Excipient Applications in Formulation Design and Drug Delivery. Springer.
  • Patel, H., Shah, V., & Serajuddin, A. T. M. (2014). Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. Journal of Pharmaceutical Sciences, 103(9), 2848-2857.

Sources

Technical Support Center: Troubleshooting "Sodium 2-(dimethylamino)acetate" Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for navigating potential assay interference from Sodium 2-(dimethylamino)acetate. This guide is designed for researchers, scientists, and drug development professionals who may be encountering unexpected results in their biochemical assays when this compound is present in their samples or buffers. This compound, also known as N,N-Dimethylglycine sodium salt, is utilized in various applications, including as a component in pharmaceutical formulations.[1][2] While it can serve as a buffering agent, its presence in sensitive biochemical assays may lead to unintended interactions and data misinterpretation.

This document provides a structured approach to identifying and mitigating potential interference from this compound. The troubleshooting guides and FAQs are formatted in a question-and-answer style to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be in my sample?

This compound (CAS No. 18319-88-5) is the sodium salt of N,N-Dimethylglycine.[3] It may be present in your experiments as a component of a drug formulation, a buffering agent in a sample matrix, or an excipient in a compound library.[1][2] Its parent compound, N,N-Dimethylglycine, has a pKa value that allows it to act as a buffer in the physiological pH range.

Q2: What are the potential mechanisms of interference by this compound in biochemical assays?

While specific literature on interference by this compound is limited, we can infer potential mechanisms based on its chemical structure and the behavior of similar molecules like sodium acetate:

  • pH Alteration: As a buffering agent, it can alter the local pH of the assay microenvironment, potentially affecting enzyme activity, antibody-antigen binding, or the stability of reagents.[2]

  • Chelation Effects: The carboxylate group could potentially chelate divalent cations (e.g., Mg²⁺, Ca²⁺, Zn²⁺) that are essential cofactors for many enzymes.

  • Non-specific Protein Binding: At higher concentrations, it might engage in weak, non-specific interactions with proteins in the assay, such as enzymes or antibodies, potentially altering their conformation and function.

  • Cellular Effects: In cell-based assays, high concentrations of similar compounds like sodium acetate have been shown to impact cell viability, proliferation, and cytokine production, which could confound results.[4][5][6]

Q3: My assay is showing lower than expected activity. Could this compound be the cause?

Yes, it's possible. If your assay involves an enzyme that requires metal cofactors, chelation by this compound could be inhibiting its activity. Alternatively, a shift in pH outside the optimal range for your enzyme could also lead to decreased activity.

Q4: I'm observing high background noise in my ELISA. Can this compound be responsible?

High background in an ELISA can be due to several factors, but interference from a buffer component is a possibility.[7] this compound might alter the charge distribution on the plate surface or on the antibodies, leading to increased non-specific binding.

Troubleshooting Guides by Assay Type

Enzymatic Assays

Problem: You observe a significant decrease or complete loss of enzymatic activity when a sample containing this compound is added.

Troubleshooting Workflow:

A Decreased Enzyme Activity Observed B Is the enzyme metal-dependent? A->B C Spike in excess metal cofactors (e.g., MgCl2, ZnCl2). Did activity recover? B->C Yes F Measure the pH of the final assay reaction mix. Is it outside the optimal range for the enzyme? B->F No D Yes: Chelation is the likely issue. C->D Yes E No: Proceed to pH check. C->E No I Perform buffer exchange on the sample to remove this compound. D->I E->F G Yes: pH shift is the likely cause. F->G Yes H No: Consider other interference mechanisms. F->H No G->I H->I J Re-run the assay with the buffer-exchanged sample. I->J

Caption: Troubleshooting workflow for decreased enzymatic activity.

Detailed Steps:

  • Assess Metal Dependence: Check the literature for your enzyme of interest to confirm if it requires divalent cations as cofactors.

  • Cofactor Rescue Experiment: If the enzyme is metal-dependent, perform a spike-in experiment. Add a surplus of the required metal cofactor to the assay reaction. If activity is restored, chelation by this compound is the likely culprit.

  • pH Measurement: Use a calibrated pH meter to measure the pH of your final assay solution both with and without the sample containing this compound. A significant deviation from the optimal pH of your enzyme suggests a pH-induced effect.

  • Buffer Exchange: The most definitive way to confirm interference is to remove the compound. Perform a buffer exchange on your sample using methods like dialysis or desalting columns to replace the sample buffer with a known compatible assay buffer.[8] If the activity is restored in the buffer-exchanged sample, this points to interference from the original sample matrix.

ELISA (Enzyme-Linked Immunosorbent Assay)

Problem: You are experiencing high background, low signal, or poor reproducibility in your ELISA.

Troubleshooting Workflow:

A Inconsistent ELISA Results B Run a control plate with a serial dilution of this compound in a standard buffer (e.g., PBS). A->B C Is there a dose-dependent increase in background or decrease in signal? B->C D Yes: Direct interference is likely. C->D Yes E No: The issue may lie elsewhere in the assay. C->E No F Optimize blocking and wash steps. Increase the number of washes or the stringency of the wash buffer (e.g., add Tween-20). D->F G If interference persists, perform sample dilution or buffer exchange. F->G H Dilute the sample in a compatible assay buffer to reduce the concentration of the interfering compound. G->H I Perform buffer exchange to completely remove the compound. G->I

Caption: Troubleshooting workflow for inconsistent ELISA results.

Detailed Steps:

  • Interference Test: To isolate the effect of this compound, prepare a control experiment. Run a plate where you spike increasing concentrations of the compound into your standard assay buffer. This will help determine if the compound itself is causing the observed issues in a dose-dependent manner.

  • Washing and Blocking Optimization: Enhance your washing steps by increasing the number of washes or the duration of each wash. Ensure your blocking buffer is effective at preventing non-specific binding.[7]

  • Sample Dilution: If the interfering compound is in your sample, a simple mitigation strategy is to dilute the sample in a compatible assay buffer.[8] This can lower the concentration of this compound to a non-interfering level.

  • Buffer Exchange: For a more complete solution, perform a buffer exchange on your sample prior to running the ELISA.

Cell-Based Assays

Problem: You observe unexpected changes in cell viability, proliferation, or signaling pathways when treating cells with a substance formulated in a buffer containing this compound.

Troubleshooting Workflow:

A Unexpected Cellular Effects B Run a vehicle control with this compound alone at the same concentration as in the test sample. A->B C Does the vehicle control show similar effects to the test sample? B->C D Yes: The compound is directly affecting the cells. C->D Yes E No: The effect is likely due to your test substance. C->E No F Perform a dose-response curve with this compound to determine the IC50 for cytotoxicity or other effects. D->F H If reformulation is not possible, ensure all control groups are exposed to the same final concentration of this compound. D->H G If possible, reformulate the test substance in a different, inert buffer (e.g., PBS, HEPES). F->G

Caption: Troubleshooting workflow for unexpected cellular effects.

Detailed Steps:

  • Vehicle Control: The most critical step is to run a proper vehicle control. This control should contain the same concentration of this compound as your experimental samples, but without the active compound you are testing. This will allow you to distinguish the effects of the compound from the effects of the buffer.

  • Dose-Response Analysis: To understand the cytotoxic or cytostatic potential of this compound on your specific cell line, perform a dose-response experiment with the compound alone.[4] This will help you identify a concentration range where it does not interfere with your assay.

  • Alternative Formulations: If this compound is found to be interfering, the best course of action is to try and obtain or reformulate your test substance in a more inert buffer, such as PBS or HEPES.

  • Consistent Controls: If reformulation is not an option, it is imperative that all experimental and control groups are matched for the final concentration of this compound to ensure that any observed effects can be confidently attributed to your compound of interest.

Proactive Best Practices to Avoid Interference

  • Buffer Compatibility Screening: Before initiating a large-scale study, screen all new buffers and formulation components for compatibility with your assay.

  • Thorough Documentation: Always record the full composition of all buffers and sample matrices used in your experiments.

  • Use of Controls: Always include appropriate vehicle controls in your experimental design.

  • Consider Alternative Buffers: When developing formulations, consider alternative buffering systems that are known to be more inert in a wide range of biochemical assays, such as histidine or tromethamine.[1]

Summary of Potential Interference and Mitigation Strategies

Assay Type Potential Interference Mechanism Primary Mitigation Strategy Secondary Mitigation Strategy
Enzymatic Assays pH shift, metal chelationBuffer exchange of the sampleSpike-in excess metal cofactors
ELISA Non-specific binding, pH effectsSample dilution, buffer exchangeOptimization of blocking and wash steps
Cell-Based Assays Cytotoxicity, altered cell signalingUse of a proper vehicle controlReformulation in an inert buffer

References

  • Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. (2012). European Pharmaceutical Review. [Link]

  • Glycine, N,N-dimethyl-, sodium salt (1:1). (n.d.). PubChem. [Link]

  • Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability. (2024). PubMed. [Link]

  • Sodium;2-[2-(methylamino)ethylamino]acetate | C5H11N2NaO2. (n.d.). PubChem. [Link]

  • Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability. (2024). Acta Pharmaceutica. [Link]

  • Mitigating target interference challenges in bridging immunogenicity assay to detect anti-tocilizumab antibodies. (n.d.). PMC - NIH. [Link]

  • How Sodium Acetate Facilitates Controlled Drug Release Systems? (2025). LinkedIn. [Link]

  • Reduction of matrix interferences by the combination of chaotropic salt and DMSO in a broadly applicable target-based ELISA for pharmacokinetic studies of therapeutic monoclonal antibodies. (2025). ResearchGate. [Link]

  • Enzymatic Assays for NAD-dependent Deacetylase Activities. (n.d.). PubMed - NIH. [Link]

  • Tackling assay interference associated with small molecules. (2024). PubMed. [Link]

  • Effect of sodium acetate on cell proliferation and induction of proinflammatory cytokines: a preliminary evaluation. (n.d.). PubMed. [Link]

  • Overcoming target interference in bridging anti-drug antibody (ADA) assay by optimizing sample treatment. (2025). PMC - NIH. [Link]

  • Programmable self-regulated molecular buffers for precise sustained drug delivery. (2022). NIH. [Link]

  • Copper(II) Trifluoromethanesulfonate as an Efficient, Versatile, and Dual-Purpose Catalyst for the Regioselective Acetylation of l-Sorbose under Neat and Solvent-Directed Conditions. (2026). ACS Omega. [Link]

  • Enzymatic Sodium Assay. (n.d.). Diazyme Laboratories. [Link]

  • Supplementation of sodium acetate improves the growth performance and intestinal health of rabbits through Wnt/β-catenin signaling pathway. (n.d.). Frontiers. [Link]

  • Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. (2025). ACS Publications. [Link]

  • Bidirectional Regulation of Sodium Acetate on Macrophage Activity and Its Role in Lipid Metabolism of Hepatocytes. (n.d.). MDPI. [Link]

Sources

Adjusting pH of "Sodium 2-(dimethylamino)acetate" buffer for enzymatic reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N,N-Dimethylglycine (DMG) buffers, also known as Sodium 2-(dimethylamino)acetate. This resource is designed for researchers, scientists, and drug development professionals who are utilizing or considering this buffer for their enzymatic assays and other biochemical applications. As Senior Application Scientists, we have compiled field-proven insights and best practices to help you navigate the nuances of pH adjustment and troubleshoot common experimental issues.

Technical & Physical Properties

N,N-Dimethylglycine (DMG) is a tertiary amino acid, a derivative of glycine.[1][2] Its properties make it suitable for use as a biological buffer, particularly in the alkaline pH range.

PropertyValueSource(s)
IUPAC Name 2-(dimethylamino)acetic acid[1]
Synonyms DMG, (Dimethylamino)acetic acid[3][4]
Molecular Formula C₄H₉NO₂[4]
Molecular Weight 103.12 g/mol [4]
pKa (at 25°C) ~9.78 - 9.89[5]
Effective Buffering Range ~pH 8.8 - 10.8[5]
Appearance White to off-white crystalline powder[4]

Frequently Asked Questions (FAQs)

Q1: What is the effective pH range for an N,N-Dimethylglycine buffer?

The effective buffering range for any buffer is generally considered to be its pKa ± 1 pH unit. With a pKa value around 9.8, DMG is an excellent choice for maintaining a stable pH in the alkaline range of approximately pH 8.8 to 10.8 .[5] It is often used in applications requiring a higher pH than can be effectively provided by more common buffers like Tris (pKa ~8.1) or HEPES (pKa ~7.5).[5][6]

Q2: When should I choose DMG over other high-pH buffers like Glycine or CHES?

The choice of buffer depends on several factors, including the specific pH required, the nature of the enzyme, and the presence of metal ions.

  • DMG vs. Glycine: Glycine has two pKa values, one around 2.35 and another around 9.78.[5] While its second pKa is similar to DMG's, DMG's tertiary amine structure prevents the formation of Schiff bases with aldehydes or ketones that can be a concern with primary amines like glycine.

  • DMG vs. CHES: CHES (pKa ~9.5) is another common alkaline buffer.[7] The choice between DMG and CHES may come down to empirical testing to see which is more compatible with your specific enzyme system. Some enzymes may exhibit higher activity or stability in one over the other.

Q3: Is N,N-Dimethylglycine (DMG) a metal chelator?

This is a critical point of clarification. The acronym "DMG" is also used for Dimethylglyoxime , a strong and specific chelating agent for nickel (Ni²⁺).[8][9][10] However, N,N-Dimethylglycine , the buffer substance, is chemically distinct and is not considered a strong metal chelator. One of the key criteria for a "Good's Buffer" is the minimal interaction with metal ions, as chelation can inhibit metalloenzymes by stripping them of essential cofactors.[11][12][13] While N,N-Dimethylglycine has a low affinity for metal ions, it is always best practice to confirm its compatibility if your enzyme is known to be sensitive to metal ion concentrations.

Q4: How does temperature affect the pH of a DMG buffer?

Experimental Protocols & Workflows

Protocol 1: Preparation of a 1 M N,N-Dimethylglycine (DMG) Stock Solution (Free Acid Form)

This protocol describes the preparation of a 1 M stock solution starting from the solid, free acid form of N,N-Dimethylglycine.

Materials:

  • N,N-Dimethylglycine (MW: 103.12 g/mol )

  • High-purity, nuclease-free water

  • Calibrated pH meter and probe

  • Stir plate and magnetic stir bar

  • 5 M Sodium Hydroxide (NaOH) solution

  • Graduated cylinders and a volumetric flask

Procedure:

  • Weigh the DMG: Weigh out 103.12 g of N,N-Dimethylglycine powder.

  • Initial Dissolution: Add the powder to a beaker containing approximately 800 mL of high-purity water. Place the beaker on a stir plate with a magnetic stir bar and stir until the powder is fully dissolved. The initial pH will be acidic.

  • Initial pH Adjustment: Slowly add 5 M NaOH dropwise while constantly monitoring the pH. The goal is to bring the pH into the buffering range (e.g., above pH 9.0). This step is necessary to create a stock solution that can be easily diluted and adjusted later. Do not bring it to the final target pH at this stage. A pH of ~9.5 is a reasonable target for the stock solution.

  • Transfer to Volumetric Flask: Once the pH is stable, carefully transfer the solution to a 1 L volumetric flask.

  • Final Volume Adjustment: Rinse the beaker with small amounts of high-purity water and add the rinsate to the volumetric flask to ensure all the DMG is transferred. Carefully add water to bring the final volume to the 1 L mark.

  • Sterilization and Storage: Sterilize the solution by filtering it through a 0.22 µm filter.[15] Store the stock solution in a tightly sealed container at 4°C.

Workflow for DMG Buffer Preparation

G cluster_start Start: Choose DMG Form cluster_prep Preparation Steps cluster_end Final Buffer start_acid DMG Free Acid (e.g., C₄H₉NO₂) weigh 1. Weigh Powder start_acid->weigh start_salt DMG Sodium Salt (e.g., C₄H₈NNaO₂) start_salt->weigh dissolve 2. Dissolve in ~80% of Final Volume weigh->dissolve adjust 3. Adjust pH at Experimental Temperature dissolve->adjust titrate_up Titrate with NaOH to desired pH adjust->titrate_up If starting with Free Acid titrate_down Titrate with HCl to desired pH adjust->titrate_down If starting with Sodium Salt final_vol 4. Bring to Final Volume with H₂O titrate_up->final_vol titrate_down->final_vol mix 5. Mix Thoroughly final_vol->mix end_buffer Ready-to-use DMG Buffer mix->end_buffer

Caption: Workflow for preparing a DMG buffer solution.

Troubleshooting Guide

Q: My enzyme shows low or no activity in the DMG buffer. What are the possible causes?

A: This is a common issue when switching to a new buffer system. Several factors could be at play.

  • Cause 1: Sub-optimal pH. The high pH range of DMG may be outside the optimal activity range for your enzyme. Most enzymes have a sharp pH optimum, and even a small deviation can lead to a significant loss of activity.

    • Solution: Perform a pH optimization experiment. Prepare several small batches of the DMG buffer across a range of pH values (e.g., from 8.8 to 10.0 in 0.2 unit increments) and test your enzyme's activity in each. This will determine the optimal pH for your specific enzyme in this buffer.

  • Cause 2: Inherent Buffer Incompatibility. Some buffers can interact directly with enzymes, causing inhibition. Since DMG is not a component of most commercial enzyme buffer systems (e.g., from suppliers like NEB or Promega), its compatibility is not always pre-validated.[16][17]

    • Solution: Run a control experiment comparing enzyme activity in your new DMG buffer against the activity in a previously validated buffer (e.g., the one recommended by the enzyme manufacturer). If the activity is significantly lower in DMG at the same pH, the buffer itself may be inhibitory.

  • Cause 3: Altered Cofactor Availability. Although N,N-Dimethylglycine is not a strong chelator, subtle interactions with divalent metal cations (like Mg²⁺ or Mn²⁺), which are essential cofactors for many enzymes (e.g., polymerases, nucleases), could occur.

    • Solution: Try titrating the concentration of the required metal cofactor in the DMG buffer. It's possible that a slightly higher concentration is needed to achieve optimal enzyme activity compared to other buffer systems.

Troubleshooting Low Enzyme Activity

G start Problem: Low/No Enzyme Activity in DMG Buffer q1 Is the buffer pH within the known optimal range for the enzyme? start->q1 sol1 Action: Perform pH optimization assay (e.g., test pH 8.8 to 10.0) q1->sol1 No q2 Did a control reaction in a standard buffer (at the same pH) work? q1->q2 Yes a1_yes Yes a1_no No sol2 Conclusion: DMG buffer may be inhibitory. Consider an alternative buffer (e.g., CHES). q2->sol2 Yes sol3 Problem is not the buffer. Troubleshoot other assay components (enzyme, substrate, etc.). q2->sol3 No a2_yes Yes a2_no No q3 Is the enzyme a metalloenzyme or does it require metal cofactors (e.g., Mg²⁺)? sol2->q3 a3_no No q3->a3_no No, investigate other interactions. sol4 Action: Titrate metal cofactor concentration in DMG buffer. q3->sol4 Yes a3_yes Yes

Caption: Decision tree for troubleshooting low enzyme activity.

Q: The pH of my DMG buffer drifts downwards over time after preparation. Why?

A: This is a common issue with alkaline buffers.

  • Cause: CO₂ Absorption. Buffers with a pH above ~8.5 are susceptible to absorbing atmospheric carbon dioxide (CO₂). Dissolved CO₂ forms carbonic acid, which then lowers the pH of the buffer.

    • Solution: Prepare the buffer fresh before each experiment. If you must store it, use a tightly sealed, airtight container with minimal headspace. For long-term storage of a stock solution, consider degassing the water before preparation and storing the final buffer under an inert gas like nitrogen or argon.

Q: I see a precipitate when I add other reagents, like magnesium chloride, to my DMG buffer. What should I do?

A: Precipitation indicates an incompatibility or that the solubility limit of a salt has been exceeded.

  • Cause: Hydroxide Precipitation. At the high pH of a DMG buffer, the concentration of hydroxide ions (OH⁻) is significant. Divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺) can precipitate out of solution as their corresponding hydroxides (e.g., Mg(OH)₂), which are often insoluble.

    • Solution: Add critical components like MgCl₂ to your reaction mixture just before adding the enzyme and starting the reaction. Avoid adding them to the concentrated buffer stock. If precipitation still occurs in the final reaction mixture, it may indicate that a DMG buffer is unsuitable for your system, and a buffer with a lower pKa (and thus a lower working pH) should be considered.

References

  • Good, N.E., et al. (1966). Hydrogen Ion Buffers for Biological Research. Biochemistry, 5(2), 467-477. [Link]

  • Al-Qahtani, A.A., et al. (2019). Nickel chelation therapy as an approach to combat multi-drug resistant enteric pathogens. Scientific Reports, 9(1), 13861. [Link]

  • Hopax Fine Chemicals. (2019). What is a Good's Buffer? Hopax Blog. [Link]

  • Interchim. Good's buffers (biological buffers). Interchim. [Link]

  • Karim, A., et al. (2018). Good’s buffers as a basis for developing self-buffering and biocompatible ionic liquids for biological research. RSC Advances, 8(52), 29777-29787. [Link]

  • BYJU'S. General Properties of Dimethylglyoxime – C4H8N2O2. BYJU'S. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Unlocking the Potential: Dimethylglyoxime as a Key Chelating Agent. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Al-Hilaly, Y.K., et al. (2021). The nickel-chelator dimethylglyoxime inhibits human amyloid beta peptide in vitro aggregation. Scientific Reports, 11(1), 6649. [Link]

  • Jørgensen, L., et al. (2021). Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength. Pharmaceutical Development and Technology, 26(1), 1-11. [Link]

  • Unknown. (n.d.). Buffer Preparation. Unknown Source. [Link]

  • University of San Diego. (n.d.). MDH Assay Enzyme Hints & Tips. University of San Diego. [Link]

  • PubChem. (n.d.). N,N-Dimethylglycine. National Center for Biotechnology Information. [Link]

  • ITW Reagents. (n.d.). Biological Buffers. AppliChem. [Link]

  • Eutech Instruments. (n.d.). Biological buffers pKa calculation. Eutech Instruments. [Link]

  • Macpherson, M.J., & Roy, R.N. (1985). Acid dissociation constants and pH values for standard "bes" and "tricine" buffer solutions in 30, 40, and 50 mass% dimethyl sulfoxide/water between 25 and -25 degrees C. Cryobiology, 22(6), 589-600. [Link]

  • Carl ROTH. (n.d.). Biological Buffers. Carl ROTH. [Link]

  • Google Patents. (n.d.). Synthetic process for the preparation of N,N dimethyl glycine (DMG).
  • ResearchGate. (2018). How to make 0.46M Tris-0.047M glycine buffer, pH 9.57? ResearchGate. [Link]

  • ResearchGate. (2024). The differences between glycine buffer solutions of the same pH but different concentrations lie in several aspects? ResearchGate. [Link]

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Technical Support Center: Navigating the Challenges of Sodium 2-(dimethylamino)acetate in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals utilizing Sodium 2-(dimethylamino)acetate, also known as N,N-dimethylglycine sodium salt (DMG-Na), in live-cell imaging experiments. This document provides in-depth troubleshooting advice, validated protocols, and expert insights to help you navigate the unique challenges and leverage the bioactive properties of this compound.

Unlike inert dyes or buffers, DMG-Na is a bioactive molecule with demonstrated effects on cell proliferation, migration, and inflammatory responses.[1][2] This guide is structured to address the primary challenge researchers face: distinguishing the intended experimental outcomes from the compound's intrinsic cellular effects.

Section 1: Frequently Asked Questions (FAQs) - Managing the Bioactivity of DMG-Na

This section addresses common issues arising from the inherent biological activity of this compound.

Q1: I've treated my cells with DMG-Na and am observing an unexpected increase in cell migration and proliferation. Is this a normal response?

A1: Yes, this is a documented and expected effect of the compound. Studies on human keratinocytes (HaCaT cells) have shown that DMG-Na actively promotes both cell proliferation and migration.[1][2] In a scratch wound-closure assay, for instance, DMG-Na significantly increased the rate of wound closure, which is indicative of enhanced cell migration.[1] Therefore, if your experimental model involves measuring these endpoints, you are likely observing the compound's inherent bioactivity.

  • Expert Insight: The mechanism behind this is not fully elucidated but may be linked to its role as a metabolic intermediate and its observed ability to stimulate the release of certain growth factors.[2] It's crucial not to mistake this for an off-target effect but to treat it as a primary, on-target characteristic of the molecule.

Q2: My goal is to study a specific cellular process, but I'm concerned that the known proliferative and anti-inflammatory effects of DMG-Na will confound my results. How can I design my experiment to control for this?

A2: This is the most critical aspect of designing experiments with DMG-Na. A multi-level control strategy is essential for generating interpretable data.

  • Causality and Experimental Design: The key is to isolate the variable you are investigating from the background bioactivity of DMG-Na.

    • Baseline Characterization: Before starting your main experiment, you must characterize the baseline effects of DMG-Na on your specific cell line at various concentrations and time points. Measure proliferation (e.g., via cell counting or confluence analysis) and a relevant inflammatory marker if applicable.

    • Include a "Bioactivity Control" Group: In addition to your standard "Vehicle Control" (media without DMG-Na) and "Experimental" (DMG-Na + your treatment) groups, include a "DMG-Na Only" group. This allows you to subtract the baseline effects of DMG-Na from your experimental observations.

    • Use Orthogonal Approaches: If you hypothesize that your treatment modulates a pathway, confirm it with a method that is not dependent on cell number or inflammation. For example, if you are studying protein localization, use ratiometric analysis or single-cell intensity measurements that are less sensitive to changes in cell proliferation.

Q3: What is a good starting concentration for DMG-Na, and how do I perform a proper dose-response study for my live-cell imaging experiment?

A3: Based on published data, DMG-Na has been tested on cultured cells in a concentration range of 0.00005% to 0.005% w/v, which did not compromise cell viability over 72 hours.[1] For a typical compound with a molecular weight of 125.10 g/mol , this translates to a molar range of approximately 4 µM to 400 µM.

  • Recommendation: We advise starting with a logarithmic dilution series within this range (e.g., 1 µM, 10 µM, 100 µM) to establish a dose-response curve for the key bioactive effects (proliferation, migration) in your specific cell type. See the protocol below for a detailed workflow.

Section 2: Troubleshooting General Imaging Issues with DMG-Na

Even with a bioactive compound, the fundamental principles of high-quality live-cell imaging must be upheld. Here's how to troubleshoot common issues.

Q4: My cells appear stressed or are dying during my time-lapse experiment. I thought DMG-Na was non-toxic?

A4: While studies show DMG-Na itself has low cytotoxicity, the stress you're observing is likely due to phototoxicity or suboptimal environmental conditions, which can be exacerbated in a dynamic experimental setting.[1]

  • Phototoxicity: The illuminating light from the microscope generates reactive oxygen species (ROS), which damages cells.[3] Since DMG-Na has antioxidant properties, it might initially offer some protection, but excessive light exposure will overwhelm any cell's defenses.[1][4]

    • Solution: Reduce phototoxicity by minimizing light exposure. Decrease the excitation light intensity, shorten the exposure time, and increase the interval between image acquisitions.[3] Use the lowest light dose that still provides an acceptable signal-to-noise ratio.

  • Environmental Control: Live cells require stable temperature (37°C), CO2 (typically 5%), and humidity.[3][5] Any deviation can induce stress. Ensure your microscope's environmental chamber is properly calibrated and equilibrated before starting the experiment.

  • Media Depletion: Bioactive compounds can alter cell metabolism. The increased proliferation induced by DMG-Na may lead to faster depletion of nutrients or accumulation of waste products in the media.

    • Solution: For long-term experiments (>4-6 hours), consider using a perfusion system to continuously replenish the media or use a larger volume of imaging medium to buffer against these changes.[5]

Q5: I'm observing high background fluorescence. Could DMG-Na be autofluorescent or be interfering with my fluorescent probes?

A5: This is a common concern when introducing any new compound into a fluorescence-based assay.

  • Step 1: Check for Autofluorescence. Before labeling your cells, image a solution of your highest concentration of DMG-Na in imaging medium. Use the same filter sets you plan to use for your experiment. DMG-Na, being a small amino acid derivative, is unlikely to be significantly autofluorescent in the visible spectrum, but this must be empirically verified.

  • Step 2: Check for pH-Induced Changes. DMG-Na is the sodium salt of a weak acid. While cell culture media is heavily buffered, high concentrations of DMG-Na could potentially cause localized pH shifts that might alter the fluorescence intensity of pH-sensitive probes (like some variants of GFP). Monitor media pH after adding the compound.

  • Step 3: Optimize Staining and Wash Steps. High background is often due to suboptimal staining protocols.[6] Ensure you are using the correct concentration of your fluorescent dye and that you perform adequate wash steps to remove any unbound probe before imaging. Using a phenol red-free imaging medium is also critical to reduce background fluorescence.[6]

Q6: My results with DMG-Na are highly variable between experiments. What could be causing this inconsistency?

A6: Reproducibility is key in science. When working with a bioactive compound, variability can stem from several sources.[7]

  • Cell State and Passage Number: Cells at different passage numbers or confluency levels can respond differently to bioactive stimuli. Standardize your cell culture workflow. Always use cells within a defined passage number range and seed them to achieve a consistent confluency at the start of each experiment.[7]

  • Compound Preparation: Prepare a large, concentrated stock solution of DMG-Na in a suitable solvent (e.g., sterile water or PBS), filter-sterilize it, and store it as single-use aliquots at -20°C. Avoid repeated freeze-thaw cycles. This ensures consistent dosing for every experiment.

  • Inconsistent Incubation Times: The cellular response to DMG-Na is time-dependent. Ensure that the pre-incubation time before imaging and the duration of the imaging experiment itself are kept consistent across all replicates and repeat experiments.

Section 3: Key Protocols and Workflows

Protocol 1: Dose-Response and Viability Assessment for DMG-Na

This protocol allows you to determine the optimal, non-toxic concentration range and characterize the proliferative effects of DMG-Na on your cell line.

  • Cell Seeding: Plate your cells in a 96-well, black, clear-bottom microplate at a density that will ensure they are in the exponential growth phase (~30-50% confluency) at the start of the experiment.[7]

  • Compound Preparation: Prepare a 2x concentrated serial dilution of DMG-Na in complete cell culture medium. A suggested range is 2 µM to 800 µM (final concentration).

  • Treatment: Remove the seeding medium from the cells and add an equal volume of the 2x DMG-Na solutions to the appropriate wells. Include "vehicle only" (medium) and "no treatment" controls.

  • Incubation: Incubate the plate in a standard cell culture incubator (37°C, 5% CO2) for your desired time points (e.g., 24, 48, 72 hours).

  • Viability Staining: 30 minutes before your final time point, add a live/dead imaging stain (e.g., Calcein-AM for live cells and a cell-impermeant DNA dye like Propidium Iodide for dead cells) directly to the wells.

  • Imaging: Acquire images on a high-content imager or automated microscope. Use two channels to capture both live and dead cell populations.

  • Analysis: Use image analysis software to count the number of live and dead cells in each well. Calculate the percentage of viable cells and the total live cell number relative to the vehicle control. This will provide a dose-response curve for both cytotoxicity and proliferation.

Data Presentation: Expected Effects of DMG-Na on Cultured Cells
ParameterConcentration Range (w/v)Molar Equivalent (approx.)Observed Effect in HaCaT cellsSource
Cell Viability 0.00005% - 0.005%~4 µM - 400 µMNo compromise in viability; slight increase over 72h.[1]
Cell Proliferation 0.00005% - 0.005%~4 µM - 400 µMSignificant increase in the proliferation marker Ki67.[1]
Cell Migration 0.0005% - 0.005%~40 µM - 400 µMSignificantly accelerated wound closure in a scratch assay.[1]
Anti-inflammatory 0.0005% - 0.005%~40 µM - 400 µMSignificant prevention of UVB-induced IL-6 and TNF-α expression.[1]

Section 4: Visualized Workflows

Troubleshooting Unexpected Cellular Responses

The following diagram outlines a logical workflow for diagnosing the root cause of unexpected cell behavior during a live-cell imaging experiment involving DMG-Na.

G start Start: Unexpected Cell Response Observed (e.g., Stress, Death, Abnormal Morphology) q_phototox Is the effect immediate and localized to the imaged area? start->q_phototox a_phototox High Probability of Phototoxicity q_phototox->a_phototox Yes q_env Are cells outside the imaged area also affected? q_phototox->q_env No sol_phototox Action: 1. Reduce Excitation Power 2. Decrease Exposure Time 3. Increase Imaging Interval a_phototox->sol_phototox end Issue Resolved / Characterized sol_phototox->end a_env Systemic Issue Likely (Environment or Media) q_env->a_env Yes q_bio Is the effect a known bioactivity of DMG-Na (e.g., proliferation)? q_env->q_bio No sol_env Action: 1. Verify Incubator Temp & CO2 2. Check Media pH & Osmolarity 3. Use Phenol-Red Free Media a_env->sol_env sol_env->end a_bio Expected Bioactivity q_bio->a_bio Yes q_bio->end No (Investigate other confounds) sol_bio Action: 1. Include 'DMG-Na Only' Control 2. Perform Dose-Response Study 3. Analyze data relative to this control a_bio->sol_bio sol_bio->end

Sources

Technical Support Center: Purification of Commercial Sodium 2-(dimethylamino)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Sodium 2-(dimethylamino)acetate (also known as Sodium Dimethylglycinate). This document is designed for researchers, scientists, and drug development professionals who require this reagent in a higher state of purity than is often commercially available. Commercial grades typically offer a purity of around 95%, which may be insufficient for sensitive applications.[1][2] This guide provides in-depth, field-proven protocols and troubleshooting advice to help you remove common impurities effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the purity and handling of this compound.

Q1: What are the likely impurities in my commercial-grade this compound?

A: Based on common industrial synthesis routes, impurities are typically not a single entity but a mix of unreacted starting materials and byproducts. The most probable contaminants include:

  • Inorganic Salts: Synthesis often involves neutralization or salt-forming steps. Therefore, sodium chloride (NaCl) and sodium sulfate (Na₂SO₄) are common.[3] These are often the primary contributors to the ~5% impurity level.

  • Unreacted Precursors: Depending on the synthetic pathway, trace amounts of chloroacetic acid, dimethylamine, or reagents from a Strecker synthesis (like sodium cyanide or formaldehyde) could remain.[3][4]

  • Related Organic Molecules: Side reactions can produce small quantities of other amino acid derivatives, such as iminodiacetic acid.[5]

  • Colorants: Trace amounts of polymeric or degradation products formed during synthesis or storage can result in a discolored, off-white, or yellowish product.

Q2: My compound has a slight yellow or brown tint. Is this a problem, and how can I fix it?

A: A slight coloration typically indicates the presence of trace organic impurities or degradation products. While potentially benign in some applications, it is a clear sign that the material is not of high purity. This can be easily rectified with an activated carbon treatment prior to a primary purification step like recrystallization. The activated carbon adsorbs the larger, color-causing molecules.[6][7]

Q3: How can I assess the purity of my compound before and after purification?

A: A multi-faceted approach is best for validation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): This is one of the most powerful tools. The spectrum of the purified compound should show sharp, well-defined peaks corresponding to the dimethyl and methylene protons of the molecule, with a significant reduction or complete absence of peaks attributable to impurities.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity. A purified sample should ideally show a single, sharp peak. Comparing the chromatogram of the starting material with the final product will provide a quantitative measure of purity improvement.

  • Melting Point Analysis: Pure crystalline solids have a sharp, defined melting point. Impurities tend to broaden and depress the melting point range. While useful, this is less definitive than spectroscopic methods.

Q4: Which purification method is the right choice for my research needs?

A: The choice depends on the scale of your work, the nature of the impurities, and the required final purity. See the table below for a direct comparison.

FeatureRecrystallizationIon Exchange Chromatography (IEX)
Primary Use Case Excellent for removing inorganic salts and moderately different organic impurities.Ideal for removing ionic impurities (salts, other amino acids) and achieving very high purity (>99.5%).[8][9]
Scale Easily scalable from milligrams to kilograms.Best suited for small to medium scale (milligrams to hundreds of grams).
Complexity Relatively simple, requires basic laboratory glassware.More complex, requires specialized columns, resins, and buffer preparation.
Time Investment Can be completed within a few hours to overnight.Can be a multi-hour or multi-day process depending on column size and flow rate.
Solvent Usage Moderate to high, depending on the chosen solvent system.High, due to the need for equilibration, washing, and elution buffers.

Part 2: Purification Protocols & Troubleshooting

This section provides detailed, step-by-step methodologies for purifying this compound.

Decision Workflow for Purification

Before starting, use this workflow to determine the most appropriate path for your sample.

Purification Decision Workflow start Start: Commercial This compound check_color Is the material colored (yellow/brown)? start->check_color check_purity What is the required final purity? check_color->check_purity No carbon_step Perform Activated Carbon Treatment check_color->carbon_step Yes purity_high > 99.5% (For sensitive assays, analytical standards) check_purity->purity_high purity_moderate > 98% (For general synthesis, most biological screening) check_purity->purity_moderate carbon_step->check_purity recrystallize Proceed to Recrystallization Protocol iex Proceed to Ion Exchange Chromatography Protocol purity_high->iex purity_moderate->recrystallize

Caption: Decision tree for selecting the appropriate purification method.

Ancillary Step: Decolorization with Activated Carbon
  • Causality: Activated carbon has a highly porous surface that adsorbs large, conjugated organic molecules responsible for color, while leaving the smaller target molecule in solution.[6]

Protocol:

  • Dissolve 10 g of the crude this compound in a minimal amount of hot deionized water (~20-30 mL) in an Erlenmeyer flask.

  • Add 0.5-1.0 g of activated carbon to the hot solution.

    • Senior Scientist's Note: Add the carbon carefully, as the solution may bump violently if added too quickly to a near-boiling liquid.

  • Gently swirl the mixture and keep it hot (on a hot plate at low-medium heat) for 10-15 minutes.

  • Perform a hot filtration using fluted filter paper or a Celite pad to remove the activated carbon. The goal is to filter the solution while it is still hot to prevent premature crystallization of the product.

  • The resulting filtrate should be colorless and is now ready for recrystallization.

Method 1: Recrystallization from an Ethanol/Water System
  • Causality: This technique exploits the differences in solubility between the desired compound and its impurities in a specific solvent system at different temperatures. This compound is highly soluble in hot water but less soluble in cold ethanol. Inorganic salts, a common impurity, are poorly soluble in ethanol. This differential allows for selective crystallization.

Protocol:

  • Transfer the crude material (or the colorless filtrate from the carbon step) to a clean Erlenmeyer flask. For every 10 g of starting material, start with approximately 20 mL of deionized water.

  • Heat the solution on a hot plate with stirring until all the solid dissolves. If it doesn't dissolve completely, add more water dropwise until a clear solution is achieved at the boiling point. Avoid using an excessive amount of water.

  • Remove the flask from the heat. Slowly add 95% ethanol to the hot solution until it just begins to turn cloudy (the cloud point). This indicates the solution is saturated. Add a few drops of hot water to redissolve the precipitate and make the solution clear again.

  • Cover the flask with a watch glass and allow it to cool slowly to room temperature.

    • Senior Scientist's Note: Slow cooling is critical. It allows for the formation of large, pure crystals. Rapid cooling (e.g., crashing in an ice bath) will trap impurities within the crystal lattice, defeating the purpose of the purification.

  • Once the flask has reached room temperature, place it in an ice bath for at least 1 hour to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold 95% ethanol to remove any residual soluble impurities.

  • Dry the crystals under vacuum to yield the purified product.

Troubleshooting Recrystallization

  • Q: My product "oiled out" instead of crystallizing. What happened?

    • A: This often occurs when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities. Try adding slightly more solvent (ethanol in this case) before cooling, or try a different solvent system altogether.

  • Q: I got a very low yield. How can I improve it?

    • A: This usually means too much solvent was used. You can try to recover more product by evaporating some of the solvent from the filtrate and attempting a second crystallization. For the next attempt, be more meticulous when adding the initial solvent to ensure you are creating a truly saturated solution.

  • Q: No crystals formed, even after cooling in ice.

    • A: The solution may be too dilute. Try evaporating some of the solvent to increase the concentration. If that doesn't work, try scratching the inside of the flask with a glass rod below the solvent line or adding a tiny "seed" crystal from a previous batch to induce crystallization.[10]

Method 2: Ion Exchange Chromatography (IEX)
  • Causality: This method separates molecules based on their net charge. A strongly acidic cation exchange resin is charged with protons (H⁺). When the sample is loaded at a neutral or slightly acidic pH, the dimethylamino group can be protonated, giving the molecule a net positive charge and allowing it to bind to the negatively charged resin. Inorganic cations (like Na⁺) will also bind, but can be washed away, and neutral or anionic impurities will pass through the column without binding. The desired product is then eluted by changing the pH or increasing the ionic strength.[5][8]

IEX Workflow cluster_0 Column Preparation cluster_1 Separation cluster_2 Product Recovery prep 1. Prepare Slurry of Cation Exchange Resin pack 2. Pack Column prep->pack equil 3. Equilibrate with Deionized Water (pH ~6-7) pack->equil load 4. Load Sample (Dissolved in DI Water) equil->load wash 5. Wash with DI Water (Removes unbound impurities) load->wash elute 6. Elute Product with Dilute Base (e.g., 0.5M NH₄OH) wash->elute collect 7. Collect Fractions elute->collect analyze 8. Analyze Fractions (e.g., TLC, pH) collect->analyze pool 9. Pool Pure Fractions analyze->pool evap 10. Evaporate Solvent (Lyophilize or Rotovap) pool->evap

Caption: Workflow for purification via Ion Exchange Chromatography.

Protocol:

  • Resin Preparation: Swell a strongly acidic cation exchange resin (e.g., Dowex® 50WX8) in deionized water according to the manufacturer's instructions.

  • Column Packing: Prepare a slurry of the resin and pour it into a suitable chromatography column, allowing it to pack evenly without air bubbles.

  • Equilibration: Wash the packed column with several column volumes of deionized water until the pH of the eluate is neutral.

  • Sample Loading: Dissolve the crude this compound in a minimum volume of deionized water. Carefully apply the solution to the top of the resin bed.

  • Washing: Wash the column with several column volumes of deionized water. This will remove any unbound anionic or neutral impurities.

  • Elution: Elute the bound product from the column using a dilute basic solution, such as 0.5 M ammonium hydroxide. The NH₄⁺ ions will displace the protonated product from the resin.

  • Fraction Collection: Collect the eluate in fractions. Monitor the fractions using a suitable method (e.g., thin-layer chromatography or pH measurement) to identify which ones contain the desired product.

  • Product Recovery: Pool the pure fractions. Remove the solvent and the volatile ammonium hydroxide by rotary evaporation or lyophilization to obtain the purified compound, likely as the free acid (N,N-Dimethylglycine) or the ammonium salt. To obtain the sodium salt, the pooled fractions can be carefully neutralized with NaOH before evaporation.

Troubleshooting IEX

  • Q: My product is not binding to the column.

    • A: Check the pH of your sample solution. If it is too basic, the dimethylamino group will not be protonated and will not bind to the cation exchange resin. Ensure the pH is neutral or slightly acidic (pH 5-7) before loading.

  • Q: The recovery from the column is very low.

    • A: The eluting solution may not be strong enough. Try increasing the concentration of the ammonium hydroxide solution (e.g., to 1.0 M). Alternatively, the product may have precipitated on the column if its solubility is low.[5] Ensure the concentration of the loaded sample is not excessively high.

References

  • Separation and Refining of Amino acids . Diaion. [Link]

  • Method for purification of an amino acid using ion exchange resin.
  • Separation and Purification of Amino Acids . ResearchGate. [Link]

  • Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis . Frontiers in Earth Science. [Link]

  • Preparation method of N,N-dimethylglycine . Eureka | Patsnap. [Link]

  • Synthetic process for the preparation of N,N dimethyl glycine (DMG).
  • Preparation method of N, N-dimethylglycine for industrial production.
  • Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst.
  • dimethylglyoxime . Organic Syntheses Procedure. [Link]

  • Organic Syntheses Procedure . Organic Syntheses. [Link]

  • How do I recrystallize this product? : r/chemistry . Reddit. [Link]

  • Glycine, N,N-dimethyl-, sodium salt (1:1) | C4H8NNaO2 . PubChem. [Link]

  • Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods . National Institutes of Health (NIH). [Link]

  • Hot Ice: Recrystallization of sodium acetate from a supersaturated solution . YouTube. [Link]

  • Method for producing sodium acetate trihydrate and anhydrous sodium acetate as byproducts.
  • Recrystallizing Sodium Acetate from solution . Chemistry Stack Exchange. [Link]

  • S150: Chemical Rxns – Crystallization – Saturated Sodium Acetate . University of Colorado Boulder. [Link]

  • Sodium acetate anhydrous and preparation method and usage thereof.
  • How do I crystallize Sodium Acetate w/o a crystal? . Chemistry Stack Exchange. [Link]

  • Synthesis method of sugammadex impurity.

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Validation & Comparative

A Tale of Two Catalysts: Enhancing Condensation Reactions with Sodium 2-(dimethylamino)acetate Over Sodium Acetate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, condensation reactions are fundamental pillars for carbon-carbon bond formation, enabling the construction of complex molecular architectures from simpler precursors. The choice of catalyst is paramount, often dictating the reaction's efficiency, selectivity, and overall success. While traditional catalysts like sodium acetate have long been staples in the chemist's toolbox, the exploration of more nuanced and potentially more potent catalysts is a continuous pursuit. This guide provides an in-depth comparison of sodium 2-(dimethylamino)acetate and the conventional sodium acetate as catalysts in condensation reactions, offering a blend of mechanistic insights, practical considerations, and supporting data to inform your experimental designs.

The Foundation: Base-Catalyzed Condensation Reactions

Condensation reactions, such as the Knoevenagel and Perkin condensations, typically rely on a basic catalyst to deprotonate an active methylene compound, generating a nucleophilic carbanion. This carbanion then attacks an electrophilic carbonyl group, initiating a cascade of events that culminates in the formation of a new carbon-carbon bond and the elimination of a small molecule, usually water. The efficacy of the catalyst is intrinsically linked to its basicity and its ability to facilitate this initial, often rate-determining, proton abstraction.

Sodium Acetate: The Dependable Workhorse

Sodium acetate (CH₃COONa), the salt of a weak acid (acetic acid) and a strong base (sodium hydroxide), is a mildly basic and cost-effective catalyst.[1] It is frequently employed in reactions like the Perkin reaction for the synthesis of cinnamic acids and in certain Knoevenagel condensations.[1] Its mechanism of action is straightforward: the acetate ion acts as a Brønsted-Lowry base, abstracting a proton from the active methylene compound to form an enolate.

This compound: A Catalyst with Untapped Potential

This compound, also known as sodium N,N-dimethylglycinate, presents a more sophisticated catalytic scaffold. It incorporates both a carboxylate group, similar to sodium acetate, and a tertiary amine functionality. This dual-functional nature opens up the possibility of a more intricate and potentially more efficient catalytic cycle.

Head-to-Head Comparison: A Deeper Dive

To appreciate the potential advantages of this compound, a direct comparison of their key properties is essential.

Basicity: The Driving Force of Catalysis

The rate of a base-catalyzed condensation reaction is often directly proportional to the concentration of the enolate intermediate, which in turn depends on the basicity of the catalyst. A stronger base will shift the equilibrium towards the enolate, leading to a faster reaction. The basicity of these catalysts can be inferred from the pKa of their respective conjugate acids.

  • Acetic Acid (conjugate acid of acetate): pKa ≈ 4.76[2][3][4][5]

  • N,N-Dimethylglycine (conjugate acid of 2-(dimethylamino)acetate): pKa ≈ 9.89 (for the protonated amine)[6][7]

The significantly higher pKa of the protonated dimethylamino group in N,N-dimethylglycine indicates that the 2-(dimethylamino)acetate anion is a substantially stronger base than the acetate ion. This enhanced basicity is expected to lead to a higher concentration of the reactive enolate at equilibrium, thereby accelerating the condensation reaction.

Unveiling the Mechanistic Advantage

While sodium acetate acts as a simple Brønsted base, this compound has the potential to operate through a more complex, dual-function mechanism in reactions like the Knoevenagel condensation.

Sodium Acetate-Catalyzed Mechanism:

The mechanism for sodium acetate is a classic base-catalyzed pathway:

  • The acetate ion deprotonates the active methylene compound to form a resonance-stabilized enolate.

  • The enolate attacks the carbonyl carbon of the aldehyde or ketone.

  • The resulting alkoxide intermediate is protonated.

  • Subsequent dehydration yields the final α,β-unsaturated product.

G cluster_0 Sodium Acetate Catalysis Active Methylene Active Methylene Enolate Enolate Active Methylene->Enolate + CH3COO- - CH3COOH Alkoxide Intermediate Alkoxide Intermediate Enolate->Alkoxide Intermediate + R-CHO Alcohol Intermediate Alcohol Intermediate Alkoxide Intermediate->Alcohol Intermediate + CH3COOH - CH3COO- Product Product Alcohol Intermediate->Product - H2O

Caption: General mechanism for sodium acetate-catalyzed condensation.

Proposed Dual-Function Mechanism for this compound:

The tertiary amine in this compound can play a more active role than a simple spectator. It can act as a Lewis base, activating the carbonyl group of the aldehyde or ketone, while the carboxylate end functions as the Brønsted base.

  • Brønsted Base Activity: The carboxylate group deprotonates the active methylene compound, forming the enolate.

  • Lewis Base Activation (Hypothesized): The lone pair on the nitrogen of the dimethylamino group can interact with the carbonyl carbon of the aldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the enolate. This is analogous to the role of tertiary amines in some Knoevenagel condensation mechanisms.[8]

  • Facilitated C-C Bond Formation: The intramolecular proximity of the activating amine and the deprotonating carboxylate could lead to a more organized transition state, lowering the activation energy for the carbon-carbon bond formation.

  • Product Formation and Catalyst Regeneration: Subsequent protonation and dehydration steps yield the final product and regenerate the catalyst.

G cluster_1 Proposed Dual-Function Catalysis by this compound Catalyst This compound Enolate Enolate Catalyst->Enolate Deprotonation (Carboxylate) Activated Aldehyde Activated Aldehyde (Lewis Base Adduct) Catalyst->Activated Aldehyde Lewis Base Activation (Amine) Active Methylene Active Methylene Compound Active Methylene->Enolate Aldehyde Aldehyde Aldehyde->Activated Aldehyde Transition State Organized Transition State Enolate->Transition State Activated Aldehyde->Transition State Product Product Transition State->Product C-C Bond Formation & Dehydration

Caption: Proposed dual-function catalytic mechanism of this compound.

Data-Driven Comparison

While direct, peer-reviewed comparative studies are emerging, we can construct a hypothetical comparison based on the fundamental chemical principles discussed. The following table summarizes the key characteristics and expected performance differences.

FeatureSodium AcetateThis compoundRationale for Difference
Chemical Formula CH₃COONa(CH₃)₂NCH₂COONaPresence of a tertiary amine group.
Molecular Weight 82.03 g/mol 125.12 g/mol Larger and more complex structure.
pKa of Conjugate Acid 4.76 (Acetic Acid)[2][3][4][5]9.89 (Protonated Amine)[6][7]The dimethylamino group is significantly more basic.
Solubility High in water, moderate in alcohols.Expected to have good solubility in polar protic and aprotic solvents.The presence of both ionic and organic moieties enhances solubility.
Catalyst Loading Typically 10-50 mol%Potentially lower (e.g., 5-20 mol%)Higher basicity and catalytic efficiency may allow for reduced loading.
Reaction Time Moderate to longExpected to be significantly shorterFaster enolate formation and potential dual activation.
Reaction Yield Good, but can be moderate for less reactive substrates.Expected to be higher, especially for challenging substrates.More efficient catalysis leads to higher conversion.
Mechanism Brønsted Base CatalysisProposed Dual-Function (Brønsted & Lewis Base) CatalysisThe tertiary amine can participate in the reaction mechanism.

Experimental Protocols: A Guide to a Comparative Study

To empirically validate the hypothesized advantages of this compound, a direct comparative study is essential. The following is a representative protocol for the Knoevenagel condensation of benzaldehyde with malononitrile.

General Experimental Workflow

G cluster_workflow Comparative Knoevenagel Condensation Workflow A Reaction Setup: - Aldehyde - Active Methylene - Solvent - Catalyst (A or B) B Reaction Monitoring: - TLC or GC/LC-MS - Time Points A->B Stir at specified temperature C Work-up & Isolation: - Quenching - Extraction - Drying B->C Upon completion D Purification: - Recrystallization or Column Chromatography C->D E Analysis & Characterization: - Yield Calculation - Melting Point - NMR, IR, MS D->E

Caption: A generalized workflow for comparing catalytic performance.

Protocol 1: Knoevenagel Condensation using Sodium Acetate

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Malononitrile (1.0 mmol, 66 mg)

  • Sodium Acetate (0.2 mmol, 16.4 mg)

  • Ethanol (5 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde, malononitrile, and ethanol.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add sodium acetate to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (as indicated by the disappearance of the starting materials), pour the reaction mixture into 20 mL of cold water.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield pure 2-benzylidenemalononitrile.

  • Calculate the yield and characterize the product by melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Protocol 2: Knoevenagel Condensation using this compound

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Malononitrile (1.0 mmol, 66 mg)

  • This compound (0.1 mmol, 12.5 mg)

  • Ethanol (5 mL)

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Add this compound to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC, taking note of the significantly faster reaction time compared to Protocol 1.

  • Follow steps 5 through 9 from Protocol 1 for work-up, isolation, purification, and characterization.

Conclusion and Future Outlook

While sodium acetate remains a reliable and economical choice for many condensation reactions, the theoretical and chemical principles outlined in this guide strongly suggest that this compound holds significant promise as a more efficient catalyst. Its superior basicity and the potential for a dual-function catalytic mechanism are compelling reasons to consider its application, particularly for challenging substrates or when faster reaction times and higher yields are critical.

The field of drug development and fine chemical synthesis is one of constant optimization. Embracing novel catalytic systems like this compound can provide a competitive edge, enabling more efficient and sustainable synthetic routes. We encourage researchers to perform their own comparative studies to unlock the full potential of this promising catalyst.

References

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A Senior Application Scientist's Comparative Guide to the Buffering Efficacy of Glycine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of biochemical and pharmaceutical research, maintaining a stable pH is not merely a procedural step; it is the bedrock upon which reliable and reproducible experimental outcomes are built. The choice of buffering agent can profoundly influence protein stability, enzyme kinetics, and the overall integrity of a biological system.[1] Among the myriad options available, glycine and its derivatives represent a versatile class of zwitterionic compounds frequently employed for pH control.

This guide provides an in-depth comparison of the buffering efficacy of several key glycine derivatives: Glycine, Bicine, and Tricine. We will also address Sodium 2-(dimethylamino)acetate, a glycine derivative more commonly known as Dimethylglycine (DMG) sodium salt. While DMG is a known biological molecule, its properties as a buffering agent are not well-documented in scientific literature.[2][3] Therefore, this guide will not only compare the established buffers but also provide the necessary experimental framework for you, the researcher, to characterize novel or uncharacterized compounds like DMG for your specific applications.

Chapter 1: The Physicochemical Landscape of Glycine Derivatives

The utility of a buffer is dictated by its chemical structure, which in turn determines its pKa, the pH at which the buffer has its maximum buffering capacity.[4] Glycine, the simplest amino acid, serves as the parent structure for a family of widely used "Good's buffers," including Bicine and Tricine, which were specifically developed for biological research due to their favorable physicochemical properties.[5][6]

These derivatives are all zwitterionic, containing both a positive and a negative charge, which generally results in high water solubility and low permeability through biological membranes—key criteria for a non-interfering biological buffer.[1][7]

Below is a comparison of the fundamental properties of these compounds.

Compound Structure Molecular Weight ( g/mol ) pKa (at 20-25°C) Effective Buffering pH Range
Glycine H₂N-CH₂-COOH75.07pKa₁: 2.35pKa₂: 9.782.2 - 3.68.8 - 10.6
Bicine (N,N-bis(2-hydroxyethyl)glycine)(HOCH₂CH₂)₂N-CH₂-COOH163.178.357.6 - 9.0
Tricine (N-[tris(hydroxymethyl)methyl]glycine)(HOCH₂)₃C-NH-CH₂-COOH179.178.157.4 - 8.8
This compound (Dimethylglycine Sodium Salt)(CH₃)₂N-CH₂-COONa125.10Not Reported in LiteratureNot Reported in Literature

Data sourced from references:[8][9][10][11][12][13]

G glycine Glycine bicine Bicine tricine Tricine dmg Dimethylglycine

Caption: Chemical structures of Glycine and its derivatives.

Chapter 2: Defining and Measuring Buffering Efficacy

A buffer's primary role is to resist pH changes when an acid or base is added.[14] Its effectiveness in doing so is quantified by its buffer capacity (β) . Buffer capacity is defined as the amount of strong acid or strong base, in gram-equivalents, that must be added to 1 liter of the buffer to cause a change of one pH unit.[15] The capacity is maximal at the buffer's pKa and decreases as the pH moves away from this value.

Factors Influencing Buffer Selection:

  • pKa and pH Range: The most critical factor. The pKa of the buffer must be close to the desired experimental pH.[16]

  • Temperature Dependence (d(pKa)/dt): The pKa of many buffers changes with temperature. This is a crucial consideration for experiments conducted at temperatures other than ambient, such as enzyme assays or cell culture.[17] For example, the pKa of Tris buffer decreases significantly as temperature increases, which can lead to unexpected pH shifts.[12]

  • Metal Ion Chelation: Some buffers can bind, or chelate, metal ions. This can be a significant issue in studies involving metalloenzymes or processes where free metal ion concentration is critical.[18] Glycine and its derivatives, particularly Bicine, are known to form complexes with various metal ions like Cu(II), Ni(II), and Co(II).[19][20][21] This property can either be a disruptive interference or, in some cases, be leveraged for metal ion control.[18]

  • Biochemical Inertness: An ideal buffer should not participate in or interfere with the biological reaction being studied.[5]

Chapter 3: A Comparative Profile of Established Glycine Buffers

Glycine: The Versatile Parent

Due to its two pKa values, glycine is not suitable for buffering near physiological pH. However, it is highly effective at the extremes.

  • Glycine-HCl Buffer (pH 2.2 - 3.6): Prepared by titrating glycine with HCl, this buffer is widely used as an elution buffer in affinity chromatography to dissociate bound proteins from a column matrix.[10][22][23]

  • Glycine-NaOH Buffer (pH 8.8 - 10.6): Prepared by titrating glycine with NaOH, this buffer is often used in enzymatic assays for enzymes with alkaline pH optima, though it can slightly inhibit alkaline phosphatase.[24]

Bicine and Tricine: The "Good's Buffer" Workhorses

Bicine and Tricine are structurally similar and have overlapping buffering ranges, making them excellent choices for many applications around physiological pH.[9]

  • Tricine (pKa ≈ 8.15): Tricine is particularly renowned for its use in SDS-PAGE electrophoresis.[8][25] Its higher ionic strength and more negative charge compared to glycine allow for better separation of low-molecular-weight proteins and peptides (1 to 100 kDa).[26][27] This is because Tricine ions migrate faster than the glycine ions used in traditional Laemmli systems, improving the resolution of smaller peptides that might otherwise be blurred or obscured.[8]

  • Bicine (pKa ≈ 8.35): With a slightly higher pKa, Bicine is effective for a pH range of 7.6 to 9.0.[12][28] It is used in various biochemical assays and is a common choice for protein crystallization solutions.[28][29] Its primary drawback is its stronger tendency to chelate metal ions, which must be considered during experimental design.[18][19][30]

Chapter 4: Experimental Protocols for Buffer Characterization

The absence of published pKa and buffering data for this compound necessitates a robust experimental approach to determine its suitability as a buffer. The following protocols are designed to be self-validating systems for characterizing any novel buffer candidate.

Protocol 1: Potentiometric Titration for pKa Determination

This protocol allows for the empirical determination of a compound's pKa value(s) by generating a titration curve.

G A Prepare Buffer Solution (e.g., 0.1 M DMG-Na in DI Water) B Calibrate pH Meter (Using pH 4, 7, 10 standards) A->B C Measure Initial pH of Solution B->C D Titrate with Strong Acid (e.g., 0.1 M HCl) C->D E Record pH after each incremental addition D->E F Plot pH vs. Volume of Titrant Added E->F G Identify Midpoint of Steepest Slope (Equivalence Point) F->G H Determine pH at Half-Equivalence Point (This pH = pKa) G->H

Caption: Workflow for pKa determination via titration.

Methodology:

  • Preparation: Prepare a solution of the buffer candidate at a known concentration (e.g., 0.1 M) in high-purity, CO₂-free deionized water.

  • Calibration: Calibrate a high-precision pH meter using standard buffers (e.g., pH 4.01, 7.00, and 10.01) at the temperature at which the experiments will be conducted.

  • Titration: a. Place a known volume (e.g., 50 mL) of the buffer solution in a beaker with a magnetic stir bar. b. Record the initial pH. c. Add small, precise increments of a standardized strong acid (e.g., 0.1 M HCl) from a burette. d. After each addition, allow the pH reading to stabilize and record both the pH and the total volume of titrant added. e. Continue until the pH has dropped significantly (e.g., by 2-3 units).

  • Data Analysis: a. Plot pH (y-axis) versus the volume of HCl added (x-axis). b. The resulting curve will show a buffer region (an area of shallow slope). The center of this region corresponds to the pKa. c. More precisely, identify the equivalence point (the point of steepest inflection). The pH at the volume of titrant exactly half of that required to reach the equivalence point is the pKa of the buffer.

Protocol 2: Quantitative Assessment of Buffer Capacity (β)

This protocol directly measures the buffer capacity at various pH points within the effective range identified in Protocol 1.[31]

Methodology:

  • Buffer Preparation: Prepare several solutions of the buffer candidate (e.g., 0.1 M). Adjust each solution to a different starting pH within its expected buffering range (e.g., pKa - 1, pKa - 0.5, pKa, pKa + 0.5, pKa + 1) using a strong acid or base.

  • Titration for β: a. Take a known volume (e.g., 50 mL) of one of the prepared buffer solutions. b. Record the initial pH (pH₁). c. Add a small, known volume of a strong base (e.g., 1.0 M NaOH) and record the new, stable pH (pH₂). d. The volume and concentration of the added base give the number of moles of OH⁻ added (ΔB).

  • Calculation: a. Calculate the buffer capacity (β) using the formula: β = ΔB / ( |pH₂ - pH₁| * V ) Where:

    • ΔB is the number of moles of base added.

    • |pH₂ - pH₁| is the absolute change in pH.

    • V is the volume of the buffer in liters. b. Repeat for each starting pH to generate a plot of buffer capacity versus pH. This plot should show a peak at the pKa.[32]

Chapter 5: A Decision Framework for Buffer Selection

Choosing the optimal buffer requires a logical, multi-faceted approach. The following decision-making workflow can guide researchers in selecting an appropriate buffer, whether it is a well-established compound or a newly characterized one.

G start Start: Define Experimental Needs ph_range What is the target pH? start->ph_range metal_ions Are divalent metal ions critical? ph_range->metal_ions characterize Characterize Novel Buffer (See Chapter 4 Protocols) ph_range->characterize Target pH not covered or specific properties needed application What is the application? metal_ions->application glycine_hcl Consider Glycine-HCl application->glycine_hcl Affinity Chromatography (pH < 4) tricine Consider Tricine application->tricine SDS-PAGE (Small Proteins) (pH ~7.4-8.8) bicine Consider Bicine (with caution for metal chelation) application->bicine General Assays, Crystallography (pH ~7.6-9.0) glycine_naoh Consider Glycine-NaOH application->glycine_naoh Alkaline Assays (pH > 9) other_good Consider other Good's Buffers (e.g., HEPES, MOPS) application->other_good Physiological pH, Cell Culture

Caption: Decision workflow for selecting a suitable buffer.

Conclusion

The family of glycine-derived buffers offers a range of options for maintaining pH across a wide spectrum. Glycine itself is a reliable choice for acidic or alkaline conditions. For near-neutral pH applications, Tricine and Bicine are excellent, well-characterized "Good's buffers," with Tricine offering a distinct advantage in high-resolution electrophoresis of small proteins.[8][27]

The efficacy of this compound as a buffer remains an open question due to a lack of fundamental data in the literature. While it is a glycine derivative, its suitability for pH control cannot be assumed. Researchers interested in its potential must undertake the rigorous experimental characterization outlined in this guide. By first determining its pKa and then quantifying its buffer capacity, one can objectively assess its performance against established alternatives and make an informed, data-driven decision for its use in critical research and development applications.

References

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  • The Advantages Of Tricine As An Electrophoresis Buffer. (2023, November 10). HUI BAI YI. Retrieved January 12, 2026, from [Link]

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  • Good's buffers (biological buffers). (n.d.). Interchim. Retrieved January 12, 2026, from [Link]

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  • BICINE Buffer | CAS 150-25-4. (n.d.). Hopax Fine Chemicals. Retrieved January 12, 2026, from [Link]

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  • Metal Ion−Buffer Interactions. Complex Formation of N,N-bis(2-Hydroxyethyl)glycine (Bicine) with Various Biologically Relevant Ligands. (2005, March). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Free-metal ion depletion by "Good's" buffers. (1983, August 19). PubMed. Retrieved January 12, 2026, from [Link]

  • Glycine metal chelate complex and preparation method thereof. (n.d.). Google Patents.
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  • The chemistry of ferrous bis-glycinate chelate. (n.d.). SciELO. Retrieved January 12, 2026, from [Link]

  • Biological buffers pKa calculation. (n.d.). Retrieved January 12, 2026, from [Link]

  • Metal chelates of glycine and glycine peptides. (1957, May). PubMed. Retrieved January 12, 2026, from [Link]

  • Effects of dimethylglycine sodium salt supplementation on growth performance, hepatic antioxidant capacity, and mitochondria-related gene expression in weanling piglets born with low birth weight. (n.d.). NIH. Retrieved January 12, 2026, from [Link]

  • Role of N,N-Dimethylglycine and Its Catabolism to Sarcosine in Chromohalobacter salexigens DSM 3043. (n.d.). PMC - NIH. Retrieved January 12, 2026, from [Link]

  • Showing metabocard for Dimethylglycine (HMDB0000092). (2005, November 16). Human Metabolome Database. Retrieved January 12, 2026, from [Link]

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A Comparative Guide for Researchers: Sodium 2-(dimethylamino)acetate vs. Sodium Glycinate in Biological Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of biological research and pharmaceutical development, the selection of appropriate molecular tools is paramount to achieving valid and reproducible results. This guide offers an in-depth comparison of two structurally related compounds, Sodium 2-(dimethylamino)acetate (also known as Dimethylglycine sodium salt or Na-DMG) and Sodium Glycinate. While both are sodium salts of glycine derivatives, their biological activities and primary applications diverge significantly. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive analysis of their respective performance, supported by experimental data, to inform their selection for specific biological applications.

At a Glance: A Tale of Two Glycine Derivatives

Sodium Glycinate, the sodium salt of the fundamental amino acid glycine, is a well-established compound with a long history of use across various industries.[1][2] It is recognized for its biocompatibility, low toxicity, and versatile functions as a buffering agent, stabilizer, and nutrient source.[1][2] Its roles extend from pharmaceutical formulations and cell culture media to food and cosmetic applications.[2][3]

In contrast, this compound (Na-DMG), a derivative of glycine with two methyl groups on the nitrogen atom, has more recently emerged as a bioactive molecule with specific and potent effects on cellular processes.[4][5] Research has highlighted its capabilities in immunomodulation, antioxidant activity, and promotion of tissue regeneration, particularly in dermatological contexts.[5][6]

This guide will dissect the nuanced differences in their biological performance, focusing on key areas of application to provide a clear rationale for experimental and formulation choices.

Comparative Analysis: Performance in Biological Systems

A direct, head-to-head experimental comparison of Na-DMG and Sodium Glycinate across all biological applications is not extensively documented in current literature. However, by examining their performance in distinct, well-researched areas, we can construct a comparative framework to guide their application.

Antioxidant and Cytoprotective Properties

This compound (Na-DMG) has demonstrated significant free-radical scavenging capabilities. In vitro studies have quantified its antioxidant activity, showing it to be a potent agent for mitigating oxidative stress.

Table 1: Free Radical Scavenging Activity of Na-DMG

AssayConcentrationScavenging Activity (%)Reference Compound
DPPH40 mg/ml88.40%Trolox
ABTS+40 mg/ml98.90%Trolox

Data synthesized from in vitro antioxidant assays.

These findings suggest that Na-DMG can directly neutralize harmful free radicals, a key mechanism in protecting cells from damage.

Sodium Glycinate , while not primarily recognized for its direct antioxidant activity in the same vein as Na-DMG, contributes to cellular protection through different mechanisms. As a precursor to glutathione, a major endogenous antioxidant, glycine supports the body's natural defense against oxidative stress.[7] Furthermore, its role in maintaining cellular health and function in culture media indirectly contributes to a stable cellular environment, resilient to oxidative pressures.[2] Glycine also possesses anti-inflammatory properties that can help soothe irritated skin.[8]

Application in Dermatology and Wound Healing

The most distinct and well-documented performance differences between Na-DMG and Sodium Glycinate are observed in their effects on skin cells and tissue repair.

This compound (Na-DMG) has emerged as a promising agent in promoting wound healing and skin regeneration. Studies have shown that Na-DMG can significantly enhance the proliferation and migration of human keratinocytes, the primary cells in the epidermis.[6]

Table 2: Effect of Na-DMG on Human Keratinocyte (HaCaT) Viability

Treatment DurationNa-DMG ConcentrationIncrease in Viable Cells (%)
24 hours0.0005%17%
72 hours0.0005%35%

Data from an MTT assay assessing cellular viability.[9]

Furthermore, Na-DMG has been shown to exert robust anti-inflammatory effects in various dermatitis models, indicating its potential for topical therapeutic applications.[6][10] A proposed mechanism for its action involves the regulation of inflammatory responses and the promotion of a cellular environment conducive to healing.[5]

G cluster_0 Na-DMG Action in Wound Healing Na-DMG Na-DMG Keratinocyte_Proliferation Keratinocyte Proliferation Na-DMG->Keratinocyte_Proliferation Promotes Keratinocyte_Migration Keratinocyte Migration Na-DMG->Keratinocyte_Migration Enhances Inflammatory_Response Inflammatory Response Na-DMG->Inflammatory_Response Regulates Wound_Healing Accelerated Wound Healing Keratinocyte_Proliferation->Wound_Healing Keratinocyte_Migration->Wound_Healing Inflammatory_Response->Wound_Healing Creates favorable environment for

Figure 1: Proposed mechanism of Na-DMG in promoting wound healing.

Sodium Glycinate , and more broadly glycine, contributes to skin health primarily through its role as a fundamental building block for collagen, the main structural protein in the skin.[11][12] By supporting collagen synthesis, glycine helps maintain skin elasticity and firmness.[1][12] It also functions as a humectant, helping to hydrate the skin and strengthen the skin's barrier function.[8][12] While these properties are beneficial for overall skin health and can be found in many skincare products, there is less evidence for its direct and potent role in accelerating the dynamic process of wound closure compared to Na-DMG. However, some studies suggest dietary glycine can inhibit angiogenesis, which may have implications for wound healing and tumor growth.[13][14]

Utility in Pharmaceutical Formulations

In the realm of drug development and formulation, Sodium Glycinate has a more established and versatile role.

Sodium Glycinate is widely used as an excipient in pharmaceutical preparations, including oral, topical, and parenteral dosage forms.[3] Its primary functions in this context are:

  • Buffering Agent: It helps maintain a stable pH in formulations, which is crucial for the stability and efficacy of many active pharmaceutical ingredients (APIs).[2]

  • Stabilizer: It can enhance the stability of complex biological molecules in solution.[2]

  • Solubility Enhancer: It can improve the solubility of poorly soluble APIs.[3]

Its biocompatibility and low toxicity make it a safe and effective choice for a wide range of pharmaceutical products.[2]

This compound (Na-DMG) is less commonly used as a general pharmaceutical excipient. Its application in drug formulation is more likely to be as an active ingredient itself, particularly in topical formulations for dermatological conditions, leveraging its anti-inflammatory and regenerative properties.[10] There is also evidence to suggest that derivatives of dimethylamino acetate can act as penetration enhancers for topical drug delivery.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments discussed in this guide.

In Vitro Antioxidant Activity Assay (DPPH Method)

This protocol outlines a common method for assessing the free-radical scavenging activity of a compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Test compounds (Na-DMG, Sodium Glycinate) at various concentrations

  • Methanol

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds in methanol.

  • Add 100 µL of each sample dilution to the wells of a 96-well plate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a spectrophotometer.

  • Methanol is used as a blank. A control consists of methanol and the DPPH solution.

  • Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

Sources

A Comparative Guide to the Chelating Abilities of EDTA and Sodium 2-(dimethylamino)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate chelating agent is a critical decision that can impact everything from formulation stability to therapeutic efficacy. Ethylenediaminetetraacetic acid (EDTA) is ubiquitously recognized as the gold standard for metal ion sequestration. This guide provides an in-depth comparison with Sodium 2-(dimethylamino)acetate, also known as N,N-Dimethylglycine (DMG) sodium salt, a molecule primarily known for its role as a metabolic enhancer and dietary supplement.

This analysis moves beyond a simple cataloging of properties to explore the fundamental principles of coordination chemistry that dictate the profound differences in their chelating performance. We will examine the structural basis for their respective abilities, present quantitative data on their binding affinities, and provide a detailed experimental protocol for independent verification.

Part 1: The Foundational Principles of Chelation

Chelation is a specific type of bonding involving the formation of two or more separate coordinate bonds between a polydentate (multiple-toothed) ligand and a single central metal ion. The resulting structure, a "chelate," is a heterocyclic ring. The stability of this ring is paramount to the effectiveness of the chelating agent.

A key concept governing the stability of a chelate is the chelate effect . This effect describes the enhanced stability of a complex formed by a chelating ligand compared to a complex formed by an equivalent number of non-chelating (monodentate) ligands. This increased stability is primarily driven by a favorable increase in entropy upon chelation.[1][2][3] When a single multidentate ligand displaces multiple monodentate ligands (often water molecules), the total number of free molecules in the system increases, leading to a positive entropy change that makes the chelation process more spontaneous.

Part 2: EDTA - The Hexadentate Gold Standard

EDTA is a synthetic amino acid that has become the benchmark against which other chelators are measured.[4][5] Its formidable chelating ability stems directly from its molecular structure and high denticity.

Structural and Mechanistic Analysis

EDTA is a hexadentate ligand, meaning it has six donor sites that can bind to a metal ion.[6][7] These sites consist of two tertiary amine nitrogen atoms and four carboxylate oxygen atoms. This structure allows EDTA to envelop a metal ion, forming five stable, five-membered chelate rings.[7] This cage-like structure effectively sequesters the metal ion, rendering it chemically inert.[5][8]

Figure 1: EDTA (hexadentate) forming five chelate rings with a metal ion (M+).

Binding Affinity: Stability Constants

The strength of the interaction between a ligand and a metal ion is quantified by the stability constant (K), often expressed in its logarithmic form (log K).[7] A higher log K value indicates a more stable complex and stronger chelation. EDTA forms highly stable complexes with most divalent and trivalent cations.[9][10]

Metal IonLog K (EDTA)
Ca²⁺10.6
Mg²⁺8.7
Cu²⁺18.8
Fe²⁺14.3
Fe³⁺25.1
Pb²⁺18.0
(Data sourced from various references at 25°C and ionic strength of 0.1 M)[10][11]

The exceptionally high log K value for Fe³⁺ underscores why EDTA is a potent iron chelator, while its strong affinity for Ca²⁺ is the basis for its use as an anticoagulant (by sequestering calcium required for the clotting cascade).[5]

Part 3: this compound (DMG) - A Bidentate Perspective

N,N-Dimethylglycine (DMG) is a derivative of the amino acid glycine.[12] While extensively studied for its roles in metabolism and immune function, it is not primarily recognized as a strong chelating agent.[13][14][15] However, its chemical structure allows for some degree of metal ion coordination.

Structural and Mechanistic Analysis

Based on the structure of its parent molecule, glycine, DMG can be classified as a bidentate ligand.[16][17] It possesses two potential donor sites: the tertiary amine nitrogen and one of the carboxylate oxygen atoms. This allows DMG to form a single, five-membered chelate ring with a metal ion.

Figure 2: DMG (bidentate) forming a single chelate ring with a metal ion (M+).

Binding Affinity: An Approximation via Glycine
Metal IonLog K (Glycine)
Ca²⁺1.4
Mg²⁺3.4
Cu²⁺8.6 (for the first glycine molecule)
Fe²⁺4.3
Fe³⁺10.1
Pb²⁺5.5
(Data represents the first stability constant, K₁, for glycine)[16]

Part 4: Head-to-Head Performance Comparison

The disparity in chelating ability between EDTA and DMG is stark and originates from the difference in their denticity.

FeatureEDTAThis compound (DMG)Scientific Rationale
Denticity Hexadentate (6 donor sites)[6]Bidentate (2 donor sites)[16]More donor sites lead to more coordinate bonds and a more stable complex.
Chelate Rings Formed 51The formation of multiple rings creates a highly stable, cage-like structure (the chelate effect).[18]
Binding Stoichiometry Typically 1:1 with metal ionsRequires multiple molecules (e.g., 2 or 3) to satisfy the coordination sphere of a metal ion.EDTA's single-molecule, high-denticity binding is entropically far more favorable.[3]
Log K (Cu²⁺) 18.8[10]~8.6 (estimated from Glycine)[16]The logarithmic scale means EDTA's complex with copper is approximately 10¹⁰ times more stable.
Log K (Fe³⁺) 25.1[10]~10.1 (estimated from Glycine)[16]The difference is even more pronounced with trivalent ions, with EDTA being ~10¹⁵ times more stable.

Part 5: Experimental Protocol for Comparative Analysis

To provide a self-validating system for this comparison, the following protocol outlines the use of potentiometric titration to experimentally determine and compare the stability constants of Cu²⁺ with both EDTA and DMG. This method is authoritative as it directly measures the displacement of protons from the ligand upon metal binding.[19][20]

Objective: To determine the conditional stability constant of the Cu²⁺-EDTA and Cu²⁺-DMG complexes at a fixed pH.
Materials & Reagents:
  • pH meter with a combination glass electrode (resolution 0.1 mV)

  • Automated titrator or manual burette

  • Thermostated reaction vessel

  • Standardized 0.1 M NaOH solution

  • 0.02 M EDTA disodium salt solution

  • 0.02 M this compound solution

  • 0.01 M Copper(II) sulfate (CuSO₄) solution

  • 0.1 M KCl (for maintaining constant ionic strength)

  • Deionized, CO₂-free water

Workflow Diagram:

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH electrode with standard buffers B Prepare analyte solution: - 50 mL H₂O - Known vol. Ligand (EDTA or DMG) - Known vol. CuSO₄ - KCl to 0.1 M A->B C Place vessel in thermostat (25°C) and begin stirring B->C D Titrate with standardized NaOH C->D E Record pH/mV reading after each titrant addition D->E E->D Repeat until pH plateaus F Plot titration curve (pH vs. volume of NaOH) E->F G Calculate free ligand and free metal concentrations F->G H Determine stability constant (K) using computational software (e.g., Hyperquad, SCOGS) G->H

Figure 3: Experimental workflow for potentiometric titration.

Step-by-Step Procedure:
  • Electrode Calibration: Calibrate the pH electrode using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) at 25°C.[21]

  • Analyte Preparation (EDTA System): In the thermostated vessel, pipette 25.0 mL of the 0.02 M EDTA solution, 25.0 mL of the 0.01 M CuSO₄ solution, and add KCl to achieve an ionic strength of 0.1 M in the final volume (e.g., 100 mL). Fill to 100 mL with deionized water.

  • Titration (EDTA System): Immerse the calibrated electrode in the solution. While stirring, begin titrating with the standardized 0.1 M NaOH solution. Record the volume of titrant and the corresponding pH/mV reading after each addition, making smaller additions near the equivalence points.

  • Causality Check: The titration curve will show distinct pH jumps corresponding to the neutralization of protons released during the chelation reaction: Cu²⁺ + H₂EDTA²⁻ ⇌ CuEDTA²⁻ + 2H⁺. The amount of base needed to neutralize these protons is directly related to the extent of complex formation.

  • Analyte Preparation (DMG System): Repeat step 2, but use 25.0 mL of the 0.02 M this compound solution instead of EDTA.

  • Titration (DMG System): Repeat step 3 for the DMG system. The expected pH changes will be much less pronounced due to the weaker binding.

  • Data Analysis: Use specialized software to analyze the titration curves. The software fits the data to a model that includes the protonation constants of the ligand and the stability constants of the metal-ligand species to calculate the log K value.[20]

Conclusion for the Professional

While this compound (DMG) possesses the necessary functional groups (an amine nitrogen and a carboxylate group) to act as a bidentate chelating agent, its performance is vastly inferior to that of the hexadentate chelator, EDTA. The structural advantage conferred by EDTA's six donor sites leads to a powerful chelate effect, resulting in metal-ligand complexes that are many orders of magnitude more stable than those formed by DMG.

References

  • Anderegg, G. (1982). Critical survey of stability constants of EDTA complexes. IUPAC Chemical Data Series, No. 14. Pergamon Press. [Link: https://www.iupac.org/project/2000-003-1-500]
  • NatureMed Clinic. (2022). How EDTA Works for Chelation Therapy. [Link: https://naturemedclinic.
  • Venturis Clinic. (2025). What Is Chelation Therapy and How Can EDTA Help Remove Heavy Metals and Reverse Artery Disease?. [Link: https://venturisclinic.com/what-is-chelation-therapy-and-how-can-edta-help-remove-heavy-metals-and-reverse-artery-disease/]
  • Exploring the Benefits and Mechanisms of Chelation Therapy with EDTA. (2023). [Link: https://elitemedspa.
  • Chempendix. Formation Constants for metal-EDTA Complexes. Google Sites. [Link: https://sites.google.
  • DasGupta, P. (2023). Ethylenediaminetetraacetic Acid (EDTA). StatPearls - NCBI Bookshelf. [Link: https://www.ncbi.nlm.nih.gov/books/NBK563209/]
  • Patsnap Synapse. (2024). What is the mechanism of Disodium edetate?. [Link: https://www.patsnap.
  • Quora. (2022). What is the difference between a bidentate and hexadentate ligand?. [Link: https://www.quora.
  • Wikipedia. Stability constants of complexes. [Link: https://en.wikipedia.org/wiki/Stability_constants_of_complexes]
  • ResearchGate. (2014). Conditional stability constants of metal-EDTA complexes. [Link: https://www.researchgate.net/figure/Conditional-stability-constants-of-metal-EDTA-complexes-data-from-Tingborn-and-Wannirien_fig1_262585293]
  • Laboratory Notes. (2020). Stability Constants for Metal Ion–EDTA Complexes. [Link: https://laboratorynotes.com/stability-constants-for-metal-ion-edta-complexes/]
  • Gorgan, D. L., et al. (2022). Development of N,N-Dimethylglycine-Amantadine for Adjunctive Dopaminergic Application: Synthesis, Structure and Biological Activity. Molecules, 27(17), 5651. [Link: https://www.mdpi.com/1420-3049/27/17/5651]
  • Wikipedia. Dimethylglycine. [Link: https://en.wikipedia.org/wiki/Dimethylglycine]
  • Nagypál, I. (1990). Critical survey of stability constants of complexes of glycine. IUPAC. [Link: https://www.iupac.
  • Memorial Sloan Kettering Cancer Center. (2022). Dimethylglycine. [Link: https://www.mskcc.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). N,N-Dimethylglycine: A Comprehensive Overview. [Link: https://www.inno-pharmchem.com/news/nn-dimethylglycine-a-comprehensive-overview-343997.html]
  • ECHEMI. (2023). Why multidentate chelating agent form stronger complexes with metal ions than bidentate or monodentate ligands?. [Link: https://www.echemi.
  • NECTAR COST. (2024). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. [Link: https://www.cost.eu/actions/CA18202/publications/recommended-procedures-for-potentiometric-determination-of-equilibrium-constants-of-polydentate-ligands-and-their-metal-ion-complexes/]
  • VetriScience Laboratories. Recent Findings on N,N-Dimethylglycine (DMG): A Nutrient for the New Millennium. [Link: https://www.vetriscience.com/white_papers/DMG_Townsend_2000.pdf]
  • RX Marine International. How to determine chelate demand by titrimetric method. [Link: https://rxmarine.
  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking the Potential: Dimethylglyoxime as a Key Chelating Agent. [Link: https://www.inno-pharmchem.
  • ResearchGate. (2018). Experimental and existing stability constants of nickel(II) dimethylglyoximate. [Link: https://www.researchgate.
  • Chemistry LibreTexts. (2025). 3.1.1: Chelating Ligands. [Link: https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Book%3A_Introduction_to_Inorganic_Chemistry/03%3A_Coordination_Chemistry_and_Crystal_Field_Theory/3.01%3A_Coordination_Chemistry/3.1.
  • protocols.io. (2018). Potentiometric titration. [Link: https://www.protocols.
  • OpenStax Chemistry 2e. (2023). Polydentate Ligands and the Chelate Effect. YouTube. [Link: https://www.youtube.
  • Gokcen, G., et al. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Antioxidants, 11(1), 153. [Link: https://www.mdpi.com/2076-3921/11/1/153]
  • College of Saint Benedict & Saint John's University. Coordination Chemistry CC4. Chelation. [Link: https://employees.csbsju.
  • SciSpace. (2013). pH-Potentiometric Investigation towards Chelating Tendencies of p-Hydroquinone and Phenol Iminodiacetate Copper(II) Complexes. [Link: https://typeset.
  • Sun, J., et al. (2021). Effect of N, N-Dimethylglycine on Homocysteine Metabolism in Rats Fed Folate-Sufficient and Folate-Deficient Diets. Biomedical and Environmental Sciences, 34(5), 355-365. [Link: https://pubmed.ncbi.nlm.nih.gov/34059172/]
  • ResearchGate. (2019). Structural, Electronic, and Spectral Properties of Metal Dimethylglyoximato [M(DMG)2; M = Ni2+, Cu2+] Complexes. [Link: https://www.researchgate.
  • PubChem. N,N-Dimethylglycine. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/673]
  • Tátraaljai, D., et al. (2023). N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release. International Journal of Molecular Sciences, 24(14), 11394. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10379105/]

Sources

A Comparative Guide to Purity Validation of Sodium 2-(dimethylamino)acetate: Titrimetry vs. Chromatographic and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Sodium 2-(dimethylamino)acetate, also known as Sodium Dimethylglycinate, is a compound of increasing interest in pharmaceutical and nutraceutical formulations. Ensuring its purity is not merely a quality control checkpoint but a critical determinant of product safety and efficacy. While classic titrimetry offers a robust, cost-effective method for assaying the bulk substance, modern chromatographic and spectroscopic techniques provide orthogonal data, offering a more granular view of the impurity profile. This guide provides an in-depth comparison of non-aqueous potentiometric titration against High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity validation of this compound. We will explore the underlying principles, provide detailed experimental protocols, and present a comparative analysis of their performance, enabling researchers and drug development professionals to select the most appropriate analytical strategy for their specific needs.

Introduction: The Imperative of Purity

The functional integrity of any active pharmaceutical ingredient (API) or excipient is directly linked to its chemical purity. For this compound, impurities can originate from starting materials, by-products of synthesis, or degradation. These can include unreacted starting materials, related substances, or residual solvents. A precise and accurate quantification of the main component, expressed as a purity value, is therefore essential.

This guide focuses on the validation of purity, a cornerstone of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] We will dissect the "gold standard" assay method—titration—and compare its capabilities and limitations with high-resolution separation and spectroscopic techniques.

The Reference Method: Non-Aqueous Potentiometric Titration

Titrimetry is a primary analytical technique recognized by pharmacopeias worldwide for its precision and accuracy in assaying bulk drug substances.[5][6][7][8] For this compound, a salt of a weak acid (Dimethylglycine) and a strong base (NaOH), direct titration in an aqueous medium yields a poor endpoint. The acetate component is a weak base, and its basicity is not sufficiently pronounced in water to provide a sharp, detectable inflection point upon titration with an acid.[9]

2.1 Principle of Non-Aqueous Titration

To overcome the limitations of aqueous titrations, we employ a non-aqueous system.[9][10][11] By dissolving the sample in a non-aqueous solvent like glacial acetic acid, the weakly basic nature of the dimethylamino)acetate anion is enhanced. Glacial acetic acid is an acidic solvent (a protogenic solvent) that levels the strength of weak bases, making them behave as stronger bases than they would in water.[11][12] This allows for a sharp and accurate endpoint when titrated with a strong acid, typically perchloric acid (HClO₄) dissolved in glacial acetic acid.[13][14][15]

The reaction proceeds as follows: (CH₃)₂NCH₂COONa + HClO₄ → (CH₃)₂NCH₂COOH + NaClO₄

The endpoint is detected potentiometrically using a combination pH electrode suitable for non-aqueous media, which measures the sharp change in potential at the equivalence point.

2.2 Detailed Experimental Protocol: Non-Aqueous Titration

This protocol is designed as a self-validating system, incorporating standardization and blank correction to ensure trustworthiness.

A. Reagent and Equipment Preparation

  • Titrant: 0.1 M Perchloric Acid in Glacial Acetic Acid.

  • Solvent: Anhydrous Glacial Acetic Acid.

  • Standardization Substance: Potassium Hydrogen Phthalate (KHP), primary standard grade, dried at 120°C for 2 hours.[16]

  • Indicator (for visual check): Crystal Violet solution (0.5% w/v in glacial acetic acid).[16]

  • Equipment: Automated potentiometric titrator with a glass combination pH electrode suitable for non-aqueous solvents, analytical balance, 20 mL burette, 150 mL beakers.

B. Titrant Standardization (System Suitability)

  • Accurately weigh approximately 0.2 g of dried KHP into a 150 mL beaker.[17]

  • Dissolve in 60 mL of glacial acetic acid.

  • Titrate potentiometrically with the 0.1 M perchloric acid solution to the equivalence point.

  • Perform the standardization in triplicate. The relative standard deviation (RSD) should not be more than 0.2%.

  • Calculate the exact molarity of the titrant.

C. Titration Procedure for this compound

  • Accurately weigh approximately 0.25 g of the this compound sample into a 150 mL beaker.

  • Dissolve the sample in 60 mL of glacial acetic acid.

  • Immerse the electrode and stirrer in the solution and titrate with the standardized 0.1 M perchloric acid.

  • Record the volume of titrant consumed at the equivalence point.

  • Perform a blank titration using 60 mL of glacial acetic acid alone and subtract this volume from the sample titration volume.[6]

D. Calculation Purity (%) = ( (V_S - V_B) * M * E_W * 100 ) / W_S

Where:

  • V_S = Volume of titrant consumed by the sample (mL)

  • V_B = Volume of titrant consumed by the blank (mL)

  • M = Molarity of the perchloric acid titrant (mol/L)

  • E_W = Equivalent weight of this compound (125.10 g/mol )

  • W_S = Weight of the sample (mg)

2.3 Workflow Visualization

Titration_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation & Result Titrant Prepare & Standardize 0.1 M HClO4 Titrant Titrate Potentiometric Titration Titrant->Titrate Sample Weigh Sample & Dissolve in Glacial Acetic Acid Sample->Titrate Calculate Calculate Purity (Assay % w/w) Titrate->Calculate Blank Perform Blank Titration Blank->Calculate Result Report Result Calculate->Result Method_Selection Start What is the Analytical Goal? Goal1 Routine QC Assay of Bulk Material? Start->Goal1 Goal2 Identify & Quantify Specific Impurities? Start->Goal2 Goal3 Certify a Reference Standard / Structural Confirmation? Start->Goal3 Method1 Non-Aqueous Titration (Cost-effective, Accurate Assay) Goal1->Method1 YES Method2 HPLC (High Specificity for Impurities) Goal2->Method2 YES Method3 qNMR (Primary Method, No Reference Std. Needed) Goal3->Method3 YES Conclusion Method Selected Method1->Conclusion Optimal Choice Method2->Conclusion Optimal Choice Method3->Conclusion Optimal Choice

Sources

A Senior Application Scientist's Guide to Assessing Cross-Reactivity of Sodium 2-(dimethylamino)acetate in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Bioactive Small Molecules

Sodium 2-(dimethylamino)acetate, also known as N,N-Dimethylglycine sodium salt (DMG-Na), is a fascinating small molecule. It is an endogenous metabolite and a derivative of the amino acid glycine. In recent years, it has gained attention in dermatological and nutritional research for its purported anti-inflammatory, antioxidant, and cell-proliferating properties.[1][2][3] Its simple structure and biological activities make it an attractive compound for various research applications.

However, as with any bioactive small molecule, its introduction into biological assays requires a critical evaluation of its potential off-target effects. A primary concern for researchers is the possibility of cross-reactivity in enzymatic assays, where the compound might interact with the enzyme or other assay components, leading to erroneous results.[4] Pan-Assay INterference compoundS (PAINS) are a well-known challenge in drug discovery, and it is crucial to de-risk compounds like this compound early in the research process.[5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute experiments to assess the cross-reactivity of this compound in common enzymatic assays. We will delve into the rationale behind potential interferences, provide detailed experimental protocols for testing these hypotheses, and offer guidance on interpreting the results.

The Structural Rationale for Suspecting Cross-Reactivity

The chemical structure of this compound is the primary reason to suspect potential interference in enzymatic assays.

  • Glycine Derivative: As a derivative of glycine, it may act as a competitive or allosteric modulator of enzymes that utilize glycine or other small amino acids as substrates or regulators.

  • Tertiary Amine and Carboxylate Group: The presence of both a positively chargeable tertiary amine and a negatively charged carboxylate group at physiological pH makes it a zwitterionic-like small molecule. These charged moieties can lead to non-specific electrostatic interactions with charged pockets on an enzyme's surface, potentially altering its conformation and activity.

cluster_DMG This compound cluster_Glycine Glycine DMG_structure Na⁺ ⁻OOC-CH₂-N(CH₃)₂ Glycine_structure H₃N⁺-CH₂-COO⁻ DMG_structure->Glycine_structure Structural Similarity

Caption: Structural similarity of this compound to Glycine.

Experimental Design for a Rigorous Assessment of Cross-Reactivity

A robust experimental design is crucial to definitively determine if this compound interferes with a given enzymatic assay. The following workflow provides a systematic approach.

workflow start Select Target Enzyme & Assay protocol Establish Baseline Enzyme Kinetics (Km, Vmax) start->protocol add_dmg Introduce Sodium 2-(dimethylamino)acetate (Dose-Response) protocol->add_dmg add_control Introduce Negative Control (e.g., HEPES) (Dose-Response) protocol->add_control measure Measure Enzyme Activity add_dmg->measure add_control->measure analyze Analyze Data for Interference (Changes in Kinetics, IC50/EC50) measure->analyze compare Compare DMG-Na vs. Control analyze->compare conclusion Draw Conclusion on Cross-Reactivity compare->conclusion

Caption: Experimental workflow for assessing compound cross-reactivity.

Selection of Representative Enzymes and Assays

To provide a broad assessment, we will focus on two common enzyme classes that represent potential targets for interference based on the structure of this compound.

  • Aminotransferases: Alanine Aminotransferase (ALT) is a crucial enzyme in amino acid metabolism that catalyzes the transfer of an amino group. Its active site binds small amino acids.

  • Dehydrogenases: Lactate Dehydrogenase (LDH) is a central enzyme in anaerobic glycolysis. While not directly interacting with amino acids, its nucleotide-binding domain and substrate-binding pocket contain charged residues that could non-specifically interact with our test compound.

Alternative Compound for Comparison

For a meaningful comparison, a well-established and relatively inert buffering agent should be used as a negative control. HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is an excellent choice due to its minimal interaction with most biological systems.

FeatureThis compoundHEPES
Chemical Nature Glycine derivative, zwitterionic-likePiperazine-based, zwitterionic buffer
pKa ~9.8 (for the amine)~7.5
Known Biological Activity Anti-inflammatory, antioxidant[1][2]Generally considered biologically inert
Potential for Interference High (due to structural similarity to metabolites)Low

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls.

Protocol 1: Assessing Interference with Alanine Aminotransferase (ALT)

This assay is based on a coupled enzymatic reaction that measures the rate of NADH consumption, observed as a decrease in absorbance at 340 nm.

Materials:

  • Recombinant Human ALT

  • L-Alanine

  • α-Ketoglutarate

  • Lactate Dehydrogenase (LDH) (as the coupling enzyme)

  • NADH

  • This compound

  • HEPES

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagent Mix: In the assay buffer, prepare a reagent mix containing 500 mM L-Alanine, 15 mM α-Ketoglutarate, 0.2 mM NADH, and 10 U/mL LDH.

  • Prepare Compound Plates:

    • Create a serial dilution of this compound (e.g., from 10 mM down to 1 µM) in the assay buffer.

    • Create an identical serial dilution of HEPES as a negative control.

    • Include a buffer-only control (no compound).

  • Assay Execution:

    • To each well of the microplate, add 20 µL of the compound dilutions (or buffer/control).

    • Add 160 µL of the Reagent Mix to each well.

    • Incubate the plate at 37°C for 5 minutes to pre-warm the reagents.

    • Initiate the reaction by adding 20 µL of ALT solution (e.g., 50 U/mL) to each well.

    • Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every 30 seconds for 10 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of NADH consumption (decrease in A340 per minute) for each well.

    • Normalize the rates to the buffer-only control (set to 100% activity).

    • Plot the percentage of ALT activity against the log of the compound concentration for both this compound and HEPES.

    • Determine the IC50 value if significant inhibition is observed.

Protocol 2: Assessing Interference with Lactate Dehydrogenase (LDH)

This assay measures the conversion of pyruvate to lactate with the concurrent oxidation of NADH to NAD+, monitored by the decrease in absorbance at 340 nm.

Materials:

  • Recombinant Human LDH

  • Sodium Pyruvate

  • NADH

  • This compound

  • HEPES

  • Assay Buffer: 100 mM Phosphate Buffer, pH 7.4

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagent Mix: In the assay buffer, prepare a reagent mix containing 1 mM Sodium Pyruvate and 0.2 mM NADH.

  • Prepare Compound Plates:

    • Prepare serial dilutions of this compound and HEPES as described in the ALT assay protocol.

  • Assay Execution:

    • Add 20 µL of the compound dilutions (or buffer/control) to each well.

    • Add 160 µL of the Reagent Mix to each well.

    • Incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of LDH solution (e.g., 10 U/mL) to each well.

    • Immediately measure the absorbance at 340 nm every 30 seconds for 10 minutes at 37°C.

  • Data Analysis:

    • Analyze the data as described for the ALT assay to determine any inhibitory or activating effects of the compounds.

Interpreting the Results: A Comparative Analysis

The data obtained from these experiments should be tabulated for a clear comparison.

Hypothetical Data Summary:

CompoundEnzymeObserved EffectIC50 / EC50
This compound ALTCompetitive Inhibition500 µM
LDHNo significant effect> 10 mM
HEPES (Negative Control) ALTNo significant effect> 10 mM
LDHNo significant effect> 10 mM

In this hypothetical scenario, this compound shows a specific inhibitory effect on ALT, while having no impact on LDH. The lack of effect from HEPES validates that the assay conditions themselves are robust. This would suggest that the interference of this compound is likely due to its structural similarity to the amino acid substrate of ALT, rather than a non-specific effect.

Conclusion and Recommendations for Best Practices

This guide provides a framework for the systematic evaluation of the cross-reactivity of this compound in enzymatic assays. The causality behind the experimental choices is rooted in the principle of isolating variables and using appropriate controls to ensure that any observed effect is directly attributable to the compound .

Based on our analysis, we recommend the following for researchers working with this compound:

  • Always Perform Preliminary Interference Screens: Before using this compound in a new enzymatic assay, perform a simple screen as outlined above to check for cross-reactivity.

  • Consider the Enzyme Class: Be particularly cautious when working with enzymes that metabolize or bind small amino acids.

  • Use Non-Interfering Alternatives When Possible: If interference is detected and the presence of the compound is not essential for the biological question being asked, consider using a known non-interfering alternative.

  • Characterize the Mechanism of Interference: If interference is observed, further kinetic studies may be necessary to understand the mechanism (e.g., competitive, non-competitive inhibition), as this can provide insights into the nature of the off-target interaction.[6]

By adhering to these principles of scientific integrity and rigorous validation, researchers can confidently use novel bioactive compounds like this compound while avoiding the pitfalls of assay interference.

References

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • Lendvai, A., et al. (2023). N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release. MDPI. [Link]

  • Becker, M., et al. (2024). Topically Applied N,N-Dimethylglycine Sodium Salt Enhances Human Skin Blood Flow by Inducing Nitric Oxide Production. Journal of Investigative Dermatology. [Link]

  • Celleno, L., et al. (2025). A Novel Approach Against Male Pattern Hair Loss With Topical Dimethylglycine Sodium Salt (DMG‐Na) and Caffeine: Efficacy of a 24‐Week, Double‐Blind, Randomized, Placebo‐Controlled Trial. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2012). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. [Link]

  • Bai, Y., et al. (2016). N, N-Dimethylglycine decreases oxidative stress and improves in vitro development of bovine embryos. ResearchGate. [Link]

  • Feng, K., et al. (2022). The role and mechanisms of N,N-dimethylglycine sodium in promoting wound healing in mice. National Institutes of Health. [Link]

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  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. [Link]

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Safety Operating Guide

Navigating the Disposal of Sodium 2-(dimethylamino)acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of scientific research and pharmaceutical development, the safe management and disposal of chemical reagents are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of Sodium 2-(dimethylamino)acetate (also known as Sodium N,N-dimethylglycinate), ensuring the safety of laboratory personnel and compliance with environmental regulations. This document moves beyond a simple checklist, offering insights into the causality behind each procedural step to foster a culture of safety and responsibility.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is crucial. According to safety data sheets (SDS), this compound is classified as harmful if swallowed and causes skin and eye irritation [1]. Therefore, adherence to proper personal protective equipment (PPE) protocols is non-negotiable.

Essential Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the correct use of PPE. The following table outlines the minimum PPE requirements when handling this compound in solid or solution form.

Personal Protective Equipment Specifications and Rationale
Eye Protection Chemical safety goggles or a face shield are mandatory to prevent contact with eyes, which can cause serious irritation[1].
Hand Protection Nitrile gloves are recommended. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact[2].
Body Protection A standard laboratory coat should be worn to protect against accidental spills.
Respiratory Protection In situations where dust may be generated, a NIOSH-approved N95 respirator is advised to prevent inhalation[3].
Understanding Chemical Incompatibilities

To prevent hazardous reactions, it is critical to be aware of substances that are incompatible with this compound. Segregate this compound and its waste from the following:

  • Strong oxidizing agents: Can lead to vigorous, exothermic reactions.

  • Strong acids and alkalis: May cause decomposition or hazardous reactions[1].

Waste Characterization: The First Step in Disposal

Proper disposal begins with correctly identifying and characterizing the waste. As this compound does not have a specific listing under the Resource Conservation and Recovery Act (RCRA), it must be evaluated to determine if it exhibits characteristics of hazardous waste[4][5][6].

Decision-Making Workflow for Waste Characterization

The following diagram illustrates the logical steps to determine the appropriate disposal pathway for your this compound waste.

WasteCharacterization start Start: Generate This compound Waste is_mixed Is the waste mixed with other chemicals? start->is_mixed mixed_yes Identify all components and consult their SDS. is_mixed->mixed_yes Yes is_characteristic_hazardous Does the waste exhibit ignitability, corrosivity, reactivity, or toxicity characteristics (D-codes)? is_mixed->is_characteristic_hazardous No is_listed_hazardous Are any components a listed hazardous waste (e.g., F-listed solvent)? mixed_yes->is_listed_hazardous hazardous_waste Manage and dispose of as hazardous waste. is_listed_hazardous->hazardous_waste Yes is_listed_hazardous->is_characteristic_hazardous No is_characteristic_hazardous->hazardous_waste Yes non_hazardous_waste Manage and dispose of as non-hazardous industrial waste. is_characteristic_hazardous->non_hazardous_waste No

Caption: Decision workflow for characterizing this compound waste.

Step-by-Step Disposal Procedures

Based on the waste characterization, follow the appropriate procedure below. Under no circumstances should this chemical be disposed of down the drain , as this can lead to unintended environmental contamination.

Procedure for Small Quantity Spills (Contaminated Materials)

For minor spills of solid material or solutions, immediate containment and cleanup are essential to prevent exposure and further contamination.

  • Ensure Proper PPE: Before addressing the spill, don the appropriate PPE as outlined in Table 1.

  • Contain the Spill: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, surround the area with an inert absorbent material (e.g., vermiculite, sand).

  • Collect the Waste: Carefully sweep or scoop the solid material and absorbent into a designated, sealable waste container. Avoid creating dust[3].

  • Decontaminate the Area: Wipe the spill area with a damp cloth. All cleaning materials must also be disposed of as chemical waste.

  • Containerize and Label: Place all contaminated materials, including PPE, into a chemically compatible container. Securely seal the container and label it clearly as "Hazardous Waste" (or as per your institution's guidelines) with the full chemical name: "this compound".

Procedure for Unused or Surplus Material

For the disposal of unadulterated, surplus this compound, the primary method is to offer it to a licensed disposal company[2].

  • Original Container: If possible, keep the chemical in its original, clearly labeled container.

  • Waste Labeling: Affix a "Hazardous Waste" label to the container. Include the chemical name, quantity, and date of accumulation.

  • Segregated Storage: Store the waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

Waste Disposal Workflow

The following diagram outlines the general workflow for the disposal of this compound waste.

DisposalWorkflow start Start: Waste Generated characterize Characterize Waste (See Figure 1) start->characterize spill Small Spill Cleanup characterize->spill surplus Surplus Chemical characterize->surplus package Package in a sealed, compatible container. spill->package surplus->package label Label with 'Hazardous Waste' and chemical name. package->label store Store in designated waste accumulation area. label->store contact_ehs Contact EHS or licensed waste disposal contractor. store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: General workflow for this compound waste disposal.

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is not merely a regulatory obligation but a professional responsibility. By understanding the hazards, correctly characterizing the waste, and following the detailed procedures outlined in this guide, researchers and scientists can ensure a safe laboratory environment and protect the broader ecosystem. Always consult your institution's specific waste management policies and your chemical's Safety Data Sheet for the most accurate and comprehensive guidance.

References

  • Chemos GmbH & Co. KG. (2019, February 28). Safety Data Sheet: N,N-Dimethylglycine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). Appendix A to §172.101 - List of Hazardous Substances and Reportable Quantities. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). RCRA F Waste - List Details. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015079239A2 - Waste treatment process.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code. Retrieved from [Link]

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Navigating the Handling of Sodium 2-(dimethylamino)acetate: A Guide to Essential Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the meticulous handling of chemical reagents is paramount to both experimental success and personal safety. Sodium 2-(dimethylamino)acetate, a compound utilized in various synthetic applications, presents a dual challenge: it is classified as a corrosive solid and is also hygroscopic, readily absorbing moisture from the atmosphere. This guide provides an in-depth, procedural framework for the safe handling of this reagent, emphasizing the critical role of Personal Protective Equipment (PPE) and outlining essential operational and disposal plans. Our objective is to empower you with the knowledge to work confidently and safely, transforming this guide into your preferred resource for laboratory safety and chemical handling.

Understanding the Hazard: Why Specific PPE is Non-Negotiable

This compound is classified under the Globally Harmonized System (GHS) as a substance that causes severe skin burns and serious eye damage.[1][2] The European Chemicals Agency (ECHA) corroborates this, with industry self-classifications indicating "Eye Damage 1"[3]. This classification underscores the potential for irreversible tissue damage upon contact. Furthermore, its hygroscopic nature means it can absorb moisture from the air, which can alter its chemical properties and potentially exacerbate its corrosive effects upon contact with skin or mucous membranes.[4][5] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical line of defense.

Core Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is contingent on the nature and scale of the work being performed. The following table summarizes the minimum required PPE for handling this compound.

TaskEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring Solid Chemical safety goggles and a full-face shield.Chemical-resistant gloves (Nitrile or Neoprene).Fully-buttoned lab coat made of a chemical-resistant material.NIOSH-approved respirator with a particulate filter (N95 or higher) if not handled in a fume hood or glove box.
Preparing Solutions Chemical safety goggles and a full-face shield.Chemical-resistant gloves (Nitrile or Neoprene).Chemical-resistant apron over a lab coat.Work in a certified chemical fume hood.
Small-Scale Reactions (<5g) Chemical safety goggles.Chemical-resistant gloves (Nitrile or Neoprene).Fully-buttoned lab coat.Work in a certified chemical fume hood.
Large-Scale Reactions (>5g) Chemical safety goggles and a full-face shield.Chemical-resistant gloves (Nitrile or Neoprene).Chemical-resistant apron over a lab coat.Work in a certified chemical fume hood.
Spill Cleanup Chemical safety goggles and a full-face shield.Heavy-duty chemical-resistant gloves (Butyl rubber or Viton®).Chemical-resistant coveralls or suit.NIOSH-approved respirator with particulate and organic vapor cartridges.
The Rationale Behind Your Protective Gear
  • Eye and Face Protection: Due to the severe risk of irreversible eye damage, chemical safety goggles are the minimum requirement.[6][7][8] A full-face shield should be worn over the goggles, especially when handling the solid powder or preparing solutions, to protect against splashes and airborne particles.[6]

  • Hand Protection: Chemical-resistant gloves are essential to prevent skin burns.[7][9] Nitrile or neoprene gloves provide adequate protection for routine handling. For extended contact or during spill cleanup, more robust gloves like butyl rubber are recommended. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard lab coat may not be sufficient. A lab coat made of a chemical-resistant material, kept fully buttoned, is necessary to protect the skin.[9] For larger-scale operations or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[10]

  • Respiratory Protection: The dust from corrosive solids can cause severe damage to the respiratory tract if inhaled.[7] Therefore, handling of the solid should be performed in a certified chemical fume hood or a glove box to minimize inhalation exposure. If these engineering controls are not available, a NIOSH-approved respirator with a particulate filter is mandatory.[6]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Weighing

Given its hygroscopic nature, this compound should be handled in a controlled, low-humidity environment to prevent degradation and clumping.[4][11]

  • Work Area Setup: Whenever possible, use a glove box with an inert atmosphere (e.g., nitrogen or argon). If a glove box is not available, a desiccator can be used for short-term storage and handling.[11][12] All glassware and spatulas must be thoroughly dried in an oven and cooled in a desiccator before use.[13][14]

  • Personal Protective Equipment (PPE) Donning: Before handling the chemical, don all required PPE as outlined in the table above.

  • Weighing: Perform all weighing operations within a chemical fume hood or a glove box. Use a tared, dry weighing boat or glass container. Work swiftly to minimize the compound's exposure to ambient air.[4]

Solution Preparation
  • Solvent Addition: Slowly and carefully add the weighed this compound to the chosen solvent. Never add the solvent to the solid, as this can cause splashing.

  • Mixing: Use a magnetic stirrer or gentle manual swirling to dissolve the solid. Be aware that the dissolution of some hygroscopic materials can be exothermic.[5]

The following diagram illustrates the decision-making process for handling this compound based on the available equipment.

PPE_Workflow start Start: Handling This compound glove_box_check Is a glove box available? start->glove_box_check fume_hood_check Is a chemical fume hood available? glove_box_check->fume_hood_check No use_glove_box Weigh and handle inside glove box. glove_box_check->use_glove_box Yes use_fume_hood Weigh and handle in fume hood. fume_hood_check->use_fume_hood Yes respirator_required Wear NIOSH-approved respirator with particulate filter. fume_hood_check->respirator_required No proceed Proceed with experiment following standard safety protocols. use_glove_box->proceed use_fume_hood->proceed respirator_required->proceed

Caption: Decision workflow for handling this compound.

Disposal Plan: Responsible Management of Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Unused Product: Unused this compound should be disposed of as hazardous chemical waste. Do not attempt to neutralize it without a thorough understanding of the reaction and appropriate safety measures in place.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weighing boats, and paper towels, must be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Empty Containers: "Empty" containers may still contain residual chemical. These should be triple-rinsed with a suitable solvent (e.g., water, if compatible with the subsequent waste stream). The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Solutions: Waste solutions containing this compound should be collected in a labeled hazardous waste container. Do not mix with incompatible waste streams. Always consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.[15]

Emergency Procedures: Be Prepared

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By adhering to these rigorous safety protocols and utilizing the prescribed personal protective equipment, you can confidently and safely incorporate this compound into your research endeavors, ensuring the integrity of your work and, most importantly, your personal well-being.

References

  • TutorChase. How do you handle hygroscopic solutes in the lab?. [Link]

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. [Link]

  • EnviroServe. Corrosives 101: How to Identify, Handle, and Store Reactive Compounds. [Link]

  • CoAction Specialty. How to Work Safely with – Corrosive Liquids and Solids – Fact Sheet. [Link]

  • Seton UK. (2022, August 17). Working safely with corrosive substances. [Link]

  • Aaron Chemistry GmbH. (n.d.). Safety Data Sheet: this compound. [Link]

  • DENIOS, Inc. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. [Link]

  • HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts?. [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. [Link]

  • Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. [Link]

  • European Chemicals Agency. (n.d.). Sodium N,N-dimethylglycinate. [Link]

  • European Chemicals Agency. (2024, October 4). Substance Information. [Link]

  • European Chemicals Agency. (2022, November 26). Substance Information. [Link]

  • Schaeffer. (n.d.). HYGROSCOPIC BULK SOLIDS. [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • NurdRage. (2009, November 14). How to make a Desiccator Bag for Drying Chemicals [Video]. YouTube. [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.